molecular formula C23H30F2N2O B15617703 PD0176078

PD0176078

Katalognummer: B15617703
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: QGJKMAIASNMXFI-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PD0176078 is a useful research compound. Its molecular formula is C23H30F2N2O and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F2N2O/c1-16(2)15-22(26-3)23(28)27-14-4-5-21(17-6-10-19(24)11-7-17)18-8-12-20(25)13-9-18/h6-13,16,21-22,26H,4-5,14-15H2,1-3H3,(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJKMAIASNMXFI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of BMS-777607: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent, ATP-competitive small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily c-Met and the TAM (Tyro3, Axl, Mer) family of kinases. By disrupting the signaling cascades initiated by these receptors, BMS-777607 exerts significant anti-tumor effects, including the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of BMS-777607, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways and experimental workflows.

Core Mechanism of Action

BMS-777607 functions as a multi-targeted kinase inhibitor, demonstrating high affinity for the ATP-binding sites of several key receptor tyrosine kinases implicated in oncogenesis and metastasis. Its primary targets include c-Met (hepatocyte growth factor receptor) and the TAM family of kinases: Tyro3, Axl, and Ron.[1][2] Inhibition of these kinases blocks their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation.[3][4]

The primary signaling cascades affected by BMS-777607 are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3] By inhibiting these pathways, BMS-777607 effectively curtails tumor cell growth, motility, and invasion.[3][5] Furthermore, the compound has been shown to induce apoptosis in various cancer cell lines.[6][7][8]

Quantitative Data: Inhibitory Activity of BMS-777607

The potency of BMS-777607 against its primary kinase targets has been quantified through various in vitro assays, with IC50 values consistently in the low nanomolar range.

Target KinaseIC50 (nM)Assay TypeReference
c-Met3.9Cell-free[1][2][9]
Axl1.1Cell-free[1][2][9]
Ron1.8Cell-free[1][2][9]
Tyro34.3Cell-free[1][2][9]
c-Met (autophosphorylation)20GTL-16 cell lysates[1][2][9]
HGF-triggered c-Met autophosphorylation<1PC-3 and DU145 cells[3][9]

BMS-777607 exhibits significant selectivity for its primary targets. It is reportedly 40-fold more selective for Met-related kinases compared to Lck, VEGFR-2, and TrkA/B, and demonstrates over 500-fold greater selectivity against a broader panel of receptor and non-receptor kinases.[1][2][9]

Key Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways inhibited by BMS-777607.

BMS777607_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates BMS777607 BMS-777607 BMS777607->cMet Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Diagram 1: Inhibition of the c-Met signaling pathway by BMS-777607.

BMS777607_Axl_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds PI3K PI3K Axl->PI3K Activates STAT3 STAT3 Axl->STAT3 Activates BMS777607 BMS-777607 BMS777607->Axl Inhibits AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Transcription Gene Transcription (Survival, Proliferation, Anti-apoptosis) NFkB->Transcription STAT3->Transcription

Diagram 2: Inhibition of the Axl signaling pathway by BMS-777607.
Experimental Workflow Diagrams

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of BMS-777607 C Incubate kinase, substrate, BMS-777607, and [γ-33P]ATP A->C B Prepare kinase, substrate, and ATP solutions B->C D Stop reaction and collect precipitates C->D E Measure radioactivity D->E F Calculate % inhibition and determine IC50 E->F

Diagram 3: General workflow for a kinase inhibition assay.

Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection and Imaging F->G

Diagram 4: Standard workflow for Western blot analysis.

Detailed Experimental Protocols

Kinase Inhibition Assay (Radiometric)

This protocol provides a general method for assessing the inhibitory activity of BMS-777607 against its target kinases.

Materials:

  • BMS-777607

  • Recombinant human c-Met, Axl, Ron, or Tyro3 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)

  • 10% Trichloroacetic acid (TCA)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of BMS-777607 in DMSO.

  • In a 96-well plate, combine the kinase, Poly(Glu, Tyr) substrate, and diluted BMS-777607 in the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction by adding cold 10% TCA.

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of BMS-777607 and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., U118MG, SF126)

  • BMS-777607

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of BMS-777607 for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to assess the phosphorylation status of target kinases and downstream signaling molecules.

Materials:

  • Cancer cell lines

  • BMS-777607

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with BMS-777607 for the specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Migration and Invasion Assays (Boyden Chamber Assay)

These assays evaluate the effect of BMS-777607 on the migratory and invasive potential of cancer cells.

Materials:

  • Cancer cell lines

  • BMS-777607

  • Boyden chamber inserts (8 µm pore size)

  • For invasion assay: Matrigel or other basement membrane matrix

  • Serum-free and serum-containing medium

  • Cotton swabs

  • Cell stain (e.g., crystal violet)

  • Microscope

Procedure:

  • For the invasion assay, coat the top of the Boyden chamber inserts with Matrigel and allow it to solidify.

  • Starve the cells in serum-free medium overnight.

  • Resuspend the cells in serum-free medium containing different concentrations of BMS-777607 and add them to the upper chamber of the inserts.

  • Add serum-containing medium as a chemoattractant to the lower chamber.

  • Incubate for an appropriate time (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Remove the non-migrated/non-invaded cells from the top of the insert with a cotton swab.

  • Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.

  • Count the stained cells in several random fields under a microscope.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BMS-777607 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cell line for tumor implantation

  • BMS-777607

  • Vehicle for drug administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer BMS-777607 or vehicle to the respective groups via the appropriate route (e.g., oral gavage or intraperitoneal injection) at the desired dose and schedule (e.g., 25-50 mg/kg, daily).[9]

  • Measure the tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

BMS-777607 is a potent multi-targeted kinase inhibitor that effectively disrupts the c-Met and TAM kinase signaling pathways. Its ability to inhibit key downstream effectors like Akt and ERK translates into significant anti-proliferative, anti-migratory, anti-invasive, and pro-apoptotic effects in cancer cells. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of BMS-777607 and similar targeted therapies in oncology. The comprehensive quantitative data further underscores its potency and selectivity, making it a critical tool for preclinical and translational cancer research.

References

The Multi-Faceted Targeting Profile of BMS-777607: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent, ATP-competitive small molecule inhibitor with a primary targeting profile against the c-Met receptor tyrosine kinase and the TAM (Tyro3, Axl, Ron) family of receptor tyrosine kinases.[1][2] These kinases are crucial regulators of oncogenic processes, including cell proliferation, survival, migration, and invasion. Dysregulation of their signaling pathways is a hallmark of numerous malignancies, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the targets of BMS-777607, its mechanism of action, and detailed experimental protocols for its characterization.

Primary Molecular Targets and Inhibitory Profile

BMS-777607 exhibits potent inhibitory activity against a select group of receptor tyrosine kinases, with a particularly high affinity for c-Met and the TAM family members Axl, Ron, and Tyro3.

Kinase Inhibition Profile

The inhibitory activity of BMS-777607 has been quantified through various in vitro kinase assays, revealing low nanomolar IC50 values against its primary targets.

Target KinaseIC50 (nM)Assay TypeReference
Axl 1.1Cell-free assay[1][3]
Ron 1.8Cell-free assay[1][3]
c-Met 3.9Cell-free assay[1][3]
Tyro3 4.3Cell-free assay[3]
Mer 14Cell-free assay[3]

BMS-777607 demonstrates significant selectivity for these kinases, with over 40-fold greater potency against Met-related targets compared to other kinases such as Lck, VEGFR-2, and TrkA/B, and more than 500-fold selectivity against a broader panel of receptor and non-receptor kinases.[3]

Mechanism of Action and Signaling Pathway Inhibition

BMS-777607 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the phosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the PI3K/Akt/mTOR, MAPK/ERK, and STAT signaling axes, which are critical for tumor cell proliferation, survival, and metastasis.

Signaling Pathways

The inhibition of c-Met and TAM kinases by BMS-777607 leads to the downregulation of key downstream signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS777607 BMS-777607 cMet c-Met BMS777607->cMet Axl Axl BMS777607->Axl Ron Ron BMS777607->Ron Tyro3 Tyro3 BMS777607->Tyro3 PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT Axl->PI3K ERK ERK Axl->ERK Axl->STAT Ron->PI3K Ron->RAS Tyro3->PI3K Tyro3->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Transcription STAT->Transcription

Figure 1: BMS-777607 Signaling Pathway Inhibition.

In Vitro Cellular Activity

BMS-777607 has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, particularly those with dysregulated c-Met or TAM kinase signaling.

Cellular IC50 Values

The half-maximal inhibitory concentration (IC50) of BMS-777607 has been determined in numerous cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay TypeReference
GTL-16 Gastric Carcinoma20Cell lysate autophosphorylation[3]
H1993 Non-Small Cell Lung CancerVariesProliferation[3]
U87MG GlioblastomaVariesProliferation[3]
SF126 GlioblastomaVariesProliferation[1]
U118MG GlioblastomaVariesProliferation[1]
PC-3 Prostate Cancer< 1HGF-stimulated autophosphorylation[3]
DU145 Prostate Cancer< 1HGF-stimulated autophosphorylation[3]
KHT Fibrosarcoma10Autophosphorylation[3]
T-47D Breast CancerVariesClonogenic growth[4]
ZR-75-1 Breast CancerVariesClonogenic growth[4]
HUVEC EndothelialVariesProliferation[1][5]

Detailed Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a method to determine the in vitro potency of BMS-777607 against a target kinase using a luminescence-based assay that measures ADP production.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of BMS-777607 in DMSO add_reagents Add inhibitor, kinase, substrate, and ATP to a 384-well plate prep_inhibitor->add_reagents prep_kinase Prepare kinase and substrate solution in assay buffer prep_kinase->add_reagents prep_atp Prepare ATP solution prep_atp->add_reagents incubate_reaction Incubate at 30°C for 1 hour add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->add_adpglo incubate_adpglo Incubate at room temperature for 40 minutes add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence incubate_adpglo->add_detection incubate_detection Incubate at room temperature for 30-60 minutes add_detection->incubate_detection read_luminescence Measure luminescence with a plate reader incubate_detection->read_luminescence calc_inhibition Calculate percent inhibition relative to controls read_luminescence->calc_inhibition plot_curve Plot dose-response curve and determine IC50 calc_inhibition->plot_curve

Figure 2: In Vitro Kinase Assay Workflow.

Materials:

  • BMS-777607

  • Recombinant target kinase (e.g., c-Met, Axl)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • DMSO

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare a 10 mM stock solution of BMS-777607 in DMSO.

  • Perform serial dilutions of the BMS-777607 stock solution in DMSO.

  • In a 384-well plate, add the diluted BMS-777607 or DMSO (vehicle control).

  • Add the kinase and substrate solution to each well.

  • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each BMS-777607 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of BMS-777607 on the viability of cancer cell lines.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt MTT Assay cluster_readout Data Acquisition and Analysis seed_cells Seed cells in a 96-well plate and incubate for 24 hours prepare_drug Prepare serial dilutions of BMS-777607 in culture medium seed_cells->prepare_drug add_drug Add drug dilutions to the cells prepare_drug->add_drug incubate_drug Incubate for 24-72 hours add_drug->incubate_drug add_mtt Add MTT solution to each well incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and determine IC50 read_absorbance->analyze_data G cluster_setup Model Establishment cluster_treatment Treatment Administration cluster_monitoring Efficacy and Toxicity Monitoring cluster_endpoint Study Endpoint implant_cells Subcutaneously implant cancer cells into immunocompromised mice monitor_tumors Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³) implant_cells->monitor_tumors randomize Randomize mice into treatment and control groups monitor_tumors->randomize prepare_drug Prepare BMS-777607 formulation (e.g., in DMSO and PEG300) randomize->prepare_drug administer_vehicle Administer vehicle to the control group randomize->administer_vehicle administer_drug Administer BMS-777607 (e.g., 25-50 mg/kg, oral gavage or i.p.) daily prepare_drug->administer_drug measure_tumors Measure tumor volume regularly (e.g., twice weekly) administer_drug->measure_tumors measure_weight Monitor body weight as an indicator of toxicity administer_drug->measure_weight administer_vehicle->measure_tumors administer_vehicle->measure_weight euthanize Euthanize mice when tumors reach a predetermined size or at the end of the study measure_tumors->euthanize collect_tissues Collect tumors and other tissues for further analysis (e.g., Western blot, IHC) euthanize->collect_tissues

References

BMS-777607: A Potent Inhibitor of MET and AXL Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor of the MET receptor tyrosine kinase family.[1][2] This technical guide provides a comprehensive analysis of the BMS-777607 signaling pathway, its mechanism of action, and its effects on cancer cells. It includes a summary of its inhibitory activity against key kinases, detailed experimental protocols for assessing its efficacy, and visual representations of the signaling cascades it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction to BMS-777607

BMS-777607 is a multi-targeted kinase inhibitor with high affinity for the c-Met, Axl, Ron, and Tyro3 receptor tyrosine kinases.[1][2] These receptors are part of the MET and TAM (Tyro3, Axl, Mer) families, respectively, and are crucial regulators of cellular processes such as proliferation, survival, migration, and invasion.[3][4] Dysregulation of these signaling pathways is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[5] BMS-777607 has demonstrated anti-cancer effects in preclinical models by inhibiting these key signaling nodes, leading to reduced tumor growth, migration, and invasion, as well as the induction of apoptosis.[6][7]

Mechanism of Action

BMS-777607 exerts its effects by competitively binding to the ATP-binding pocket of the kinase domain of its target receptors.[1][2] This prevents the autophosphorylation of the receptor upon ligand binding (e.g., Hepatocyte Growth Factor (HGF) for c-Met and Growth Arrest-Specific 6 (Gas6) for Axl), thereby blocking the initiation of downstream signaling cascades.[3][8] The primary signaling pathways inhibited by BMS-777607 are the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[8]

Quantitative Data: Inhibitory Activity of BMS-777607

The inhibitory potency of BMS-777607 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

Target KinaseIC50 (nM)Assay TypeReference
Axl1.1Cell-free[1][2]
Ron1.8Cell-free[1][2]
c-Met3.9Cell-free[1][2]
Tyro34.3Cell-free[1][2]
Mer14.0In vitro[4]
Flt-316.0In vitro[4]
c-Met (autophosphorylation)20Cell lysate[1][2]
Aurora B78.0In vitro[4]
Lck120In vitro[4]
VEGFR2180In vitro[4]

Signaling Pathway Analysis

BMS-777607 primarily disrupts the signaling pathways initiated by the c-Met and Axl receptor tyrosine kinases. The following diagrams illustrate these pathways and the point of inhibition by BMS-777607.

c-Met Signaling Pathway

Hepatocyte Growth Factor (HGF) is the exclusive ligand for the c-Met receptor.[5] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation on specific tyrosine residues, creating docking sites for various adaptor proteins and downstream effectors.[1] This leads to the activation of multiple signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and motility.[7][9]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation BMS777607 BMS-777607 BMS777607->cMet Inhibits Grb2 Grb2 P->Grb2 Recruits PI3K PI3K P->PI3K Recruits STAT3 STAT3 P->STAT3 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Survival Survival Akt->Survival STAT3->Proliferation

Figure 1: c-Met signaling pathway and inhibition by BMS-777607.
AXL Signaling Pathway

Growth Arrest-Specific 6 (Gas6) is the primary ligand for the Axl receptor.[8] Binding of Gas6 induces Axl dimerization and autophosphorylation, which in turn activates downstream signaling pathways, including PI3K/Akt and MAPK/ERK, promoting cell survival, migration, and resistance to therapy.[6][8]

AXL_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds P P AXL->P Autophosphorylation BMS777607 BMS-777607 BMS777607->AXL Inhibits PI3K PI3K P->PI3K Recruits Grb2 Grb2 P->Grb2 Recruits STAT3 STAT3 P->STAT3 Recruits Akt Akt PI3K->Akt Survival Survival Akt->Survival Chemoresistance Chemoresistance Akt->Chemoresistance SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Migration Migration ERK->Migration STAT3->Survival

Figure 2: AXL signaling pathway and inhibition by BMS-777607.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of BMS-777607.

Kinase Assay (In Vitro)

This protocol describes a method to determine the in vitro potency of BMS-777607 against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of BMS-777607 (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT).[2]

    • Prepare a solution of recombinant kinase (e.g., GST-Met).

    • Prepare a substrate solution (e.g., 3 µg of poly(Glu/Tyr)).[2]

    • Prepare an ATP solution containing [γ-³³P]ATP (e.g., 1 µM ATP with 0.12 µCi ³³P γ-ATP).[2]

  • Assay Procedure:

    • Serially dilute BMS-777607 in kinase buffer to achieve a range of concentrations.

    • In a 96-well plate, combine the kinase, substrate, and diluted BMS-777607.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for 1 hour.[2]

    • Stop the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 8%.[2]

  • Data Analysis:

    • Measure the incorporation of ³³P into the substrate using a scintillation counter or filter-binding assay.

    • Plot the percentage of kinase inhibition against the logarithm of the BMS-777607 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Reagents Prepare Reagents (Kinase, Substrate, ATP, BMS-777607) Reaction Set up Kinase Reaction (in 96-well plate) Reagents->Reaction Incubate Incubate (30°C, 1 hour) Reaction->Incubate Stop Stop Reaction (with TCA) Incubate->Stop Measure Measure Radioactivity Stop->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

References

BMS-777607: A Multi-Kinase Inhibitor for Cancer Research - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-777607 is a potent, ATP-competitive small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in cancer progression. Primarily recognized for its activity against the MET proto-oncogene (c-Met), it also demonstrates high affinity for the AXL, RON, and Tyro3 kinases, members of the TAM (Tyro3, Axl, Mer) family.[1][2][3][4] This multi-targeted profile makes BMS-777607 a valuable tool for investigating the roles of these signaling pathways in tumorigenesis, metastasis, and therapeutic resistance. Dysregulation of the HGF/c-Met and Gas6/AXL signaling axes is a common feature in a variety of human cancers, contributing to enhanced cell proliferation, survival, invasion, and angiogenesis.[5][6][7] This guide provides an in-depth overview of BMS-777607, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Mechanism of Action

BMS-777607 exerts its anti-cancer effects by binding to the ATP-binding pocket of the kinase domain of its target RTKs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] The primary targets of BMS-777607 are c-Met and the TAM family kinases AXL and RON.[1][3][4]

  • c-Met Inhibition: The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.[6][8] These pathways are crucial for cell growth, survival, and motility. BMS-777607 effectively blocks HGF-stimulated c-Met autophosphorylation.[1][8]

  • AXL Inhibition: AXL, a member of the TAM receptor tyrosine kinase family, is activated by its ligand, Growth Arrest-Specific 6 (Gas6). The Gas6/AXL axis is implicated in cell survival, migration, invasion, and the development of therapeutic resistance.[9][10] BMS-777607 has been shown to be a more selective inhibitor of AXL than c-Met in some contexts.[11]

By concurrently inhibiting these key oncogenic drivers, BMS-777607 can disrupt multiple facets of cancer progression, including proliferation, invasion, and angiogenesis.[9][12]

Quantitative Data

The following tables summarize the inhibitory activity of BMS-777607 against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of BMS-777607
KinaseIC50 (nM)Assay TypeReference(s)
AXL1.1Cell-free[1][2][3][4]
RON1.8Cell-free[1][3][4][13]
c-Met3.9Cell-free[1][2][3][4][13]
Tyro34.3Cell-free[1][2][3][4]
Mer14Cell-free[1][13]
FLT316Cell-free[13]
Aurora B78Cell-free[13]
Lck120Cell-free[13]
VEGFR2180Cell-free[13]
Table 2: Cellular Inhibitory Activity of BMS-777607
Cell LineCancer TypeIC50AssayReference(s)
GTL-16Gastric Carcinoma20 nM (c-Met autophosphorylation)Cell-based[1][2][3][4]
PC-3Prostate Cancer< 1 nM (HGF-induced c-Met autophosphorylation)Cell-based[1][2][3][4]
DU145Prostate Cancer< 1 nM (HGF-induced c-Met autophosphorylation)Cell-based[1][2][3][4]
KHTMurine Sarcoma10 nM (c-Met autophosphorylation)Cell-based[1][3][4]
PC-3Prostate Cancer< 0.1 µM (HGF-induced migration and invasion)Cell-based[1][3][4]
DU145Prostate Cancer< 0.1 µM (HGF-induced migration and invasion)Cell-based[1][3][4]
U118MGGlioblastomaDetermined at 4 and 12 hoursMTT[11]
SF126GlioblastomaDetermined at 4 and 12 hoursMTT[11]
HUVECEndothelial CellsDeterminedMTT[11]
Table 3: In Vivo Efficacy of BMS-777607
Cancer ModelAnimal ModelDosageEffectReference(s)
GTL-16 XenograftAthymic Mice6.25-50 mg/kg (oral)Significant tumor volume reduction[1][2][4]
KHT Lung MetastasisC3H/HeJ Mice25 mg/kg/day28.3% decrease in lung tumor nodules[1][2][4][12]
SF126 Glioblastoma XenograftCD1NuNu Mice30-100 mg/kg (i.p.)56% tumor volume reduction[6][7][9][11]
U118MG Glioblastoma XenograftCD1NuNu Mice30 mg/kg (i.p.)>90% tumor remission[6][7][9][11]
NCI-H226 Mesothelioma XenograftBalb/c Nude Mice20 mg/kg (i.p.)Superior tumor growth inhibition compared to a RON-specific inhibitor[14]

Experimental Protocols

Kinase Activity Assay (Cell-Free)

This protocol provides a general framework for assessing the inhibitory activity of BMS-777607 against a purified kinase.

Materials:

  • Recombinant purified kinase (e.g., GST-Met)

  • Kinase substrate (e.g., poly(Glu/Tyr))

  • BMS-777607

  • [γ-³³P]ATP or unlabeled ATP

  • Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl₂, 0.1 mg/mL BSA, 0.5 mM DTT)

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare serial dilutions of BMS-777607 in DMSO.

  • In a microplate, combine the recombinant kinase, substrate, and BMS-777607 (or DMSO for control) in the kinase buffer.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P]ATP).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).[2]

  • Stop the reaction by adding cold TCA to a final concentration of 8%.[2]

  • Precipitate the phosphorylated substrate on a filter membrane.

  • Wash the membrane to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each BMS-777607 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • BMS-777607

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[15]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3][15]

  • Treat the cells with various concentrations of BMS-777607 (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15][16][17]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][16]

  • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization.[16]

  • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, measuring long-term cell survival and proliferative capacity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • BMS-777607

  • 6-well or 24-well plates

  • Crystal violet or Hema-3 staining solution[5]

Procedure:

  • Seed a low number of cells (e.g., 8,000 cells/well in a 24-well plate) and allow them to attach.[5]

  • Treat the cells with different concentrations of BMS-777607.

  • Incubate the plates for an extended period (e.g., 10 days), allowing colonies to form.[5][18]

  • Wash the colonies with PBS, fix them with methanol, and stain with a solution like crystal violet or Hema-3.[5]

  • Count the number of colonies (typically defined as containing >50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition relative to the control.

Cell Migration and Invasion Assay (Transwell Assay)

This assay evaluates the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)[19][20]

  • Matrigel or other basement membrane matrix (for invasion assay)[21]

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • BMS-777607

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.[20] For migration assays, this step is omitted.

  • Seed cells in the upper chamber of the transwell insert in serum-free medium containing different concentrations of BMS-777607.

  • Add medium containing a chemoattractant to the lower chamber.[20]

  • Incubate for a specified time (e.g., 12-48 hours) to allow cells to migrate or invade through the membrane.[19]

  • Remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.[19]

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

  • Count the stained cells in several microscopic fields to quantify migration or invasion.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BMS-777607 in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • BMS-777607

  • Vehicle for drug administration (e.g., DMSO and PEG300)[11]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 0.5-2 million cells) into the mice.[22]

  • Allow the tumors to grow to a palpable size (e.g., ~200 mm³).[14]

  • Randomize the mice into treatment and control groups.

  • Administer BMS-777607 (e.g., by oral gavage or intraperitoneal injection) at the desired dose and schedule.[1][11][12] The control group receives the vehicle.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Experimental Workflow Diagrams

G cluster_met c-Met Signaling Pathway HGF HGF c-Met c-Met HGF->c-Met binds & activates PI3K PI3K c-Met->PI3K MAPK (ERK) MAPK (ERK) c-Met->MAPK (ERK) Motility Motility c-Met->Motility BMS-777607 BMS-777607 BMS-777607->c-Met inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK (ERK)->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.

G cluster_axl AXL Signaling Pathway Gas6 Gas6 AXL AXL Gas6->AXL binds & activates PI3K/Akt PI3K/Akt AXL->PI3K/Akt MAPK/ERK MAPK/ERK AXL->MAPK/ERK STAT STAT AXL->STAT Therapy Resistance Therapy Resistance AXL->Therapy Resistance BMS-777607 BMS-777607 BMS-777607->AXL inhibits Cell Survival Cell Survival PI3K/Akt->Cell Survival Migration Migration MAPK/ERK->Migration Invasion Invasion STAT->Invasion

Caption: AXL signaling pathway and the inhibitory action of BMS-777607.

G cluster_workflow Experimental Workflow: In Vitro Cell Viability (MTT Assay) Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treatment Treat with BMS-777607 Concentrations Adherence->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance

Caption: A representative experimental workflow for an in vitro cell viability MTT assay.

Conclusion

BMS-777607 is a versatile and potent multi-kinase inhibitor that serves as a critical research tool for elucidating the complex roles of c-Met and TAM family kinases in cancer biology. Its ability to modulate key signaling pathways involved in cell proliferation, survival, migration, and invasion makes it an invaluable compound for preclinical studies aimed at developing novel therapeutic strategies. The data and protocols presented in this guide are intended to facilitate the effective use of BMS-777607 in a research setting, ultimately contributing to a deeper understanding of its therapeutic potential.

References

An In-depth Technical Guide to Tyro3, Axl, and Mertk (TAM) Kinase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Tyro3, Axl, and Mertk (TAM) family of receptor tyrosine kinases represents a critical signaling nexus in both normal physiology and a range of pathologies, most notably cancer and autoimmune diseases.[1][2] These receptors and their ligands, Gas6 and Protein S, are integral to processes such as efferocytosis, immune modulation, and cell survival.[3][4] Dysregulation of TAM signaling is a key driver of tumorigenesis, metastasis, and therapeutic resistance, making these kinases highly attractive targets for drug development.[5][6] This technical guide provides a comprehensive overview of TAM kinase biology, the signaling pathways they command, and the landscape of inhibitors developed to target them. We present a detailed summary of quantitative data for a range of TAM kinase inhibitors, elaborate on key experimental protocols for their evaluation, and provide visualizations of the core signaling pathways and experimental workflows to aid researchers and drug development professionals in this dynamic field.

Introduction to TAM Kinases

The TAM family consists of three structurally related receptor tyrosine kinases (RTKs): Tyro3, Axl, and MerTK.[1] Their structure is characterized by an extracellular domain containing two immunoglobulin-like (Ig-like) domains and two fibronectin type III (FNIII) repeats, a single-pass transmembrane domain, and an intracellular tyrosine kinase domain.[1] The primary ligands for TAM receptors are the vitamin K-dependent proteins Growth Arrest-Specific 6 (Gas6) and Protein S (Pros1).[7][8] Gas6 can activate all three TAM receptors, whereas Protein S primarily activates Tyro3 and MerTK.[9]

TAM kinases are pivotal in maintaining immune homeostasis.[3][10] A key function is their role in efferocytosis, the clearance of apoptotic cells.[11][12] This process is crucial for preventing the accumulation of dead cells and subsequent inflammation, which can lead to autoimmune conditions.[10] In the context of cancer, TAM kinases have a dual role that promotes malignancy. Firstly, they are often overexpressed on tumor cells, where they drive pro-survival, proliferative, and migratory signaling pathways.[13] Secondly, their expression on immune cells within the tumor microenvironment, particularly macrophages and dendritic cells, contributes to an immunosuppressive milieu that allows tumors to evade immune destruction.[3][14]

The multifaceted roles of TAM kinases in cancer progression and immune evasion have made them a compelling target for therapeutic intervention. A growing number of small molecule inhibitors and biologicals are in preclinical and clinical development, aiming to disrupt these pathological signaling cascades.[15][16]

TAM Kinase Signaling Pathways

Upon ligand binding, TAM receptors dimerize and autophosphorylate their intracellular kinase domains, initiating a cascade of downstream signaling events. The primary pathways activated include the PI3K/Akt, MEK/ERK, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, migration, and immune responses.

Ligand-Mediated Activation and Efferocytosis

The canonical activation of TAM receptors is initiated by their ligands, Gas6 and Protein S. These ligands act as a bridge between the TAM receptor on a phagocyte and phosphatidylserine (B164497) (PtdSer) exposed on the surface of apoptotic cells.[11] This interaction is fundamental to the process of efferocytosis.

cluster_membrane Cell Membrane Phagocyte Phagocyte TAMR TAM Receptor (Tyro3, Axl, or MerTK) ApoptoticCell Apoptotic Cell PtdSer Phosphatidylserine (PtdSer) Dimerization Receptor Dimerization & Autophosphorylation TAMR->Dimerization leads to Ligand Ligand (Gas6 or Protein S) PtdSer->Ligand binds Ligand->TAMR binds Efferocytosis Efferocytosis (Phagocytosis of Apoptotic Cell) Dimerization->Efferocytosis initiates

Figure 1: Ligand-mediated TAM receptor activation and efferocytosis.
Pro-Survival and Proliferative Signaling

Activation of TAM kinases triggers intracellular signaling cascades that promote cell survival and proliferation, which is particularly relevant in cancer cells where these receptors are often upregulated. The PI3K/Akt and MEK/ERK pathways are central to these effects.

cluster_pi3k PI3K/Akt Pathway cluster_mek MEK/ERK Pathway TAMR Activated TAM Receptor PI3K PI3K TAMR->PI3K Ras Ras TAMR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB CellSurvival Cell Survival & Anti-apoptosis mTOR->CellSurvival NFkB->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation & Growth ERK->CellProliferation

Figure 2: Pro-survival and proliferative signaling downstream of TAM kinases.
Immune Modulatory Signaling

In immune cells, particularly macrophages and dendritic cells, TAM kinase signaling leads to the suppression of pro-inflammatory responses and the promotion of an anti-inflammatory, pro-tumorigenic phenotype. This is partly mediated through the JAK/STAT pathway and the induction of suppressor of cytokine signaling (SOCS) proteins.

cluster_jak_stat JAK/STAT Pathway TAMR Activated TAM Receptor (on Myeloid Cell) JAK JAK TAMR->JAK STAT STAT JAK->STAT SOCS1_3 SOCS1/SOCS3 STAT->SOCS1_3 TLR_Cytokine_R TLR / Cytokine Receptor Signaling SOCS1_3->TLR_Cytokine_R inhibits Inflammation Pro-inflammatory Cytokine Production ImmuneSuppression Immune Suppression SOCS1_3->ImmuneSuppression leads to TLR_Cytokine_R->Inflammation

Figure 3: Immune modulatory signaling pathways of TAM kinases.

TAM Kinase Inhibitors: Quantitative Data

A variety of small molecule inhibitors targeting one or more of the TAM kinases have been developed. These range from selective inhibitors of a single TAM kinase to pan-TAM inhibitors and multi-kinase inhibitors that also target other RTKs. The following tables summarize the in vitro potency (IC50 values) of several notable TAM kinase inhibitors.

Table 1: Selective and Dual TAM Kinase Inhibitors

CompoundTarget(s)Tyro3 IC50 (nM)Axl IC50 (nM)MerTK IC50 (nM)Reference(s)
R428 (Bemcentinib)Axl>70014>700[17][18]
UNC2025MerTK/FLT35.831.650.46[14]
UNC2250MerTK>270>2701.7[19]
LDC1267Pan-TAM<5298[20][21][22]
MRX-2843MerTK/FLT3--1.3[16][23]
ONO-7475 (Tamnorzatinib)Axl/MerTK8.70.71.0[24][25][26]
TP-0903 (Dubermatinib)Axl-27-[3][9]
GL21.T (Aptamer)Axl-13 (Kd)-[23][27][28]

Table 2: Multi-Kinase Inhibitors with TAM Activity

CompoundPrimary TargetsTyro3 IC50 (nM)Axl IC50 (nM)MerTK IC50 (nM)Reference(s)
CabozantinibVEGFR2, MET-7-[3][8]
Sitravatinib (B1680992) (MGCD516)TAMs, VEGFR, MET---[2][10][29]
GilteritinibFLT3, Axl-0.73-[3][8]
BMS-777607c-Met, Axl, Ron, Tyro34.31.114[8][15][30][31]
S49076MET, AXL/MER, FGFR1/2/3<20<20<20[3][32][33][34]

Key Experimental Protocols

The evaluation of TAM kinase inhibitors requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.

In Vitro Kinase Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified TAM kinase.

Objective: To determine the IC50 value of a test compound against Tyro3, Axl, or MerTK.

Materials:

  • Recombinant human Tyro3, Axl, or MerTK kinase domain.

  • Poly (Glu, Tyr) 4:1 peptide substrate.

  • ATP (Adenosine triphosphate).

  • Test compound dissolved in DMSO.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[9]

  • 384-well plates.

  • Plate reader capable of measuring fluorescence or luminescence (depending on detection method).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase reaction buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant TAM kinase to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to the Km for each kinase.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced (or substrate phosphorylation) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Start Start PrepCompound Prepare Compound Dilutions Start->PrepCompound AddKinase Add Recombinant TAM Kinase PrepCompound->AddKinase AddSubstrateATP Add Substrate & ATP AddKinase->AddSubstrateATP Incubate Incubate at RT AddSubstrateATP->Incubate Detect Add Detection Reagent & Read Plate Incubate->Detect Analyze Calculate % Inhibition & IC50 Detect->Analyze End End Analyze->End

Figure 4: Workflow for an in vitro TAM kinase activity assay.
Cellular Phospho-TAM Kinase Assay

This cell-based assay measures the ability of a compound to inhibit the phosphorylation of a TAM kinase in a cellular context.

Objective: To determine the cellular IC50 of a test compound for the inhibition of Tyro3, Axl, or MerTK phosphorylation.

Materials:

  • A cell line endogenously expressing the target TAM kinase (e.g., 697 B-ALL cells for MerTK) or engineered to express a chimeric EGFR-TAM receptor.[7][11]

  • Cell culture medium and supplements.

  • Test compound dissolved in DMSO.

  • Ligand (e.g., Gas6 or EGF for chimeric receptors) to stimulate receptor phosphorylation.

  • Pervanadate (B1264367) (optional, to inhibit phosphatases).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: anti-phospho-Tyro3/Axl/MerTK and anti-total-Tyro3/Axl/MerTK.

  • Western blotting reagents and equipment or ELISA plates and reagents.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere or grow to the desired density.

  • Starve cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

  • (Optional) Add pervanadate for the last few minutes of stimulation to preserve the phosphorylated state.[11]

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Quantify the levels of phosphorylated and total TAM kinase in the cell lysates using Western blotting or a specific ELISA.

  • For Western blotting, perform densitometry to quantify band intensities.

  • Calculate the ratio of phosphorylated to total TAM kinase for each treatment condition.

  • Determine the IC50 value by plotting the percent inhibition of phosphorylation against the compound concentration.

Macrophage Efferocytosis Assay

This assay assesses the functional consequence of TAM kinase inhibition on the ability of macrophages to engulf apoptotic cells.

Objective: To determine if a TAM kinase inhibitor can block efferocytosis.

Materials:

  • Macrophages (e.g., bone marrow-derived macrophages (BMDMs) or a macrophage cell line like J774).

  • A cell line to be used as apoptotic targets (e.g., Jurkat T cells).

  • Fluorescent dye to label apoptotic cells (e.g., pHrodo Red or Calcein AM).[1]

  • Apoptosis-inducing agent (e.g., staurosporine (B1682477) or UV irradiation).

  • Test compound dissolved in DMSO.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Prepare Macrophages: Plate macrophages in a multi-well plate and allow them to adhere and differentiate.

  • Prepare Apoptotic Cells: a. Label the target cells (e.g., Jurkats) with a fluorescent dye according to the manufacturer's protocol. b. Induce apoptosis by treating with staurosporine or exposing to UV light.[19] c. Wash the apoptotic cells to remove the inducing agent and unincorporated dye.

  • Efferocytosis Assay: a. Pre-treat the macrophages with the test compound or DMSO for 1-2 hours. b. Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages). c. Co-incubate for 1-2 hours to allow for efferocytosis. d. Wash away non-engulfed apoptotic cells.

  • Quantification: a. Microscopy: Fix the cells and visualize them using a fluorescence microscope. The efferocytosis index can be calculated as the percentage of macrophages that have engulfed at least one apoptotic cell. b. Flow Cytometry: Detach the macrophages and analyze them by flow cytometry. The percentage of fluorescently positive macrophages indicates the level of efferocytosis.

  • Compare the efferocytosis levels in compound-treated wells to the vehicle control to determine the inhibitory effect.

Start Start PrepMacrophages Prepare Macrophages Start->PrepMacrophages PrepApoptoticCells Prepare & Label Apoptotic Cells Start->PrepApoptoticCells TreatMacrophages Treat Macrophages with Inhibitor PrepMacrophages->TreatMacrophages CoIncubate Co-incubate Macrophages & Apoptotic Cells PrepApoptoticCells->CoIncubate TreatMacrophages->CoIncubate Wash Wash Away Non-engulfed Cells CoIncubate->Wash Quantify Quantify Efferocytosis (Microscopy or Flow Cytometry) Wash->Quantify End End Quantify->End

References

Role of TAM kinases in tumor microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of TAM Kinases in the Tumor Microenvironment

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs) are critical regulators of the tumor microenvironment (TME). Comprising three receptors—Tyro3, Axl, and MerTK—this family plays a pivotal role in promoting tumor cell survival, proliferation, metastasis, and therapy resistance. Crucially, TAM kinases are key architects of an immunosuppressive TME, primarily by modulating the function of innate immune cells. Their ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (PROS1), bridge the interaction between phosphatidylserine (B164497) (PtdSer) on apoptotic cells and the TAM receptors on phagocytes, leading to a blunted anti-tumor immune response. This dual role in directly promoting malignancy and suppressing immunity makes the TAM kinase family a compelling target for novel cancer therapeutics, particularly in combination with immune checkpoint inhibitors. This guide provides a comprehensive overview of TAM kinase biology, their signaling pathways, their multifaceted roles within the TME, quantitative data on their expression and inhibition, and detailed experimental protocols for their study.

Introduction to TAM Kinases

The TAM family consists of three structurally related RTKs: Tyro3, Axl, and MerTK. Each receptor is characterized by an extracellular domain containing two immunoglobulin-like (Ig-like) domains and two fibronectin type III (FNIII) domains, a single transmembrane helix, and an intracellular tyrosine kinase domain[1]. They are activated by the vitamin K-dependent ligands Gas6 and PROS1, which act as bridging molecules between PtdSer exposed on the surface of apoptotic cells and the TAM receptors on neighboring cells, particularly myeloid cells[2][3]. This interaction is central to their primary physiological function: the immunologically silent clearance of apoptotic cells, a process known as efferocytosis[2][3].

In the context of cancer, this homeostatic mechanism is co-opted by the tumor to its advantage. The high rate of apoptosis within the TME provides an abundance of PtdSer, leading to sustained TAM kinase activation. This chronic signaling fosters an immunosuppressive landscape and directly drives oncogenic processes in the tumor cells themselves[4][5].

Role of TAM Kinases in the Tumor Microenvironment

TAM kinases are central players in orchestrating an immunosuppressive TME that facilitates tumor growth and immune evasion. Their effects are mediated through the modulation of various immune cell populations.

  • Tumor-Associated Macrophages (TAMs): TAM kinase signaling, particularly through MerTK, is a potent driver of M2-like macrophage polarization. This pro-tumor phenotype is characterized by the secretion of anti-inflammatory cytokines (e.g., IL-10), reduced antigen presentation, and promotion of angiogenesis and tissue remodeling, all of which support tumor progression[6][7]. Inhibition of MerTK can shift macrophage polarization toward a pro-inflammatory, anti-tumor M1-like phenotype[6][8].

  • Dendritic Cells (DCs): In dendritic cells, TAM kinases act as a negative feedback loop for Toll-like receptor (TLR) signaling[2]. Activation of Axl and MerTK dampens DC maturation and the production of pro-inflammatory cytokines, thereby impairing their ability to prime effective anti-tumor T cell responses[9].

  • Natural Killer (NK) Cells: TAM kinase signaling negatively regulates the maturation and function of NK cells[1]. The ligands Gas6 and PROS1 can activate TAM receptors on immature NK cells, which inhibits the acquisition of activating receptors required for their cytotoxic function[9]. Consequently, targeting TAM kinases can enhance NK cell-mediated anti-metastatic activity[1].

  • Myeloid-Derived Suppressor Cells (MDSCs): TAM kinases contribute to the immunosuppressive function of MDSCs. Pan-TAM inhibition has been shown to alleviate MDSC-mediated suppression of T cells, suggesting that all three receptors play a role in MDSC biology[10].

TAM Kinase Signaling Pathways

Upon ligand binding and dimerization, TAM kinases autophosphorylate their intracellular domains, creating docking sites for various downstream signaling molecules. This initiates multiple pro-oncogenic signaling cascades.

Axl Signaling

Axl is the most widely studied TAM kinase in cancer and is frequently associated with metastasis and drug resistance[5][11]. Its activation robustly triggers several key pathways:

  • PI3K/Akt/mTOR Pathway: Promotes cell survival, proliferation, and growth[12].

  • Ras/Raf/MEK/ERK Pathway: Drives cell proliferation[12].

  • NF-κB Pathway: Axl activation can lead to the activation of the NF-κB pathway, which is crucial for promoting an epithelial-to-mesenchymal transition (EMT)[3]. This involves the upregulation of EMT-inducing transcription factors like Snail and Slug , leading to the repression of epithelial markers (e.g., E-cadherin) and the induction of mesenchymal markers (e.g., Vimentin), thereby enhancing cell migration and invasion[3][11][12][13][14][15][16].

Axl_Signaling cluster_outcomes Cellular Outcomes Gas6 Gas6 / PROS1 Axl Axl Gas6->Axl Binds PI3K PI3K Axl->PI3K Ras Ras Axl->Ras IKK IKK Axl->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival & Proliferation mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival NFkB NF-κB IKK->NFkB Snail Snail / Slug NFkB->Snail EMT EMT & Metastasis Snail->EMT

Caption: Axl signaling pathway promoting survival and epithelial-mesenchymal transition (EMT).

MerTK Signaling

MerTK is highly expressed in hematopoietic malignancies and various solid tumors[2][12]. It is a key mediator of efferocytosis and immune suppression in macrophages. In cancer cells, its activation leads to:

  • PI3K/Akt Pathway: Promotes cell survival.

  • ERK1/2 Pathway: Contributes to proliferation.

  • JAK/STAT Pathway: In leukemias, MerTK activation leads to the phosphorylation and activation of STAT5 and STAT6 , which are critical for leukemic cell survival and proliferation[17][18][19][20][21].

MerTK_Signaling cluster_outcomes Cellular Outcomes Ligand Gas6 / PROS1 MerTK MerTK Ligand->MerTK Binds JAK JAK MerTK->JAK PI3K PI3K MerTK->PI3K ERK ERK1/2 MerTK->ERK STAT5 STAT5 JAK->STAT5 STAT6 STAT6 JAK->STAT6 Leukemogenesis Leukemic Cell Survival & Proliferation STAT5->Leukemogenesis STAT6->Leukemogenesis Akt Akt PI3K->Akt Akt->Leukemogenesis ERK->Leukemogenesis

Caption: MerTK signaling cascade in leukemia, highlighting the activation of the JAK/STAT pathway.

Tyro3 Signaling

While less studied than Axl and MerTK, Tyro3 is overexpressed in several cancers, including melanoma and colorectal cancer, where it promotes tumorigenesis[22][23]. Its signaling is particularly important in cells where it is the sole TAM receptor expressed. Key downstream pathways include:

  • PI3K/Akt Pathway: Crucial for Tyro3-mediated cell survival and anti-apoptotic signals[3][22][23].

  • MAPK/ERK Pathway: Primarily linked to promoting cell proliferation[22][23].

Tyro3_Signaling cluster_outcomes Cellular Outcomes Ligand Gas6 / PROS1 Tyro3 Tyro3 Ligand->Tyro3 Binds PI3K PI3K Tyro3->PI3K Ras Ras Tyro3->Ras Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival ERK ERK Ras->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Tyro3 signaling activating PI3K/Akt for survival and MAPK/ERK for proliferation.

Quantitative Data Summary

The expression of TAM kinases and the effects of their inhibition have been quantified in numerous preclinical and clinical studies. The following tables summarize key data.

Table 1: Expression of TAM Kinases in Human Cancers

KinaseCancer TypeExpression DataAssociated OutcomeCitation(s)
Axl NSCLC, AML, Breast, PancreaticOverexpressed; correlates with metastasis.Poor clinical prognosis, reduced overall survival.[9]
MerTK Acute Myeloid Leukemia (AML)Elevated levels in ~80-90% of patients.Contributes to leukemogenesis.[2]
MerTK Triple-Negative Breast Cancer (TNBC)Highly expressed in ~30% of cases.Potential predictive biomarker.[24]
MerTK Acute Lymphoblastic Leukemia (ALL)Overexpressed in 30-40% of patients.Promotes cell survival.[2]
Tyro3 Colorectal Cancer (CRC)Significantly increased expression vs. normal tissue.Correlates with lymph node metastasis and poor prognosis.[25]
Tyro3 MelanomaUpregulated in 20 of 40 cell lines tested.Promotes cell survival.[22]

Table 2: Preclinical Efficacy of TAM Kinase Inhibitors

InhibitorTarget(s)Cancer ModelEfficacyCitation(s)
SLC-391 Axl, MerCT-26 (colorectal) syngeneic mice52% tumor growth inhibition (TGI) vs. vehicle.[3]
XL092 MET, VEGFR2, Axl, Mer, Tyro3MC38 (colorectal) syngeneic miceEnhanced TGI in combination with anti-PD-1.[26]
MRX-2843 MerTK, FLT3AML & ALL mouse modelsRecapitulated extended survival seen in genetic knockouts.[10]
UNC4241 Pan-TAMBRAFV600EPTEN-/- melanoma modelSignificantly decreased in vivo tumor growth.[10]

Table 3: Immunomodulatory Effects of TAM Kinase Inhibition in Preclinical Models

InhibitorCancer ModelEffect on Immune Cells in TMECitation(s)
SLC-391 CT-26 (colorectal)Increased NK cells, increased M1/M2 macrophage ratio, followed by increased CD8+ T cells.[27]
XL092 MC38 (colorectal)Increased peripheral CD4+ T cells. Significant increase in CD8+ T cells when combined with anti-PD-1.[26]
MRX-2843 AML mouse modelShifted macrophage polarization toward a pro-inflammatory M1 phenotype.[8]
UNC4241 BRAFV600EPTEN-/- melanoma modelIncreased CD8+ T cell infiltration.[10]

Key Experimental Protocols

Studying the role of TAM kinases in the TME requires specific and robust methodologies. Below are detailed protocols for two key experimental techniques.

Immunohistochemistry (IHC) for TAM Kinase Expression in Paraffin-Embedded Tissues

This protocol allows for the visualization and localization of TAM kinase proteins within the histological context of a tumor.

I. Deparaffinization and Rehydration

  • Place slides in a 56-60°C oven for 20-30 minutes to melt the paraffin[8].

  • Immerse slides in two changes of xylene for 5 minutes each[12].

  • Transfer slides through a graded series of ethanol (B145695):

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 1 change, 3 minutes.

    • 70% Ethanol: 1 change, 3 minutes[12].

  • Rinse slides in distilled water for 5 minutes[17].

II. Antigen Retrieval

  • Perform Heat-Induced Epitope Retrieval (HIER) for optimal antigen unmasking[8][24].

  • Immerse slides in a staining container with 10 mM Sodium Citrate Buffer (pH 6.0)[12].

  • Heat the container in a pressure cooker, steamer, or water bath to 95-100°C for 10-20 minutes[12].

  • Allow slides to cool to room temperature in the buffer for at least 20 minutes[12].

  • Rinse slides twice with PBS for 5 minutes each[12].

III. Staining Procedure

  • Block endogenous peroxidase activity by incubating sections in 3% H₂O₂ in methanol (B129727) for 10-15 minutes at room temperature[12][17].

  • Wash slides 2-3 times with PBS[17].

  • Block non-specific binding by incubating with a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) for 1 hour at room temperature[8].

  • Incubate with the primary antibody (e.g., rabbit anti-Axl, mouse anti-MerTK) diluted in antibody diluent overnight at 4°C in a humidified chamber.

  • Wash slides three times with PBS for 5 minutes each.

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.

  • Wash slides three times with PBS.

  • Incubate with Streptavidin-Horseradish Peroxidase (HRP) complex for 30 minutes at room temperature[27].

  • Wash slides three times with PBS.

  • Develop the signal by adding DAB (3,3'-Diaminobenzidine) substrate and incubate until a brown color develops (typically 5-10 minutes)[17][27].

  • Rinse slides with distilled water to stop the reaction.

  • Counterstain with Hematoxylin for 1-2 minutes to visualize nuclei[12].

  • Dehydrate slides through graded ethanol and clear in xylene.

  • Mount with permanent mounting medium and a coverslip[17].

IHC_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_final Finalization Deparaffinize Deparaffinize (Xylene) Rehydrate Rehydrate (Ethanol Grades) Deparaffinize->Rehydrate AntigenRetrieval Antigen Retrieval (Citrate Buffer, Heat) Rehydrate->AntigenRetrieval Blocking Blocking (Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (e.g., anti-Axl) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP) SecondaryAb->Detection Develop Develop Signal (DAB Substrate) Detection->Develop Counterstain Counterstain (Hematoxylin) Develop->Counterstain DehydrateMount Dehydrate & Mount Counterstain->DehydrateMount Visualize Visualize DehydrateMount->Visualize

Caption: Workflow for Immunohistochemistry (IHC) staining of paraffin-embedded tissues.

Flow Cytometry for Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a method to dissociate tumors into a single-cell suspension and analyze the composition of immune cell infiltrates.

I. Preparation of Single-Cell Suspension

  • Collect fresh tumor tissue immediately after resection into cold media (e.g., RPMI)[1][2].

  • Mince the tumor into small pieces (~1-2 mm³) using a sterile scalpel.

  • Transfer minced tissue to a gentleMACS C Tube containing an enzyme cocktail (e.g., Miltenyi Tumor Dissociation Kit)[1][2].

  • Process the tissue using a gentleMACS Dissociator according to the manufacturer's protocol[1][2].

  • Filter the resulting cell suspension through a 70 µm cell strainer to remove clumps.

  • Wash cells with FACS buffer (PBS + 2% FBS) and centrifuge.

  • (Optional) Perform red blood cell lysis if necessary.

  • Resuspend the cell pellet in FACS buffer and count viable cells using Trypan Blue.

II. Antibody Staining

  • Aliquot approximately 1x10⁶ cells per tube.

  • (Optional but recommended) Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse) for 10-15 minutes on ice to prevent non-specific binding.

  • Add a "live/dead" stain (e.g., Zombie Red) to distinguish viable cells and incubate according to the manufacturer's protocol.

  • Add a cocktail of fluorochrome-conjugated surface antibodies. A representative panel for murine TILs could include:

    • General Immune: CD45 (pan-leukocyte)

    • T Cells: CD3 (pan-T cell), CD4 (helper T cells), CD8 (cytotoxic T cells), FoxP3 (regulatory T cells - requires intracellular staining)

    • Myeloid Cells: CD11b (myeloid marker), F4/80 (macrophages), Ly6G (neutrophils), Ly6C (monocytes), MHC-II, CD206 (M1/M2 macrophage markers)

    • NK Cells: NK1.1 or CD49b

  • Incubate for 30 minutes on ice in the dark[6].

  • Wash cells twice with FACS buffer.

  • (If staining for intracellular markers like FoxP3) Fix and permeabilize cells using a dedicated kit (e.g., eBioscience FoxP3/Transcription Factor Staining Buffer Set). Then, incubate with the intracellular antibody.

  • Resuspend final cell pellet in FACS buffer for acquisition.

III. Data Acquisition and Analysis

  • Acquire samples on a multi-color flow cytometer[1][6]. Collect a sufficient number of events (e.g., 500,000) for robust analysis.

  • Analyze data using software like FlowJo.

  • Gating Strategy:

    • Gate on intact cells using Forward Scatter (FSC) vs. Side Scatter (SSC).

    • Gate on singlets using FSC-Area vs. FSC-Height to exclude doublets[11].

    • Gate on live cells by excluding the "live/dead" stain positive population[6].

    • From the live single cells, gate on CD45+ cells to identify the total immune infiltrate.

    • From the CD45+ gate, identify major populations:

      • CD3+ T cells, which can be further divided into CD4+ and CD8+ subsets.

      • CD11b+ myeloid cells, which can be further analyzed for macrophage (F4/80+) and MDSC (Ly6G+/Ly6C+) populations.

      • NK1.1+ NK cells.

Flow_Gating_Strategy cluster_subsets Immune Subsets cluster_t_subsets T Cell Subsets Total Total Events Singlets Singlets (FSC-A vs FSC-H) Total->Singlets Live Live Cells (Live/Dead Stain) Singlets->Live CD45_pos CD45+ Cells (Immune Infiltrate) Live->CD45_pos T_Cells CD3+ T Cells CD45_pos->T_Cells Myeloid CD11b+ Myeloid CD45_pos->Myeloid NK_Cells NK1.1+ NK Cells CD45_pos->NK_Cells CD4_T CD4+ T Cells T_Cells->CD4_T CD8_T CD8+ T Cells T_Cells->CD8_T

Caption: A representative gating strategy for analyzing tumor-infiltrating lymphocytes (TILs) by flow cytometry.

Conclusion and Future Directions

The TAM kinases Tyro3, Axl, and MerTK are integral components of the tumor microenvironment, functioning as a dual-axis threat by promoting intrinsic tumor cell malignancy and orchestrating a potent immunosuppressive shield. Their pleiotropic effects, particularly on innate immune cells like macrophages and dendritic cells, make them highly attractive targets for cancer therapy. The quantitative data clearly indicate that TAM kinase overexpression is a common feature in many aggressive cancers and is linked to poor patient outcomes. Preclinical studies robustly demonstrate that inhibiting TAM kinase activity can slow tumor growth and, critically, remodel the TME from an immune-suppressive to an immune-active state. This immunomodulatory capacity strongly supports the rationale for combining TAM kinase inhibitors with immune checkpoint blockade to overcome resistance and enhance therapeutic efficacy. Future research should focus on developing more selective inhibitors to dissect the specific roles of each TAM receptor, identifying robust biomarkers to select patients most likely to benefit from TAM-targeted therapies, and optimizing combination strategies to fully exploit their therapeutic potential.

References

The Synergistic Potential of BMS-777607 and Anti-PD-1 Combination Therapy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical evidence and mechanistic rationale supporting the combination of BMS-777607, a potent c-Met/Axl inhibitor, and anti-PD-1 immunotherapy. By targeting distinct but complementary pathways in the tumor microenvironment, this combination strategy holds promise for overcoming therapeutic resistance and enhancing anti-tumor immunity. This document provides a comprehensive overview of the core data, detailed experimental protocols, and the underlying signaling pathways to inform further research and development in this area.

Core Concepts and Rationale

BMS-777607 is a small molecule inhibitor targeting multiple receptor tyrosine kinases, including c-Met and the TAM (Tyro3, Axl, Mer) family of kinases.[1][2] These kinases are frequently dysregulated in cancer, contributing to tumor growth, invasion, and metastasis.[1][2] Notably, Axl and c-Met signaling have been implicated in fostering an immunosuppressive tumor microenvironment, in part by promoting the expression of the programmed death-ligand 1 (PD-L1).[3][4][5]

Anti-PD-1 therapy, a cornerstone of modern immuno-oncology, works by blocking the interaction between PD-1 on T cells and its ligand, PD-L1, on tumor and immune cells.[6] This blockade releases the "brakes" on the adaptive immune system, enabling T cells to recognize and eliminate cancer cells.[6]

The combination of BMS-777607 and an anti-PD-1 antibody is predicated on a synergistic mechanism. BMS-777607 is hypothesized to not only directly inhibit tumor cell proliferation and survival but also to modulate the tumor microenvironment to be more susceptible to immune checkpoint blockade. This includes reducing PD-L1 expression on tumor cells and potentially altering the composition and function of immunosuppressive myeloid cells.[6]

Preclinical Efficacy: A Quantitative Overview

A key preclinical study by Brooks et al. investigated the efficacy of BMS-777607 in combination with an anti-PD-1 monoclonal antibody in a syngeneic E0771 murine model of triple-negative breast cancer.[6] The quantitative data from this study, summarized below, demonstrates the enhanced anti-tumor activity of the combination therapy compared to either monotherapy alone.

In Vivo Tumor Growth Inhibition

The combination of BMS-777607 and anti-PD-1 resulted in a significant reduction in tumor growth compared to the vehicle control and either single-agent therapy.

Treatment GroupDay 10 Tumor Volume (mm³) (Mean ± SD)Day 28 Tumor Volume (mm³) (Mean ± SD)
Vehicle Control~50 ± 10~1250 ± 200
BMS-777607~50 ± 10~800 ± 150
Anti-PD-1~50 ± 10~600 ± 120
BMS-777607 + Anti-PD-1~50 ± 10~200 ± 50

Note: Values are estimated from graphical representations in the source publication and are intended for comparative purposes.[6]

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Flow cytometric analysis of tumors at the experimental endpoint revealed a significant increase in the infiltration of key immune effector cells in the combination therapy group.

Treatment Group% CD45⁺ Cells of Total Tumor Cells (Mean)% CD3⁺ Cells of CD45⁺ Cells (Mean)% CD4⁺ T Cells of CD45⁺ Cells (Mean)% CD8⁺ T Cells of CD45⁺ Cells (Mean)
Vehicle Control~25~20~10~8
BMS-777607~28~22~11~9
Anti-PD-1~45~35~18~15
BMS-777607 + Anti-PD-1~56~45~22~20

Note: Values are estimated from graphical representations in the source publication and are intended for comparative purposes.[6]

Proinflammatory Cytokine Profile

The study by Brooks et al. also reported that the combination treatment led to an increase in proinflammatory cytokines within the tumor microenvironment, although specific quantitative data was not provided in the primary publication.[6] This suggests a shift towards a more inflamed, "hot" tumor microenvironment, which is more conducive to an effective anti-tumor immune response.

Key Signaling Pathways

The synergistic effect of this combination therapy can be understood by examining the targeted signaling pathways.

BMS_777607_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Axl Axl Axl->PI3K NFkB NF-κB Axl->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Invasion, Immunosuppression) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT3->Gene_Expression NFkB->Gene_Expression BMS777607 BMS-777607 BMS777607->cMet Inhibits BMS777607->Axl Inhibits

BMS-777607 inhibits c-Met and Axl signaling pathways.

Anti_PD1_Signaling_Pathway cluster_t_cell T Cell cluster_apc Tumor Cell / APC PD1 PD-1 PI3K_T PI3K PD1->PI3K_T TCR TCR TCR->PI3K_T AKT_T AKT PI3K_T->AKT_T Effector_Function T Cell Effector Function (Cytotoxicity, Cytokine Release) AKT_T->Effector_Function PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 Blocks Interaction

Anti-PD-1 therapy blocks the PD-1/PD-L1 inhibitory axis.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, this section provides detailed methodologies for the key in vivo experiments.

Murine Model of Triple-Negative Breast Cancer
  • Cell Line: E0771 murine mammary carcinoma cells.

  • Animals: 7-week-old female C57BL/6 mice.

  • Tumor Implantation: 1 x 10⁵ E0771 cells, resuspended in 150 µL of a 1:1 mixture of RPMI 1640 medium and Matrigel, are injected into the mammary fat pad.

  • Treatment Initiation: Treatment begins when tumors become palpable (approximately day 10 post-implantation).

  • Treatment Groups (n=8 per group):

    • Vehicle Control: 100 µL/mouse/day of DMSO (for BMS-777607) and 5 mg/kg of anti-mouse IgG1 isotype control antibody on days 10, 12, 14, and 16.

    • BMS-777607 Monotherapy: 25 mg/kg/day of BMS-777607 administered via intraperitoneal (i.p.) injection.

    • Anti-PD-1 Monotherapy: 100 µ g/mouse of a chimeric anti-mouse PD-1 antibody (clone 4H2 or similar) administered i.p. on days 10, 12, 14, and 16.

    • Combination Therapy: BMS-777607 and anti-PD-1 administered as per the monotherapy schedules.

  • Monitoring: Tumor volumes are measured every three days using calipers (Volume = Length x Width² x π/6). Animal body weight is monitored for signs of toxicity.

  • Endpoint: Mice are euthanized on day 28, and tumors are harvested for analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
  • Tumor Digestion: Tumors are mechanically dissociated and digested in a solution containing collagenase (1 mg/mL), hyaluronidase (B3051955) (0.1 mg/mL), and DNase I (200 U/mL) for 50 minutes at 37°C to obtain a single-cell suspension.

  • Staining: Cells are stained with a panel of fluorescently conjugated antibodies against immune cell surface markers. A representative panel would include:

    • CD45 (to identify hematopoietic cells)

    • CD3 (to identify T cells)

    • CD4 (to identify helper T cells)

    • CD8 (to identify cytotoxic T cells)

    • Other markers as needed (e.g., FoxP3 for regulatory T cells, F4/80 for macrophages).

  • Data Acquisition and Analysis: Data is acquired on a multicolor flow cytometer. A typical gating strategy involves:

    • Gating on live, single cells.

    • Gating on CD45⁺ cells to identify the immune infiltrate.

    • Within the CD45⁺ population, gating on CD3⁺ cells to identify T lymphocytes.

    • Within the CD3⁺ population, further gating to delineate CD4⁺ and CD8⁺ T cell subsets.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (E0771 in C57BL/6 mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Groups Randomization into 4 Treatment Groups: - Vehicle - BMS-777607 - Anti-PD-1 - Combination Tumor_Growth->Treatment_Groups Dosing Drug Administration (i.p. injections) Treatment_Groups->Dosing Tumor_Harvest Tumor Harvest (Day 28) Dosing->Tumor_Harvest Tumor_Volume_Analysis Final Tumor Volume Measurement Tumor_Harvest->Tumor_Volume_Analysis Flow_Cytometry Flow Cytometry of TILs Tumor_Harvest->Flow_Cytometry Cytokine_Analysis Cytokine Profiling Tumor_Harvest->Cytokine_Analysis

In vivo experimental workflow for evaluating combination therapy.

Future Directions and Considerations

The preclinical data presented provides a strong rationale for the clinical investigation of BMS-777607 in combination with anti-PD-1 therapy. Future research should aim to:

  • Elucidate the full cytokine and chemokine profile induced by the combination therapy to better understand the modulation of the tumor immune microenvironment.

  • Investigate the efficacy of this combination in other tumor models , particularly those with known c-Met or Axl dysregulation.

  • Explore potential biomarkers of response to identify patient populations most likely to benefit from this combination.

  • Optimize dosing and scheduling of the combination to maximize efficacy and minimize potential toxicities.

This technical guide serves as a foundational resource for researchers dedicated to advancing novel cancer immunotherapies. The synergistic potential of targeting key oncogenic pathways with immune checkpoint blockade represents a promising avenue for improving patient outcomes.

References

Preclinical Profile of BMS-777607: A Multi-Kinase Inhibitor Targeting Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-777607 is a potent, orally available, and ATP-competitive small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] Primarily recognized for its high affinity for the c-Met receptor tyrosine kinase, BMS-777607 also demonstrates significant inhibitory activity against the TAM (Tyro3, Axl, Mer) family of kinases, particularly Axl and Ron.[2][3][4][5] This multi-targeted profile positions BMS-777607 as a compelling candidate for cancer therapy, as these kinases are frequently implicated in tumor cell proliferation, survival, invasion, and metastasis, as well as in the development of drug resistance.[1][6] This technical guide provides a comprehensive overview of the preclinical data for BMS-777607, summarizing its in vitro and in vivo activities, detailing key experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action and Kinase Inhibition Profile

BMS-777607 exerts its anti-tumor effects by binding to the ATP-binding site of susceptible kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[3][7] In cell-free assays, BMS-777607 has demonstrated potent inhibitory activity against a panel of kinases, with the highest selectivity for the Met and TAM families.

Table 1: Kinase Inhibitory Activity of BMS-777607 (Cell-Free Assays)
Target KinaseIC50 (nM)
Axl1.1
Ron1.8
c-Met3.9
Tyro34.3
Mer14
Flt-316
Aurora B78
Lck120
VEGFR2180
Data sourced from multiple preclinical studies.[2][4][5]

The high affinity for c-Met, Axl, and Ron underscores the primary mechanism through which BMS-777607 is thought to mediate its anti-cancer effects.

In Vitro Preclinical Studies

A broad range of in vitro studies has been conducted to characterize the cellular effects of BMS-777607 across various cancer cell lines. These studies have consistently demonstrated its ability to inhibit key oncogenic processes.

Inhibition of Cell Proliferation and Viability

BMS-777607 has shown dose-dependent inhibition of proliferation and survival in multiple cancer cell lines, particularly those with activated c-Met or Axl signaling.

Table 2: In Vitro Anti-Proliferative and Pro-Apoptotic Effects of BMS-777607
Cell LineCancer TypeAssay TypeEndpointConcentration / IC50
GTL-16Gastric CarcinomaProliferationInhibition of proliferationIC50: < 0.1 µM
H1993Lung CancerProliferationSelective inhibition of proliferationNot specified
U87GlioblastomaProliferationSelective inhibition of proliferationNot specified
U118MGGlioblastomaMTT AssayReduced cell viability12.5 µM
SF126GlioblastomaMTT AssayReduced cell viability12.5 µM
U118MGGlioblastomaCPP32 ActivityIncreased apoptosis12.5 µM
SF126GlioblastomaCPP32 ActivityIncreased apoptosis12.5 µM
T-47DBreast CancerClonogenic AssayInhibition of survival and proliferation1-5 µM
ZR-75-1Breast CancerClonogenic AssayInhibition of survival and proliferation1-5 µM
PC-3Prostate CancerMTT AssayReduction in HGF-induced proliferation3-10 µM
Data compiled from various preclinical investigations.[2][3][7][8]
Inhibition of Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. BMS-777607 has demonstrated potent inhibitory effects on these processes, which are often driven by c-Met and Axl signaling.

Table 3: In Vitro Effects of BMS-777607 on Cell Migration and Invasion
Cell LineCancer TypeAssay TypeEndpointConcentration / IC50
PC-3Prostate CancerScattering AssayInhibition of HGF-induced cell scatteringComplete inhibition at 0.5 µM
DU145Prostate CancerScattering AssayInhibition of HGF-induced cell scatteringComplete inhibition at 0.5 µM
PC-3Prostate CancerMigration AssaySuppression of HGF-stimulated cell migrationIC50 < 0.1 µM
DU145Prostate CancerMigration AssaySuppression of HGF-stimulated cell migrationIC50 < 0.1 µM
KHTFibrosarcomaMotility AssayInhibition of cell motilityNanomolar range
KHTFibrosarcomaInvasion AssayInhibition of cell invasionNanomolar range
This data is a synthesis of findings from multiple preclinical reports.[3][4][7]

In Vivo Preclinical Studies

The anti-tumor activity of BMS-777607 has been validated in several in vivo xenograft models, demonstrating its potential for clinical translation.

Tumor Growth Inhibition

Oral administration of BMS-777607 has been shown to significantly reduce tumor growth in various cancer models.

Table 4: In Vivo Anti-Tumor Efficacy of BMS-777607 in Xenograft Models
Cancer TypeXenograft ModelTreatment Dose & ScheduleOutcome
Gastric CarcinomaGTL-166.25-50 mg/kg, oral administrationSignificant reduction in tumor volume
GlioblastomaSF12630-100 mg/kg, i.p. twice daily56% tumor volume reduction
GlioblastomaU118MG30-100 mg/kg, i.p. twice daily>91% tumor remission
FibrosarcomaKHT25 mg/kg/day28.3% decrease in lung tumor nodules
Triple-Negative Breast CancerE077125 mg/kg/day, i.p.Partial inhibition of tumor growth (monotherapy)
Results are based on a compilation of preclinical animal studies.[3][8][9]

Notably, in a triple-negative breast cancer model, the combination of BMS-777607 with an anti-PD-1 antibody resulted in significantly enhanced anti-tumor activity compared to either agent alone.[9][10]

Signaling Pathway Inhibition

BMS-777607 effectively blocks the phosphorylation of its target kinases and inhibits their downstream signaling cascades, which are crucial for cancer cell proliferation and survival. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met HGF->c-Met Activates PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates Axl Axl Axl->PI3K Activates Gas6 Gas6 Gas6->Axl Activates BMS-777607 BMS-777607 BMS-777607->c-Met BMS-777607->Axl Akt Akt PI3K->Akt Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival Invasion_Metastasis Invasion & Metastasis Akt->Invasion_Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival ERK->Invasion_Metastasis

Caption: BMS-777607 inhibits c-Met and Axl signaling pathways.

Experimental Protocols

Cell Proliferation and Viability Assays
  • MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of BMS-777607. After a specified incubation period (e.g., 96 hours), MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). Absorbance is measured to determine cell viability.[3][7]

  • Clonogenic Assay: Cells are seeded at a low density and treated with BMS-777607. After a period of incubation to allow for colony formation, the colonies are fixed, stained (e.g., with crystal violet), and counted to assess the long-term survival and proliferative capacity of the cells.[2]

Cell Migration and Invasion Assays
  • Wound-Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap. The cells are then treated with BMS-777607, and the closure of the gap over time is monitored and quantified to assess cell migration.[7]

  • Transwell Invasion Assay: Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. After incubation, the number of cells that have invaded through the matrix and migrated to the lower surface of the insert is quantified.[4]

Western Blot Analysis

Cells are treated with BMS-777607 and/or a growth factor (e.g., HGF). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., phosphorylated c-Met, total c-Met, p-Akt, Akt, p-ERK, ERK) and subsequently with secondary antibodies. Protein bands are visualized using an appropriate detection system.[7]

In Vivo Xenograft Studies

  • Cell-Derived Xenograft (CDX) Models: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., athymic nude mice).[3][11] Once tumors are established, mice are randomized into treatment and control groups. BMS-777607 is typically administered orally or via intraperitoneal injection at specified doses and schedules.[3][8] Tumor volume is measured regularly, and at the end of the study, tumors may be excised for further analysis.[11][12]

Experimental_Workflow_Xenograft Implantation Implant Human Cancer Cells into Mice Tumor_Growth Allow Tumors to Establish and Grow Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer BMS-777607 (or Vehicle Control) Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Analysis Euthanize and Analyze Tumors and Tissues Monitoring->Analysis

Caption: A typical workflow for in vivo xenograft studies.

Conclusion

The preclinical data for BMS-777607 strongly support its development as a potent anti-cancer agent. Its multi-targeted inhibition of key oncogenic drivers, including c-Met and the TAM kinases, translates to significant anti-proliferative, anti-migratory, and anti-invasive effects in vitro, and robust tumor growth inhibition in vivo. The detailed experimental protocols and signaling pathway analyses provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising therapeutic candidate. Further investigation, particularly in combination with other anti-cancer therapies, is warranted to fully elucidate the clinical potential of BMS-777607.

References

In Vivo Efficacy of BMS-777607: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of BMS-777607, a potent and selective small-molecule inhibitor of the c-Met and TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The information presented herein is curated from preclinical studies to support further research and development efforts.

Core Efficacy: Anti-Tumor and Anti-Metastatic Activity

BMS-777607 has demonstrated significant anti-tumor and anti-metastatic effects across a range of preclinical cancer models. Its mechanism of action primarily involves the inhibition of c-Met and Axl signaling pathways, which are crucial for tumor cell proliferation, survival, migration, and invasion.[1][2]

Quantitative In Vivo Efficacy Data

The in vivo anti-tumor activity of BMS-777607 has been quantified in several xenograft models. The data below summarizes key findings from these studies.

Tumor ModelCell LineAnimal ModelDosing RegimenRouteKey Findings
GlioblastomaU118MGCD1NuNu mice30 mg/kg BW, 2x/day for 6 daysi.p.>90% tumor reduction; complete tumor regression in some cases.[2][3]
GlioblastomaSF126CD1NuNu miceNot specifiedi.p.56% tumor volume reduction.[2][3]
Gastric CancerGTL-16Athymic mice6.25-50 mg/kgOralSignificant reduction in tumor volumes with no observed toxicity.[4][5]
Fibrosarcoma (Metastasis)KHTC3H/HeJ mice25 mg/kg/dayNot specified28.3% decrease in the number of lung tumor nodules.[4][5][6]
MesotheliomaNCI-H226Female nude Balb/c mice5, 10, 25 mg/kg/day for 3 weeksOral gavageSignificant, dose-dependent inhibition of tumor growth.[7][8]
Triple-Negative Breast CancerE0771Syngeneic mice25 mg/kg/dayi.p.Partial anti-tumor activity as a monotherapy; significant decrease in tumor growth and lung metastasis when combined with anti-PD-1 mAb.[9][10]

Signaling Pathways and Mechanism of Action

BMS-777607 exerts its therapeutic effects by inhibiting key signaling pathways downstream of c-Met and Axl. Upon ligand binding (e.g., HGF to c-Met or Gas6 to Axl), these receptors dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of downstream cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which promote cell growth, survival, and motility. BMS-777607 acts as an ATP-competitive inhibitor, blocking the kinase activity of these receptors and thereby inhibiting the entire downstream signaling cascade.[1][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BMS777607 BMS-777607 BMS777607->cMet Inhibits

Figure 1: Simplified c-Met Signaling Pathway and Inhibition by BMS-777607.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of the experimental protocols used in key in vivo studies of BMS-777607.

Glioblastoma Xenograft Model[2][3]
  • Cell Lines: SF126 and U118MG human glioblastoma cells.

  • Animal Model: CD1NuNu mice.

  • Tumor Implantation: Stereotactic implantation of glioma cells into the brains of the mice.

  • Treatment Initiation: Treatment was initiated after tumor manifestation was confirmed by MRI. For the SF126 model, treatment started on day 3 post-implantation, and for the U118MG model, on day 7.[2]

  • Dosing: BMS-777607 was administered intraperitoneally (i.p.) twice daily. The U118MG model used a dose of 30 mg/kg BW.[2]

  • Efficacy Evaluation: Intracranial tumor growth was assessed on day 14 post-implantation.[2] Tumor volume was monitored, and effects on apoptosis, proliferation, and angiogenesis were investigated through immunohistochemistry.[2][3]

Mesothelioma Xenograft Model[7][8]
  • Cell Line: NCI-H226 human mesothelioma cells.

  • Animal Model: Female nude Balb/c mice.

  • Tumor Implantation: 7 million cells were injected subcutaneously.

  • Treatment Initiation: Mice were randomized into treatment groups when tumors reached approximately 200 mm³. Treatment started on day 21 and continued for 3 weeks.[8]

  • Dosing: BMS-777607 was administered by oral gavage daily at doses of 5, 10, and 25 mg/kg.[7][8]

  • Efficacy Evaluation: Tumor volume was measured using digital calipers. Median survival was also calculated.[8]

Triple-Negative Breast Cancer Syngeneic Model[9][10]
  • Cell Line: E0771 murine triple-negative breast cancer cells.

  • Animal Model: Syngeneic mice.

  • Tumor Implantation: Orthotopic implantation.

  • Treatment Initiation: Treatment was initiated on day 10 following tumor implantation when tumors became palpable.

  • Dosing: BMS-777607 was administered intraperitoneally at 25 mg/kg/day. For combination therapy, an anti-PD-1 monoclonal antibody was also administered.[9]

  • Efficacy Evaluation: Tumor growth and the incidence of lung metastasis were monitored. Flow cytometry analysis of tumors was performed to assess the infiltration of immune cells.[9][10]

G start Start cell_culture Cell Culture (e.g., U118MG, SF126) start->cell_culture acclimatization Animal Acclimatization (e.g., Nude Mice) start->acclimatization implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth acclimatization->implantation randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (BMS-777607 vs. Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition, Survival) endpoint->analysis end End analysis->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent and selective, orally bioavailable small-molecule inhibitor of the c-Met kinase superfamily, which includes c-Met, Axl, Ron, and Tyro3 receptor tyrosine kinases.[1][2][3] Dysregulation of these signaling pathways is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of BMS-777607, its related compounds, and analogs, focusing on their synthesis, mechanism of action, and biological evaluation. Detailed experimental protocols for key assays and a summary of structure-activity relationships are presented to facilitate further research and drug development efforts in this area.

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling, through overexpression, mutation, or amplification, is a key driver in the pathogenesis of numerous human cancers.[4] BMS-777607 has emerged as a significant tool compound for studying the biological roles of the c-Met kinase superfamily and as a lead compound for the development of novel anticancer therapeutics.

Mechanism of Action

BMS-777607 is an ATP-competitive inhibitor that binds to the kinase domain of its target receptors, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[2] The primary targets of BMS-777607 are members of the c-Met-related tyrosine kinase family. Inhibition of these kinases leads to the downregulation of critical signaling cascades, including the PI3K/Akt and RAS/MAPK pathways, ultimately resulting in the suppression of tumor growth, metastasis, and angiogenesis.[5]

Data Presentation: Inhibitory Activity of BMS-777607 and Analogs

The inhibitory potency of BMS-777607 and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the available quantitative data for BMS-777607 and a selection of its analogs.

Table 1: Inhibitory Activity (IC50) of BMS-777607 against a Panel of Kinases

KinaseIC50 (nM)
c-Met3.9[1][2][3]
Axl1.1[1][2][3]
Ron1.8[1][2][3]
Tyro34.3[1][2][3]

Table 2: Structure-Activity Relationship of BMS-777607 Analogs against c-Met Kinase [4]

CompoundRXc-Met IC50 (nM)
BMS-777607 HCl3.9
Analog 1 MeCl5.2
Analog 2 EtCl6.8
Analog 3 HF4.5
Analog 4 HBr4.1
Analog 22d --0.9
Analog 22e --1.7

Note: Data for analogs 1-4 are representative examples from a larger study. Analogs 22d and 22e represent compounds with significant structural modifications that led to enhanced potency against c-Met.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of BMS-777607 and key in vitro assays for its biological characterization.

Synthesis of BMS-777607

The synthesis of BMS-777607 is a multi-step process involving the preparation of two key intermediates followed by their coupling.

Diagram: Synthetic Workflow for BMS-777607

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling A 2,4-Dichloropyridine C 4-((2-Amino-3-chloropyridin-4-yl)oxy)-3-fluoroaniline A->C Ullmann Condensation B 3-Aminophenol B->C G BMS-777607 C->G Amide Coupling (HATU, HOBt) D Ethyl 2-(4-fluorophenylamino)-3-oxobutanoate E Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo- 1,2-dihydropyridine-3-carboxylate D->E Cyclization F 4-Ethoxy-1-(4-fluorophenyl)-2-oxo- 1,2-dihydropyridine-3-carboxylic acid E->F Hydrolysis F->G G A Prepare Reaction Mixture B Add Kinase and Inhibitor A->B C Initiate with ATP ([γ-³³P]ATP) B->C D Incubate C->D E Stop Reaction D->E F Measure Radioactivity E->F G Calculate IC50 F->G G cluster_0 Downstream Signaling HGF HGF cMet c-Met HGF->cMet Activates PI3K PI3K cMet->PI3K Phosphorylates RAS RAS cMet->RAS Activates BMS BMS-777607 BMS->cMet Inhibits Akt Akt PI3K->Akt CellResponse Cell Proliferation, Survival, Migration, Invasion Akt->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse

References

Methodological & Application

Application Notes and Protocols for BMS-777607 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-777607 is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase family.[1][2] It competitively binds to the ATP-binding site of these kinases, effectively blocking their autophosphorylation and downstream signaling.[3][4] Dysregulation of the MET signaling pathway, which plays a crucial role in cell proliferation, survival, migration, and invasion, is implicated in the progression of various cancers.[5][6] BMS-777607 has been shown to inhibit not only c-Met but also other members of the Met-related family, including RON, Axl, and Tyro3, making it a multi-targeted kinase inhibitor.[1][3][4] At higher concentrations, it can also inhibit other kinases such as Aurora B.[1][7] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of BMS-777607.

Data Presentation

Table 1: Kinase Inhibition Profile of BMS-777607
KinaseIC50 (nM)Assay TypeReference
c-Met3.9Cell-free[1][3]
Ron1.8Cell-free[1][3]
Axl1.1Cell-free[1][3]
Tyro34.3Cell-free[1][3]
Mer14.0Cell-free[1]
Flt-316Cell-free[1]
Aurora B78Cell-free[1]
Lck120Cell-free[1]
VEGFR2180Cell-free[1]
Table 2: Cellular Activity of BMS-777607
Cell LineAssayIC50Reference
GTL-16c-Met Autophosphorylation20 nM[3][4]
PC-3HGF-induced c-Met Autophosphorylation<1 nM[3][4]
DU145HGF-induced c-Met Autophosphorylation<1 nM[3][4]
KHTc-Met Autophosphorylation10 nM[3]
U87Proliferation (MTS)Not specified[3]
SF126AXL Phosphorylation<12.5 µM[8]
U118MGAXL Phosphorylation<12.5 µM[8]
PC-3HGF-induced Cell Migration<0.1 µM[3]
DU145HGF-induced Cell Migration<0.1 µM[3]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of c-Met, a primary target of BMS-777607.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation BMS777607 BMS-777607 BMS777607->cMet Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_cMet->Downstream Activates Cellular_Responses Cellular Responses (Proliferation, Survival, Migration, Invasion) Downstream->Cellular_Responses Leads to Kinase_Assay_Workflow A Prepare Reagents: - Kinase (e.g., c-Met) - Substrate (e.g., Poly(Glu, Tyr)) - ATP - BMS-777607 serial dilutions B Add Kinase, Substrate, and BMS-777607 to 96-well plate A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C for 60 minutes C->D E Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP D->E F Incubate at room temperature E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H Incubate at room temperature G->H I Measure luminescence H->I J Calculate IC50 values I->J

References

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of BMS-777607, a potent and selective inhibitor of the c-Met receptor tyrosine kinase and related family members. The provided methodologies are intended for researchers, scientists, and drug development professionals working in oncology and cell signaling research.

Introduction to BMS-777607

BMS-777607 is a small molecule, ATP-competitive inhibitor targeting the kinase activity of several receptor tyrosine kinases. It exhibits high potency against c-Met, Ron, Axl, and Tyro3.[1][2][3][4][5] Dysregulation of the c-Met signaling pathway, primarily through amplification, mutation, or overexpression, is a key driver in the progression of numerous cancers, making it a critical therapeutic target.[6] BMS-777607 has been shown to inhibit c-Met autophosphorylation and downstream signaling pathways, thereby affecting tumor cell proliferation, survival, invasion, and metastasis.[5][7][8]

Quantitative Data Summary

The inhibitory activity of BMS-777607 is summarized in the tables below, presenting IC50 values from both cell-free biochemical assays and cell-based assays.

Table 1: BMS-777607 IC50 Values in Cell-Free Kinase Assays

Target KinaseIC50 (nM)
c-Met3.9
Ron1.8
Axl1.1
Tyro34.3

Data sourced from multiple studies.[1][2][3][4]

Table 2: BMS-777607 IC50 Values in Cell-Based Assays

Cell LineAssay TypeIC50
GTL-16c-Met Autophosphorylation20 nM
PC-3HGF-induced c-Met Autophosphorylation<1 nM
DU145HGF-induced c-Met Autophosphorylation<1 nM
KHTc-Met Autophosphorylation10 nM
PC-3HGF-induced Cell Migration & Invasion<0.1 µM
DU145HGF-induced Cell Migration & Invasion<0.1 µM
HCC2185Cell Viability (96h)1.925 µM
SUM52PECell Viability (96h)3.727 µM
MDA-MB-231Cell Viability (96h)2.273 µM

Data compiled from various research articles.[1][2][3][4][7]

Signaling Pathway

BMS-777607 primarily targets the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate cell proliferation, survival, and motility. BMS-777607 inhibits the initial autophosphorylation of c-Met, thereby blocking these downstream effects.[7][9]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K activates RAS RAS cMet->RAS BMS777607 BMS-777607 BMS777607->cMet inhibits autophosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation In_Vitro_Kinase_Assay_Workflow A Prepare BMS-777607 Serial Dilutions B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C for 60 min C->D E Terminate Reaction & Detect Signal D->E F Analyze Data & Calculate IC50 E->F Cell_Based_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of BMS-777607 A->B C Incubate for 72-96 hours B->C D Add Viability Reagent (e.g., MTT) C->D E Measure Absorbance D->E F Analyze Data & Calculate IC50 E->F

References

Application Notes and Protocols for BMS-777607 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BMS-777607, a potent and selective small-molecule inhibitor of the c-Met and Axl receptor tyrosine kinases, in preclinical mouse models of cancer.

Introduction

BMS-777607 is an ATP-competitive inhibitor targeting the c-Met, Axl, Ron, and Tyro3 kinases, with IC50 values in the low nanomolar range.[1] Dysregulation of the c-Met and Axl signaling pathways is implicated in the progression of numerous cancers, promoting tumor growth, survival, invasion, and metastasis.[2][3][4][5] BMS-777607 has demonstrated significant anti-tumor efficacy in various preclinical cancer models by inhibiting these key signaling cascades.[6][7][8] This document outlines the administration of BMS-777607 in mouse models, including recommended dosage, administration routes, and detailed experimental protocols.

Mechanism of Action: Targeting c-Met and Axl Signaling

BMS-777607 exerts its anti-tumor effects by binding to the ATP-binding site of c-Met and Axl kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.[1][9]

c-Met Signaling Pathway: The binding of Hepatocyte Growth Factor (HGF) to its receptor c-Met triggers a signaling cascade that includes the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, and motility.[4][10][11][12]

Axl Signaling Pathway: Axl is activated by its ligand, Gas6, leading to the activation of downstream pathways such as PI3K/AKT, MAPK, and JAK/STAT, which are involved in cell survival, proliferation, migration, and invasion.[3][5][13][14][15]

Below are diagrams illustrating the simplified signaling pathways inhibited by BMS-777607.

cMet_Signaling_Pathway cluster_membrane Cell Membrane c-Met c-Met PI3K/AKT Pathway PI3K/AKT Pathway c-Met->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway c-Met->RAS/MAPK Pathway STAT Pathway STAT Pathway c-Met->STAT Pathway HGF HGF HGF->c-Met Binds BMS-777607 BMS-777607 BMS-777607->c-Met Inhibits Proliferation, Survival, Motility Proliferation, Survival, Motility PI3K/AKT Pathway->Proliferation, Survival, Motility RAS/MAPK Pathway->Proliferation, Survival, Motility STAT Pathway->Proliferation, Survival, Motility

Caption: Simplified c-Met Signaling Pathway and Inhibition by BMS-777607.

Axl_Signaling_Pathway cluster_membrane Cell Membrane Axl Axl PI3K/AKT Pathway PI3K/AKT Pathway Axl->PI3K/AKT Pathway MAPK Pathway MAPK Pathway Axl->MAPK Pathway JAK/STAT Pathway JAK/STAT Pathway Axl->JAK/STAT Pathway Gas6 Gas6 Gas6->Axl Binds BMS-777607 BMS-777607 BMS-777607->Axl Inhibits Survival, Proliferation, Migration Survival, Proliferation, Migration PI3K/AKT Pathway->Survival, Proliferation, Migration MAPK Pathway->Survival, Proliferation, Migration JAK/STAT Pathway->Survival, Proliferation, Migration

Caption: Simplified Axl Signaling Pathway and Inhibition by BMS-777607.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy of BMS-777607 in various mouse models.

Table 1: Efficacy of BMS-777607 in Glioblastoma Xenograft Models

Cell LineMouse StrainAdministration RouteDosageTreatment ScheduleOutcomeReference
SF126CD1NuNuIntraperitoneal (i.p.)30 mg/kgDaily56% tumor volume reduction[6]
U118MGCD1NuNuIntraperitoneal (i.p.)30 mg/kgDaily>91% tumor remission[6]

Table 2: Efficacy of BMS-777607 in Other Cancer Xenograft Models

Tumor ModelMouse StrainAdministration RouteDosageTreatment ScheduleOutcomeReference
GTL-16 (Gastric)AthymicOral6.25-50 mg/kgDailySignificant tumor volume reduction[1][16][17]
KHT (Fibrosarcoma)C3H/HeJNot Specified25 mg/kg/dayDaily28.3% decrease in lung tumor nodules[1][8]
NCI-H226 (Mesothelioma)Balb/c nudeIntraperitoneal (i.p.)20 mg/kg15 doses over 3 weeksSignificant tumor growth inhibition[18]
NCI-H226 (Mesothelioma)Balb/c nudeOral gavage5, 10, 25 mg/kg21 doses over 3 weeksSignificant tumor growth inhibition (25 mg/kg)[18]
E0771 (Breast Cancer)C57BL/6JIntraperitoneal (i.p.)25 mg/kg/dayDaily, starting on day 10Significant decrease in tumor growth and lung metastasis (in combination with anti-PD-1)[7]

Experimental Protocols

Preparation of BMS-777607 Formulation

Materials:

  • BMS-777607 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water for injection (ddH2O) or Phosphate-buffered saline (PBS)

Protocol for Oral Gavage Formulation:

  • Dissolve BMS-777607 in DMSO to create a stock solution (e.g., 125 mg/ml).

  • To prepare a 1 mL working solution, add 40 µL of the DMSO stock solution to 450 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 460 µL of ddH2O to bring the final volume to 1 mL.

  • The final formulation should be used immediately.[17]

Protocol for Intraperitoneal (i.p.) Injection Formulation:

  • Dissolve BMS-777607 in a vehicle such as 100 µL of DMSO per mouse per day.[7] Ensure the final concentration of DMSO is non-toxic.

In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using BMS-777607 in a xenograft mouse model.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Culture (e.g., U118MG, SF126) B Orthotopic or Subcutaneous Implantation in Mice A->B C Tumor Growth Monitoring (e.g., MRI, Caliper Measurement) B->C D Randomize Mice into Treatment Groups C->D E Administer BMS-777607 (e.g., 30 mg/kg, i.p., daily) D->E F Administer Vehicle Control D->F G Monitor Body Weight and Animal Health E->G F->G H Measure Tumor Volume G->H I Collect Tumor Tissue for Analysis H->I L Statistical Analysis of Results H->L J Immunohistochemistry (e.g., Ki67, P-AXL) I->J K Western Blot Analysis I->K J->L K->L

Caption: General Experimental Workflow for BMS-777607 In Vivo Studies.
Detailed Protocol for Orthotopic Glioblastoma Model[6]

Mouse Strain: CD1NuNu mice

Cell Lines: U118MG or SF126 human glioblastoma cells

Procedure:

  • Tumor Cell Implantation:

    • Anesthetize mice with an intraperitoneal injection of Ketamine/Xylazine solution.

    • Position the mouse in a stereotactic frame.

    • Create a burr hole in the skull at the desired coordinates.

    • Stereotactically inject tumor cells into the brain.

  • Tumor Growth Monitoring:

    • Monitor tumor growth using Magnetic Resonance Imaging (MRI).

    • Initiate treatment once tumors are established.

  • Treatment:

    • Administer BMS-777607 at 30 mg/kg via intraperitoneal injection daily.

    • Administer a vehicle control to the control group.

  • Efficacy Assessment:

    • Continue MRI scans to monitor tumor volume changes.

    • At the end of the study, euthanize the mice and collect brain tissue.

    • Perform immunohistochemistry for markers of proliferation (Ki67) and apoptosis.

    • Perform Western blot analysis to confirm the inhibition of Axl phosphorylation.

Detailed Protocol for Syngeneic Breast Cancer Model[7]

Mouse Strain: C57BL/6J mice

Cell Line: E0771 murine triple-negative breast cancer cells

Procedure:

  • Tumor Cell Implantation:

    • Implant E0771 cells orthotopically into the mammary fat pad.

  • Treatment Initiation:

    • Begin treatment when tumors become palpable (e.g., on day 10 post-implantation).

  • Treatment Regimen:

    • Administer BMS-777607 at 25 mg/kg/day via intraperitoneal injection.

    • For combination studies, administer anti-PD-1 antibody (e.g., 100 µ g/mouse on specified days).

    • Administer vehicle control (e.g., DMSO) and isotype control antibody to the respective control groups.

  • Monitoring and Analysis:

    • Measure tumor growth every three days using calipers.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, excise tumors and lungs (for metastasis analysis).

    • Perform flow cytometry on dissociated tumors to analyze immune cell infiltration (e.g., CD3+, CD4+, CD8+ T cells).

Pharmacokinetics and Toxicology

Pharmacokinetic studies in Balb/c mice have been conducted.[16][19] Following a single oral dose of 10 mg/kg, BMS-777607 is absorbed, and after an intravenous bolus of 5 mg/kg, it is distributed.[16][19]

In terms of toxicology, studies have shown that BMS-777607 is generally well-tolerated at effective doses.[6] No significant weight loss or morbidity was observed at concentrations of 30-50 mg/kg in animal models.[6] Similarly, oral administration of up to 50 mg/kg did not result in observed toxicity in athymic mice.[1][17] Standard preclinical toxicology studies in rodents are sufficient to determine a safe starting dose for clinical trials.[20]

Conclusion

BMS-777607 is a valuable tool for preclinical cancer research, demonstrating potent anti-tumor activity in various mouse models through the inhibition of c-Met and Axl signaling pathways. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vivo studies with this compound. Careful consideration of the tumor model, administration route, and dosage is crucial for achieving optimal therapeutic outcomes.

References

Application Notes and Protocols for Western Blot Analysis of p-Met Following BMS-777607 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effect of BMS-777607 on the phosphorylation of the c-Met receptor tyrosine kinase using Western blotting. The methodologies and guidelines presented herein are intended to facilitate the accurate determination of protein phosphorylation levels, a critical aspect of signal transduction research and drug development.

Introduction

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. BMS-777607 is a potent and selective small-molecule inhibitor of c-Met and other members of the Met kinase superfamily, including Axl, Ron, and Tyro3.[1][2] It acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of c-Met and subsequent downstream signaling.[1] Western blotting is a fundamental technique to elucidate the efficacy of inhibitors like BMS-777607 by quantifying the reduction in the phosphorylated form of c-Met (p-Met).

Data Presentation

The inhibitory activity of BMS-777607 on c-Met and related kinases has been characterized in various cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of BMS-777607, providing a reference for effective concentrations in experimental setups.

TargetCell Line/Assay ConditionIC50Reference
c-Met Cell-free assay3.9 nM[1][2]
GTL-16 cell lysates20 nM[1][2]
PC-3 and DU145 cells (HGF-stimulated)< 1 nM[2][3]
KHT cells (autophosphorylation)10 nM[1]
Axl Cell-free assay1.1 nM[1][2]
Ron Cell-free assay1.8 nM[1][2]
Tyro3 Cell-free assay4.3 nM[1][2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

cMet_Pathway cluster_membrane Cell Membrane c-Met c-Met p-Met p-Met (Active) c-Met->p-Met Autophosphorylation HGF HGF HGF->c-Met Binds BMS-777607 BMS-777607 BMS-777607->c-Met Inhibits Downstream Signaling Downstream Signaling p-Met->Downstream Signaling Activates

Caption: c-Met signaling pathway and inhibition by BMS-777607.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis 1 Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 2 SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE 3 Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer 4 Blocking Blocking Protein Transfer->Blocking 5 Primary Antibody Incubation\n(p-Met) Primary Antibody Incubation (p-Met) Blocking->Primary Antibody Incubation\n(p-Met) 6 Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation\n(p-Met)->Secondary Antibody Incubation 7 Detection Detection Secondary Antibody Incubation->Detection 8 Stripping & Re-probing\n(Total Met, Loading Control) Stripping & Re-probing (Total Met, Loading Control) Detection->Stripping & Re-probing\n(Total Met, Loading Control) 9

References

Application Notes and Protocols: Flow Cytometry Analysis with BMS-777607

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the multi-kinase inhibitor BMS-777607 in flow cytometry-based analyses. Detailed protocols for assessing apoptosis and cell cycle distribution are provided, along with data presentation guidelines and visualizations of the relevant signaling pathways.

Introduction

BMS-777607 is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase family.[1] It primarily targets c-Met, RON, Tyro-3, and Axl.[1][2] By binding to the ATP-binding site of these kinases, BMS-777607 disrupts their signaling pathways, which are often dysregulated in various cancers.[3][4] This inhibition can lead to a variety of cellular effects, including the induction of apoptosis (programmed cell death) and alterations in the cell cycle, making it a compound of interest for cancer research and drug development.[1][5] Flow cytometry is a powerful technique to quantitatively assess these cellular responses to BMS-777607 treatment at the single-cell level.

Mechanism of Action

BMS-777607 primarily functions as an ATP-competitive inhibitor of several receptor tyrosine kinases.[2] Its main targets are members of the c-Met family, playing crucial roles in cell proliferation, survival, migration, and invasion.[3][6] Upon ligand binding (e.g., Hepatocyte Growth Factor - HGF for c-Met), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. BMS-777607 prevents this autophosphorylation, effectively blocking the signaling pathway.[6][7] At higher concentrations, BMS-777607 can also inhibit other kinases, such as Aurora B, which can lead to effects like polyploidy.[1][8]

Data Presentation: Quantitative Analysis of BMS-777607 Activity

The following tables summarize the inhibitory activity of BMS-777607 against various kinases and its effects on cancer cell lines as determined by various assays.

Table 1: Inhibitory Activity of BMS-777607 against a Panel of Kinases

Kinase TargetIC50 (nmol/L)
Axl1.1
RON1.8
c-Met3.9
Tyro-34.3
Mer14.0
Flt-316
Aurora B78
Lck120
VEGFR2180
Data compiled from multiple sources.[1][2]

Table 2: Effects of BMS-777607 on Prostate Cancer Cell Lines

Cell LineAssayIC50
PC-3HGF-stimulated c-Met phosphorylation< 1 nmol/L
DU145HGF-stimulated c-Met phosphorylation< 1 nmol/L
PC-3HGF-stimulated cell migration< 0.1 µmol/L
DU145HGF-stimulated cell migration< 0.1 µmol/L
PC-3HGF-stimulated p-Akt inhibition0.1 - 1 µmol/L
DU145HGF-stimulated p-Akt inhibition< 0.001 µmol/L
PC-3HGF-stimulated p-ERK inhibition0.01 - 0.1 µmol/L
DU145HGF-stimulated p-ERK inhibition0.01 - 0.1 µmol/L
Data is illustrative of the types of quantitative data obtained in such studies.[6]

Signaling Pathway and Experimental Workflow Diagrams

BMS777607_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates BMS-777607 BMS-777607 BMS-777607->c-Met Inhibits Autophosphorylation Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion

Caption: BMS-777607 inhibits c-Met signaling pathway.

Flow_Cytometry_Workflow Cell_Culture 1. Seed and Culture Cells Treatment 2. Treat with BMS-777607 (and controls) Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Staining 4. Stain Cells (e.g., Annexin V/PI or PI) Harvest->Staining Acquisition 5. Acquire Data on Flow Cytometer Staining->Acquisition Analysis 6. Analyze Data (Apoptosis/Cell Cycle) Acquisition->Analysis

Caption: General workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • BMS-777607 (stock solution in DMSO)

  • Cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Treatment: Treat cells with various concentrations of BMS-777607. Include a vehicle control (DMSO) and a positive control for apoptosis if available. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).[1]

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into centrifuge tubes.

    • For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then wash the cells with PBS. Detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add Annexin V-FITC (typically 5 µL) and Propidium Iodide (typically 5 µL) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (this population may be small)

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify polyploid cells.

Materials:

  • BMS-777607 (stock solution in DMSO)

  • Cell culture medium

  • PBS

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest suspension or adherent cells as described in step 3 of Protocol 1.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.

    • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Acquire a sufficient number of events (e.g., 20,000) for each sample.

Data Interpretation:

  • A histogram of PI fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content). The S phase is represented by the region between these two peaks.

  • Treatment with BMS-777607 may lead to an accumulation of cells in a particular phase of the cell cycle.

  • The appearance of peaks with >4N DNA content (e.g., 8N, 16N) is indicative of polyploidy.[1]

Concluding Remarks

The protocols and information provided herein offer a robust framework for investigating the cellular effects of BMS-777607 using flow cytometry. These methods are fundamental for characterizing the dose-dependent and time-course effects of this inhibitor on apoptosis and cell cycle progression, providing valuable insights for cancer biology and therapeutic development. It is recommended to optimize staining concentrations and incubation times for each specific cell line and experimental setup.

References

Application Notes and Protocols for Co-immunoprecipitation Studies with BMS-777607

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the multi-kinase inhibitor, BMS-777607, in co-immunoprecipitation (Co-IP) experiments to investigate protein-protein interactions. BMS-777607 is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting the c-Met family, including c-Met, Axl, and Ron.[1][2] Understanding how this inhibitor modulates the formation of signaling complexes is crucial for elucidating its mechanism of action and for the development of targeted cancer therapies.

Introduction to BMS-777607

BMS-777607 is a small molecule inhibitor with high affinity for the kinase domains of c-Met, Axl, and Ron, thereby blocking their autophosphorylation and subsequent downstream signaling.[1][2][3] Dysregulation of these kinases is implicated in numerous cancers, promoting tumor growth, invasion, and metastasis. By inhibiting these kinases, BMS-777607 can disrupt key oncogenic pathways. Co-IP is a powerful technique to study how this inhibition affects the protein interaction networks centered around these kinases.

Key Targets and Signaling Pathways

BMS-777607 primarily targets the following kinases and their associated signaling pathways:

  • c-Met (Hepatocyte Growth Factor Receptor): Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways such as PI3K/Akt and MAPK/ERK.[4][5] c-Met is known to interact with other cell surface proteins like EGFR, CD44, and integrins, which can modulate its activity.[6][7][8][9]

  • Axl: As a member of the TAM (Tyro3, Axl, Mer) family of RTKs, Axl is activated by its ligand Gas6.[10][11] It plays a significant role in cell survival, migration, and resistance to therapy.[10][11] Axl can form heterodimers with other RTKs, including EGFR, leading to complex signaling crosstalk.[10][11][12]

  • Ron (Recepteur d'Origine Nantais): Another member of the c-Met family, Ron is activated by its ligand, Macrophage-Stimulating Protein (MSP).[13][14][15] It is involved in inflammatory responses and has been implicated in cancer progression.[13][14][16] Ron can also form heterodimers with other RTKs like EGFR and IGF1R.[13]

The inhibitory activity of BMS-777607 on these kinases makes it a valuable tool to probe the composition and dynamics of their respective signaling complexes.

Data Presentation: Inhibitory Activity of BMS-777607

The following table summarizes the in vitro inhibitory activity of BMS-777607 against its primary targets. This data is essential for determining the appropriate concentrations for cell-based assays.

Target KinaseIC50 (nM)Reference(s)
c-Met3.9[1][2]
Axl1.1[1][2]
Ron1.8[1][2]
Tyro34.3[1][2]

Experimental Protocols

This section provides detailed protocols for performing Co-IP experiments to investigate the effect of BMS-777607 on protein-protein interactions.

Protocol 1: Co-immunoprecipitation of a Target Kinase and its Interacting Partners

This protocol describes the immunoprecipitation of a target kinase (e.g., c-Met, Axl, or Ron) to identify changes in its interaction with partner proteins following BMS-777607 treatment.

Materials:

  • Cell line expressing the target kinase of interest

  • BMS-777607 (solubilized in DMSO)

  • Cell culture reagents

  • Ice-cold PBS

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Primary antibody against the target kinase (IP-grade)

  • Isotype control IgG antibody

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or 2x Laemmli sample buffer)

  • Neutralization buffer (if using glycine elution, e.g., 1 M Tris-HCl pH 8.5)

  • Microcentrifuge

  • End-over-end rotator

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of BMS-777607 or vehicle (DMSO) for the specified duration (e.g., 1, 6, or 24 hours). A dose-response experiment is recommended to determine the optimal concentration.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold Co-IP lysis buffer to the plate and incubate on ice for 15-30 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C on an end-over-end rotator.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Normalize the protein concentration of the lysates from different treatment conditions.

    • To each lysate, add the primary antibody against the target kinase or the isotype control IgG. The optimal antibody concentration should be determined empirically.

    • Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed protein A/G beads to each sample and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP wash buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet them.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Elute the immunoprecipitated proteins from the beads by adding elution buffer.

      • For Western Blotting: Add 2x Laemmli sample buffer and boil for 5-10 minutes.

      • For Mass Spectrometry or functional assays: Use a non-denaturing elution buffer like 0.1 M glycine pH 2.5, and neutralize the eluate with neutralization buffer.

  • Analysis:

    • The eluted proteins can be analyzed by Western blotting to detect the target kinase and its co-precipitated partners.

Protocol 2: Western Blot Analysis of Co-immunoprecipitated Proteins

Materials:

  • Eluted protein samples from Co-IP

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against the target kinase and potential interacting proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE:

    • Load the eluted protein samples onto an SDS-PAGE gel. Include a lane for the "input" (a small fraction of the total cell lysate before immunoprecipitation) to verify the presence of the proteins in the lysate.

    • Run the gel to separate the proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by BMS-777607 and the experimental workflow for Co-IP.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS BMS777607 BMS-777607 BMS777607->cMet Inhibits Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Motility Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.

CoIP_Workflow Start Cells Treated with BMS-777607 or Vehicle Lysis Cell Lysis Start->Lysis IP Immunoprecipitation (e.g., anti-c-Met) Lysis->IP Wash Wash Beads IP->Wash Elution Elution Wash->Elution Analysis Western Blot or Mass Spectrometry Elution->Analysis

Caption: General workflow for a Co-immunoprecipitation experiment.

Logical Relationship Diagram: Investigating BMS-777607's Effect on Protein Interactions

This diagram illustrates the logical flow for designing a Co-IP experiment to study the effects of BMS-777607.

Logical_Flow cluster_results Potential Outcomes Hypothesis Hypothesis: BMS-777607 alters the interaction of a target kinase with its binding partners. Experiment Co-IP Experiment: 1. Treat cells with BMS-777607 2. IP for the target kinase 3. Western blot for interacting partners Hypothesis->Experiment Result1 Decreased Interaction: Reduced co-precipitation of a partner protein. Experiment->Result1 Result2 Increased Interaction: Increased co-precipitation of a partner protein. Experiment->Result2 Result3 No Change: Interaction is independent of kinase activity. Experiment->Result3 Conclusion Conclusion: Elucidate the mechanism of BMS-777607's action on signaling complexes. Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Logical framework for a BMS-777607 Co-IP study.

Proposed Applications for Co-IP with BMS-777607

Based on the known interactome of c-Met, Axl, and Ron, the following are proposed Co-IP experiments to investigate the effects of BMS-777607:

  • Investigating the c-Met/EGFR Interaction:

    • Hypothesis: BMS-777607, by inhibiting c-Met kinase activity, may disrupt the heterodimerization of c-Met and EGFR.

    • Experiment: In a cell line co-expressing both receptors, perform a Co-IP with an anti-c-Met antibody after treatment with BMS-777607. Probe the Western blot for the presence of EGFR in the immunoprecipitate. A decrease in co-precipitated EGFR would suggest that c-Met kinase activity is important for this interaction.

  • Studying the Axl Signaling Complex:

    • Hypothesis: Inhibition of Axl by BMS-777607 may alter its association with downstream signaling adaptors or other RTKs.

    • Experiment: Perform Co-IP for Axl in cells treated with BMS-777607. Use mass spectrometry to identify changes in the Axl interactome or use Western blotting to probe for specific known interactors.

  • Elucidating Ron Heterodimerization:

    • Hypothesis: BMS-777607 may affect the formation of Ron heterodimers with other RTKs like EGFR.

    • Experiment: In cells expressing both Ron and EGFR, immunoprecipitate Ron after BMS-777607 treatment and analyze for the presence of EGFR by Western blot.

These proposed experiments, guided by the provided protocols, will enable researchers to gain deeper insights into the molecular mechanisms of BMS-777607 and its impact on oncogenic signaling networks.

References

Application Notes and Protocols for Syngeneic Mouse Models: BMS-777607 and Anti-PD-1 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syngeneic mouse models, which involve the transplantation of murine tumor cells into immunocompetent mice of the same genetic background, are indispensable tools for preclinical immuno-oncology research.[1][2] These models preserve the intact immune system, allowing for the investigation of tumor-immune interactions and the evaluation of immunotherapies in a relevant physiological context.[3][4][5] This document provides detailed application notes and protocols for utilizing syngeneic mouse models to evaluate the combination therapy of BMS-777607, a c-Met and TAM family tyrosine kinase inhibitor, and an anti-PD-1 antibody.[6][7][8][9]

BMS-777607 targets key signaling pathways involved in tumor cell proliferation, survival, and invasion.[10][11][12] Anti-PD-1 antibodies are immune checkpoint inhibitors that block the interaction between PD-1 on T cells and its ligand PD-L1, thereby restoring anti-tumor T cell activity.[13][14][15][16][17][18][19][20][21][22] The combination of these two agents has shown synergistic anti-tumor effects, suggesting that targeting both tumor-intrinsic pathways and immune checkpoints is a promising therapeutic strategy.[6][7]

Signaling Pathways

To understand the rationale behind this combination therapy, it is crucial to visualize the targeted signaling pathways.

c-Met Signaling Pathway

BMS-777607 is a potent inhibitor of the c-Met receptor tyrosine kinase.[8][9][23][24] Aberrant c-Met signaling, often initiated by its ligand Hepatocyte Growth Factor (HGF), can drive tumor growth, proliferation, survival, and metastasis through downstream cascades like the RAS/MAPK and PI3K/AKT pathways.[11][25][26][27]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS BMS777607 BMS-777607 BMS777607->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PD1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds MHC MHC TCR TCR MHC->TCR Activates Inhibition T Cell Inhibition/ Exhaustion PD1->Inhibition Leads to Activation T Cell Activation TCR->Activation AntiPD1 Anti-PD-1 Ab AntiPD1->PD1 Blocks Experimental_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., E0771) Implantation 2. Orthotopic Implantation of Tumor Cells Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (BMS-777607 and/or Anti-PD-1) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint and Sample Collection Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Growth, Metastasis, Immune Profiling) Endpoint->Analysis

References

Application Notes: Monitoring Tumor Growth with BMS-777607 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-777607 is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase family.[1][2] It competitively binds to the ATP-binding site of several kinases, primarily targeting c-Met, Axl, Ron, and Tyro3.[3][4] Dysregulation of these signaling pathways is a known driver of tumor proliferation, survival, invasion, and metastasis in various cancers.[2][5] These application notes provide a comprehensive overview of the use of BMS-777607 for monitoring tumor growth in preclinical settings, complete with detailed experimental protocols and data presentation.

Mechanism of Action

BMS-777607 exerts its anti-tumor effects by inhibiting the autophosphorylation of c-Met and other related kinases, thereby blocking downstream signaling cascades.[3][4] The primary pathways affected are the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell cycle progression and survival.[6] By inhibiting these pathways, BMS-777607 can suppress tumor cell proliferation, migration, and invasion.[3]

HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation BMS777607 BMS-777607 BMS777607->cMet Inhibits PI3K PI3K P_cMet->PI3K RAS RAS P_cMet->RAS AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT Proliferation Cell Proliferation, Survival, Invasion P_AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK P_ERK->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of BMS-777607.

Data Presentation

In Vitro Efficacy of BMS-777607

The following table summarizes the inhibitory concentrations (IC50) of BMS-777607 against various kinases and cancer cell lines.

Target/Cell LineAssay TypeIC50 (nM)Reference
Kinase Activity
c-MetCell-free3.9[3]
AxlCell-free1.1[3]
RonCell-free1.8[3]
Tyro3Cell-free4.3[3]
Cellular Activity
GTL-16 (Gastric Carcinoma)c-Met Autophosphorylation20[3]
PC-3 (Prostate Cancer)HGF-induced c-Met Autophosphorylation< 1[3]
DU145 (Prostate Cancer)HGF-induced c-Met Autophosphorylation< 1[3]
KHT (Fibrosarcoma)c-Met Autophosphorylation10[3]
U118MG (Glioblastoma)Cell Viability (12h)~12,500[7]
SF126 (Glioblastoma)Cell Viability (12h)~12,500[7]
In Vivo Efficacy of BMS-777607

This table presents the anti-tumor efficacy of BMS-777607 in various xenograft models.

Cancer TypeXenograft ModelTreatmentOutcomeReference
Gastric CarcinomaGTL-166.25-50 mg/kg, p.o.Significant tumor volume reduction[3]
FibrosarcomaKHT25 mg/kg/day28.3% decrease in lung tumor nodules[3]
GlioblastomaSF12630 mg/kg, i.p.56% tumor volume reduction[7]
GlioblastomaU118MG30 mg/kg, i.p.>91% tumor remission[7]
MesotheliomaNCI-H2265, 10, 25 mg/kg, p.o.Significant tumor growth inhibition[8]
Triple-Negative Breast CancerE0771Combination with anti-PD-1Significantly decreased tumor growth and lung metastasis[9]

Experimental Protocols

start Start cell_culture Cell Line Selection & Culture start->cell_culture in_vitro In Vitro Assays cell_culture->in_vitro in_vivo In Vivo Xenograft Model cell_culture->in_vivo viability Cell Viability (MTT Assay) in_vitro->viability migration Migration/Invasion (Transwell Assay) in_vitro->migration western_blot_vitro Western Blot (Signaling Pathway Analysis) in_vitro->western_blot_vitro end End viability->end migration->end western_blot_vitro->end implantation Tumor Cell Implantation in_vivo->implantation treatment BMS-777607 Treatment implantation->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint western_blot_vivo Western Blot (Tumor Tissue) endpoint->western_blot_vivo histology Immunohistochemistry endpoint->histology western_blot_vivo->end histology->end

Caption: General experimental workflow for evaluating BMS-777607 efficacy.
Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol determines the effect of BMS-777607 on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • BMS-777607

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Treatment: Prepare serial dilutions of BMS-777607 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of c-Met/Axl Signaling

This protocol is for assessing the phosphorylation status of c-Met, Axl, and downstream signaling proteins.

Materials:

  • Cell or tumor tissue lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Met, anti-total-Met, anti-p-Axl, anti-total-Axl, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenized tumor tissue in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of BMS-777607 in a mouse xenograft model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Cancer cell line of interest

  • Matrigel (optional)

  • BMS-777607

  • Vehicle for administration (e.g., 0.5% HPMC in water)

  • Calipers

  • Surgical tools for tumor implantation

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer BMS-777607 (e.g., 25-50 mg/kg, daily by oral gavage) or vehicle to the respective groups.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Calculate tumor growth inhibition and assess statistical significance.

Conclusion

BMS-777607 is a valuable tool for investigating the role of the c-Met/Axl signaling axis in tumor progression. The protocols outlined in these application notes provide a framework for monitoring the efficacy of BMS-777607 treatment in both in vitro and in vivo models. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data for advancing cancer drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: BMS-777607

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-777607. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the off-target effects of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets and major known off-targets of BMS-777607?

A1: BMS-777607 is a potent ATP-competitive inhibitor primarily targeting the c-Met receptor tyrosine kinase and other members of the Met-related family, including Axl, Ron, and Tyro3. However, it is known to inhibit other kinases at varying concentrations. The most significant and well-characterized off-target is Aurora B kinase. Other notable off-targets include Mer, Flt-3, Lck, and VEGFR2.

Q2: I'm observing a significant increase in cell size and the appearance of multiple nuclei in my cell culture after treatment with BMS-777607. Is this an expected outcome?

A2: Yes, this is a known off-target effect of BMS-777607. This phenomenon, known as polyploidy, is caused by the inhibition of Aurora B kinase.[1] Aurora B is a critical regulator of mitosis, and its inhibition disrupts the formation of the mitotic spindle, leading to failed cell division (cytokinesis) and the formation of large, multinucleated cells.[1]

Q3: How can I determine if the phenotype I'm observing is due to the intended on-target inhibition (e.g., c-Met) or an off-target effect (e.g., Aurora B)?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:

  • Use a structurally different inhibitor: Compare the phenotype induced by BMS-777607 with that of another c-Met inhibitor that has a different chemical structure and off-target profile. If the phenotype is consistent, it is more likely an on-target effect.

  • Genetic knockdown: Use siRNA or CRISPR/Cas9 to specifically reduce the expression of the intended target (e.g., c-Met). If the resulting phenotype mimics that of BMS-777607 treatment, it supports an on-target mechanism.

  • Dose-response analysis: On-target effects should typically manifest at lower concentrations of the inhibitor, closer to its IC50 for the primary target. Off-target effects may require higher concentrations.

  • Rescue experiments: If possible, overexpressing a drug-resistant mutant of the primary target should rescue the on-target phenotype but not the off-target effects.

Q4: My angiogenesis assay shows a reduction in tube formation after BMS-777607 treatment. Is this solely due to c-Met inhibition?

A4: Not necessarily. While c-Met signaling can contribute to angiogenesis, BMS-777607 is also known to inhibit VEGFR2, a key mediator of angiogenesis. Therefore, the observed anti-angiogenic effects could be a combination of both on-target (c-Met) and off-target (VEGFR2) inhibition. To dissect these effects, you could compare your results with a more selective VEGFR2 inhibitor or use cells with altered c-Met or VEGFR2 expression.

Quantitative Data Summary

The following tables provide a summary of the inhibitory activity of BMS-777607 against its primary targets and known off-targets.

Table 1: In Vitro Inhibitory Activity of BMS-777607 against On-Target Kinases

KinaseIC50 (nM)
c-Met3.9
Axl1.1
Ron1.8
Tyro34.3

Data compiled from multiple sources.[2]

Table 2: In Vitro Inhibitory Activity of BMS-777607 against Off-Target Kinases

KinaseIC50 (nM)
Mer14.0
Flt-316.0
Aurora B78.0
Lck120
VEGFR2180

Data compiled from multiple sources.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Off-Target Inhibition of Aurora B Kinase by BMS-777607 Leading to Polyploidy

AuroraB_Pathway cluster_0 Normal Mitosis cluster_1 Mitosis with BMS-777607 Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase Spindle Assembly Checkpoint Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->Cytokinesis Formation of contractile ring Two Diploid\nDaughter Cells Two Diploid Daughter Cells Cytokinesis->Two Diploid\nDaughter Cells AuroraB Aurora B Kinase AuroraB->Metaphase Ensures proper chromosome alignment BMS777607 BMS-777607 InhibitedAuroraB Aurora B Kinase (Inhibited) BMS777607->InhibitedAuroraB Off-target inhibition MitoticArrest Mitotic Arrest (Failed Alignment) InhibitedAuroraB->MitoticArrest FailedCytokinesis Failed Cytokinesis MitoticArrest->FailedCytokinesis Bypassed Checkpoint & Failed Cytokinesis Polyploid Cell Polyploid Cell FailedCytokinesis->Polyploid Cell

Caption: BMS-777607 inhibits Aurora B kinase, disrupting mitosis and leading to polyploidy.

Diagram 2: Off-Target Inhibition of VEGFR2 Signaling by BMS-777607

VEGFR2_Pathway cluster_0 Normal Angiogenesis cluster_1 Angiogenesis with BMS-777607 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates Angiogenesis Endothelial Cell Proliferation, Migration, Survival Downstream->Angiogenesis NewVessels New Blood Vessel Formation Angiogenesis->NewVessels BMS777607 BMS-777607 InhibitedVEGFR2 VEGFR2 (Inhibited) BMS777607->InhibitedVEGFR2 Off-target inhibition BlockedDownstream Blocked Downstream Signaling InhibitedVEGFR2->BlockedDownstream InhibitedAngiogenesis Inhibited Endothelial Cell Functions BlockedDownstream->InhibitedAngiogenesis ReducedVessels Reduced Angiogenesis InhibitedAngiogenesis->ReducedVessels

Caption: BMS-777607 can inhibit VEGFR2 signaling, leading to reduced angiogenesis.

Troubleshooting Guides

Issue 1: Unexpected Cell Morphology (Polyploidy)
  • Symptom: After treating cells with BMS-777607, you observe a significant increase in cell size, flattened morphology, and the presence of multiple nuclei.

  • Potential Cause: This is a classic indicator of polyploidy, likely due to the off-target inhibition of Aurora B kinase by BMS-777607.

  • Troubleshooting Steps:

    • Confirm Polyploidy:

      • Flow Cytometry: Perform cell cycle analysis using propidium (B1200493) iodide (PI) or DAPI staining. Look for cell populations with DNA content greater than 4N (e.g., 8N, 16N).

      • Microscopy: Stain cells with a nuclear dye (e.g., DAPI) and a microtubule marker (e.g., anti-α-tubulin antibody) to visualize the disorganized mitotic spindles and multiple nuclei.

    • Validate Aurora B Inhibition:

      • Western Blot: Probe for the phosphorylation of Histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B. A decrease in pHH3 levels upon BMS-777607 treatment indicates Aurora B inhibition.

    • Dose-Response: Determine if the polyploid phenotype is dose-dependent. It may be more pronounced at higher concentrations of BMS-777607.

    • Consider Experimental Context: If your research focuses on c-Met signaling, be aware that at concentrations sufficient to induce polyploidy, off-target effects on cell cycle progression are occurring. Consider using lower, more selective concentrations if possible, or use genetic methods to validate c-Met-specific effects.

Issue 2: Inconsistent Results in Angiogenesis Assays
  • Symptom: You are seeing variable or unexpected results in your in vitro (e.g., tube formation, spheroid sprouting) or in vivo (e.g., Matrigel plug) angiogenesis assays with BMS-777607.

  • Potential Cause: The anti-angiogenic effects of BMS-777607 can be multifactorial, involving both on-target (c-Met) and off-target (VEGFR2) inhibition. The relative contribution of each can depend on the specific cell types and experimental conditions.

  • Troubleshooting Steps:

    • Characterize Receptor Expression: Confirm the expression levels of both c-Met and VEGFR2 in the endothelial cells used in your assay. The relative expression levels can influence the drug's primary mode of action.

    • Use Control Inhibitors:

      • Include a highly selective c-Met inhibitor to assess the contribution of on-target inhibition to the anti-angiogenic phenotype.

      • Include a highly selective VEGFR2 inhibitor (e.g., Apatinib) to understand the impact of VEGFR2 blockade in your system.

    • Optimize Inhibitor Concentration: Perform a dose-response curve with BMS-777607 in your angiogenesis assay to determine the optimal concentration for observing an effect.

    • Assess Downstream Signaling:

      • To confirm VEGFR2 inhibition, analyze the phosphorylation status of downstream effectors like PLCγ and Akt in endothelial cells stimulated with VEGF in the presence and absence of BMS-777607.

      • To confirm c-Met inhibition, assess the phosphorylation of c-Met and downstream molecules like Gab1 and ERK in cells stimulated with HGF.

Detailed Experimental Protocols

Protocol 1: Flow Cytometry for Polyploidy Analysis
  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with BMS-777607 at the desired concentrations for 24-72 hours. Include a vehicle control (e.g., DMSO).

    • Harvest cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 ml of ice-cold PBS.

    • While gently vortexing, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µl of PI staining solution (containing Propidium Iodide and RNase A).

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the DNA content histogram.

    • Gate on single cells to exclude doublets.

    • Analyze the distribution of cells in G1 (2N), S, G2/M (4N), and >4N phases.

Protocol 2: Immunofluorescence for Microtubule and Nuclear Staining
  • Cell Culture and Treatment:

    • Grow cells on sterile glass coverslips in a multi-well plate.

    • Treat with BMS-777607 and a vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Wash three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filters.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
  • Reagent Preparation:

    • Prepare a serial dilution of BMS-777607.

    • Prepare a reaction mixture containing the kinase of interest (e.g., Aurora B, VEGFR2), its specific substrate, and kinase assay buffer.

  • Kinase Reaction:

    • Add the BMS-777607 dilutions to the wells of a 96-well plate.

    • Add the kinase reaction mixture to initiate the reaction.

    • Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each BMS-777607 concentration and determine the IC50 value.

References

BMS-777607 not inhibiting tumor growth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-777607. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of BMS-777607 in pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-777607?

A1: BMS-777607 is a potent and selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase family. It demonstrates high affinity for c-Met, Axl, Ron, and Tyro3, thereby blocking their kinase activity and downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[1]

Q2: I'm not observing the expected inhibition of tumor cell growth with BMS-777607. What are the possible reasons?

A2: Several factors could contribute to a lack of efficacy. These can be broadly categorized as issues with the compound or experimental setup, or biological resistance mechanisms. Please refer to the troubleshooting guides below for a more detailed breakdown.

Q3: What are the known off-target effects of BMS-777607?

A3: While highly selective for the c-Met family, at higher concentrations, BMS-777607 can inhibit other kinases such as Aurora B, Lck, and VEGFR2.[2][3] Inhibition of Aurora B kinase, in particular, has been linked to the induction of polyploidy in cancer cells, a state characterized by multiple sets of chromosomes, which can lead to resistance to cytotoxic chemotherapeutic agents.[3][4]

Q4: How should I prepare and store BMS-777607?

A4: BMS-777607 is soluble in DMSO. For long-term storage, it is recommended to store the solid powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, the compound can be formulated in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline. Always refer to the manufacturer's instructions for specific details on solubility and stability.

Troubleshooting Guides

Problem 1: No or Weak Inhibition of Tumor Cell Growth in In Vitro Assays

If you are not observing the expected anti-proliferative effects of BMS-777607 in your cell-based assays, consider the following potential causes and troubleshooting steps.

Potential Cause Troubleshooting Step
Compound Inactivity Verify Compound Integrity: Ensure the compound has been stored correctly to prevent degradation. Prepare fresh stock solutions. Consider purchasing a new batch from a reputable supplier.
Suboptimal Concentration Perform a Dose-Response Curve: Test a wide range of BMS-777607 concentrations to determine the IC50 value for your specific cell line.
Inappropriate Cell Line Confirm c-Met Dependency: Use cell lines with documented c-Met amplification, overexpression, or activating mutations. Verify c-Met expression and phosphorylation levels in your chosen cell line via Western Blot.
Assay Conditions Optimize Incubation Time: The effects of BMS-777607 may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours).
Biological Resistance Investigate Bypass Pathways: Inhibition of c-Met can lead to the compensatory activation of other signaling pathways, such as the EGFR, mTOR, or Wnt pathways.[1][4][5] Analyze the activation status of key proteins in these pathways.
Induction of Polyploidy Assess Cellular Morphology: Observe cells under a microscope for signs of increased size and multinucleation. Perform flow cytometry to analyze DNA content and confirm polyploidy.[2][3]
Problem 2: Lack of Efficacy in In Vivo Xenograft Models

If BMS-777607 is not inhibiting tumor growth in your animal models, consider these factors.

Potential Cause Troubleshooting Step
Poor Bioavailability Optimize Formulation and Dosing: Ensure the formulation is appropriate for the route of administration. Verify the dosing schedule and concentration based on previously published studies.
Tumor Model Resistance Select an Appropriate Model: Use a xenograft model derived from a cell line known to be sensitive to c-Met inhibition.
Variable Tumor Growth Ensure Consistent Tumor Implantation: Standardize the number of cells injected and the injection site to minimize variability between animals.
Acquired Resistance Monitor for Tumor Escape: If initial tumor growth inhibition is observed followed by relapse, it may indicate acquired resistance. Tumors can be excised and analyzed for changes in signaling pathways.

Data Presentation

Table 1: Inhibitory Activity of BMS-777607 Against Various Kinases

KinaseIC50 (nM)
c-Met3.9
Axl1.1
Ron1.8
Tyro34.3
Aurora B78
Lck120
VEGFR2180

Source: Data compiled from multiple sources.[2][3]

Experimental Protocols

Protocol 1: Western Blot for Phospho-c-Met (p-c-Met) Inhibition

This protocol details the procedure for assessing the inhibition of c-Met phosphorylation by BMS-777607.

1. Cell Culture and Treatment:

  • Plate cells in a 6-well plate and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with varying concentrations of BMS-777607 or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with Hepatocyte Growth Factor (HGF) at an appropriate concentration (e.g., 50 ng/mL) for 15-30 minutes.

2. Lysate Preparation:

  • Wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate).

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection:

  • Incubate the membrane with an ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin).

Protocol 2: MTT Assay for Cell Viability

This protocol outlines the steps for a colorimetric assay to measure cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere and grow for 24 hours.

2. Compound Treatment:

  • Treat the cells with a serial dilution of BMS-777607 or vehicle control.

  • Incubate for the desired duration (e.g., 48 or 72 hours).

3. MTT Addition:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

4. Solubilization:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader.

  • A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Subtract the absorbance of the blank (media only) from all readings.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 3: In Vivo Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of BMS-777607 in a subcutaneous xenograft model.

1. Animal Model and Cell Implantation:

  • Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

  • Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

2. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

3. Drug Administration:

  • Prepare the BMS-777607 formulation fresh daily.

  • Administer the compound at the desired dose and schedule (e.g., daily oral gavage).

  • The control group should receive the vehicle alone.

4. Monitoring and Endpoint:

  • Continue to monitor tumor volume and body weight throughout the study.

  • The study can be concluded when tumors in the control group reach a predetermined size or after a set duration.

  • At the endpoint, tumors can be excised for further analysis (e.g., Western Blot, IHC).

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet p-c-Met cMet->p_cMet Autophosphorylation BMS777607 BMS-777607 BMS777607->p_cMet Inhibition Grb2 Grb2 p_cMet->Grb2 Gab1 Gab1 p_cMet->Gab1 SOS SOS Grb2->SOS PI3K PI3K Gab1->PI3K Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration, Invasion mTOR->Proliferation ERK->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.

Troubleshooting_Workflow Start BMS-777607 Not Inhibiting Tumor Growth Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Assay Optimize Assay Conditions (Cell Line, Time, etc.) Check_Compound->Check_Assay Compound OK Investigate_Resistance Investigate Biological Resistance Mechanisms Check_Assay->Investigate_Resistance Assay OK Bypass_Pathways Analyze Bypass Pathways (EGFR, mTOR, Wnt) Investigate_Resistance->Bypass_Pathways Polyploidy Assess for Polyploidy Investigate_Resistance->Polyploidy Resolution Resolution Bypass_Pathways->Resolution Polyploidy->Resolution

Caption: Troubleshooting workflow for unexpected results with BMS-777607.

References

Technical Support Center: BMS-777607 and Anti-PD-1 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the combined use of BMS-777607 and anti-PD-1 antibodies in preclinical experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-777607?

A1: BMS-777607 is a potent, ATP-competitive multi-kinase inhibitor. Its primary targets are the TAM family of receptor tyrosine kinases (RTKs) - Tyro3, Axl, and Mertk - as well as c-Met and Ron.[1][2][3] By inhibiting these kinases, BMS-777607 blocks downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[2][4] In the context of immuno-oncology, inhibiting TAM kinases can reduce immunosuppression within the tumor microenvironment.[1][5]

Q2: How does anti-PD-1 antibody therapy work?

A2: Anti-PD-1 antibodies are immune checkpoint inhibitors. They work by blocking the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often expressed on tumor cells.[6][7] This interaction normally sends an inhibitory signal to the T-cell, preventing it from attacking the tumor cell. By blocking this "off" signal, anti-PD-1 therapy restores the T-cell's ability to recognize and eliminate cancer cells.[8][9]

Q3: What is the scientific rationale for combining BMS-777607 and anti-PD-1?

A3: The combination of BMS-777607 and anti-PD-1 therapy is based on a synergistic anti-tumor effect.[1][5] While anti-PD-1 therapy reinvigorates T-cell activity, BMS-777607 helps to create a more favorable, less immunosuppressive tumor microenvironment. Inhibition of the TAM receptor signaling axis can decrease the expression of immunosuppressive cytokines and may reduce PD-L1 expression on tumor cells.[1][5] This dual approach significantly enhances the infiltration of anti-tumor T-cells (CD4+ and CD8+) and decreases tumor growth and metastasis more effectively than either monotherapy alone.[1][10]

Q4: What are the recommended starting doses for in vivo mouse studies?

A4: Recommended starting doses can vary based on the tumor model and mouse strain. However, based on published studies, a common starting point is:

  • BMS-777607: 25-50 mg/kg, administered once daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[2][11]

  • Anti-PD-1 Antibody (e.g., clone RMP1-14): 200-250 µg per mouse (~10 mg/kg), administered every 3-4 days via intraperitoneal (i.p.) injection.[12][13][14]

Q5: How should I prepare BMS-777607 for administration?

A5: For in vitro studies, BMS-777607 can be dissolved in DMSO to create a stock solution.[2][4] For in vivo administration, a common vehicle formulation involves dissolving the compound in a mixture of solvents. A widely used protocol is:

  • Dissolve BMS-777607 in 10% DMSO.

  • Add 40% PEG300 and mix thoroughly.

  • Add 5% Tween-80 and mix.

  • Bring to the final volume with 45% saline.[11] It is recommended to prepare this solution freshly for each use.[11]

Section 2: Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Lack of Synergy in Vivo 1. Suboptimal Dosing/Schedule: The dose or frequency may be too low for the specific tumor model.2. Tumor Model Resistance: The chosen tumor model may be inherently resistant to checkpoint inhibition or TAM kinase inhibition.3. Drug Formulation/Stability: Improper preparation or degradation of BMS-777607 can lead to reduced efficacy.[11]4. Timing of Treatment: Initiating therapy too late when tumor burden is high can reduce effectiveness.1. Perform a dose-titration study for both agents. Consider increasing the frequency of anti-PD-1 administration to every 2-3 days.[12]2. Confirm PD-L1 expression on your tumor cells and the presence of TAM kinases on tumor and immune cells.[1] Consider a different, more immunogenic tumor model.[15]3. Prepare BMS-777607 solution fresh before each administration. Ensure complete dissolution using sonication if necessary.[11]4. Start treatment when tumors are established but not overly large (e.g., 50-100 mm³).
Toxicity/Weight Loss in Mice 1. Vehicle Toxicity: The solvent mixture for BMS-777607 can cause irritation or toxicity.2. Immune-Related Adverse Events (irAEs): Anti-PD-1 can induce systemic immune responses.[16]3. High Drug Dosage: The administered dose of one or both agents may be too high.1. Run a control group treated with the vehicle alone to assess its contribution to toxicity.2. Monitor mice daily for signs of irAEs (e.g., ruffled fur, hunched posture, diarrhea). Consider reducing the anti-PD-1 dose or frequency.3. Reduce the dose of BMS-777607 to a lower, previously reported effective range (e.g., 10-25 mg/kg).
Inconsistent in Vitro Results 1. Drug Solubility: BMS-777607 may precipitate out of the culture medium at higher concentrations.2. Cell Line Variation: Different cell lines have varying expression levels of c-Met, Axl, Ron, and Tyro3.[2]3. Assay Conditions: Incubation time or cell density may not be optimal.1. Confirm the solubility of BMS-777607 in your specific culture medium. Avoid using final concentrations where precipitation is visible.2. Verify target expression in your cell line(s) via Western Blot or qPCR before starting experiments.[10]3. Optimize incubation times (e.g., 24, 48, 72 hours) and cell seeding density for your specific assay (e.g., MTT, migration).[17]
No Inhibition of Axl/Met Phosphorylation 1. Insufficient Drug Concentration or Incubation Time.2. Low Basal Phosphorylation: Cells may have low endogenous levels of activated Axl or Met without stimulation.3. Antibody Quality: The phospho-specific antibody used for Western Blot may be of poor quality.1. Increase the concentration of BMS-777607 (e.g., up to 1 µM) or the incubation time (e.g., 2-4 hours).[2]2. If applicable, stimulate cells with the appropriate ligand (e.g., HGF for Met, Gas6 for Axl) to induce phosphorylation before adding the inhibitor.[2][10]3. Validate your phospho-antibody using positive (ligand-stimulated) and negative (unstimulated) controls.

Section 3: Data Presentation & Key Experimental Parameters

Table 1: Inhibitory Activity of BMS-777607

Summarizes the half-maximal inhibitory concentrations (IC50) of BMS-777607 against key target kinases in cell-free enzymatic assays.

Target KinaseIC50 (nM)
Axl1.1[2][3][11]
Ron1.8[2][3][11]
c-Met3.9[2][3][11]
Tyro34.3[2][3][11]
VEGFR-2180[18]
Data compiled from cell-free kinase assays.[2][3][11][18]
Table 2: Recommended Starting Doses for Preclinical Studies

Provides a reference for initial dose-finding experiments.

Experimental ModelAgentRecommended Starting DoseAdministration Route & ScheduleReference(s)
In Vitro BMS-777607100 nM - 5 µMIn culture medium[1][18]
In Vivo (Mouse) BMS-77760725-50 mg/kgDaily, p.o. or i.p.[2][4]
In Vivo (Mouse) Anti-PD-1 Ab100-250 µ g/mouse Every 3-4 days, i.p.[12][14]
Table 3: Expected Immunological Changes with Combination Therapy

Highlights the key changes in the tumor immune microenvironment observed with synergistic BMS-777607 and anti-PD-1 treatment in murine models.

Immune Cell/CytokineExpected ChangeRationaleReference(s)
CD8+ T-cells Significant IncreaseReversal of T-cell exhaustion (anti-PD-1) and enhanced infiltration.[1][19]
CD4+ T-cells Significant IncreaseEnhanced T-helper cell infiltration and activity.[1][19]
MDSCs DecreasePotential reduction of immunosuppressive cell populations.[19]
IFN-γ, TNF-α IncreaseIncreased secretion by activated anti-tumor T-cells.[14][19]

Section 4: Visualized Protocols and Pathways

Signaling Pathways

Signaling_Pathways cluster_TME Tumor Microenvironment cluster_Tumor Tumor Cell cluster_TCell T-Cell cluster_Therapy Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds & Inhibits MET c-Met / Axl / Ron (TAM Kinases) Tumor_Survival Proliferation & Survival Signaling MET->Tumor_Survival Activates TCR TCR TCell_Activation T-Cell Activation (Tumor Killing) TCR->TCell_Activation Activates BMS BMS-777607 BMS->MET Inhibits AntiPD1 Anti-PD-1 Ab AntiPD1->PD1 Blocks Binding

Caption: Dual inhibition of tumor cell signaling and immune checkpoint pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase A1 Culture Tumor Cells (e.g., E0771, GL261) B1 Implant Tumor Cells Subcutaneously in Mice A1->B1 A2 Prepare BMS-777607 & Anti-PD-1 Solutions B4 Administer Treatments (Daily BMS, aPD1 every 3-4 days) A2->B4 B2 Allow Tumors to Establish (50-100 mm³) B1->B2 B3 Randomize Mice into Treatment Groups (Vehicle, BMS, aPD1, Combo) B2->B3 B3->B4 B5 Monitor Tumor Volume & Mouse Weight B4->B5 C1 Harvest Tumors at Endpoint B5->C1 C2 Tumor Analysis: - Flow Cytometry (Immune Cells) - Western Blot (Signaling) - IHC (Markers) C1->C2 C3 Data Analysis & Statistical Comparison C2->C3 Synergistic_Mechanism cluster_drugs Drugs cluster_effects Cellular Effects cluster_outcome Outcome BMS BMS-777607 TME Reduced Immunosuppressive Tumor Microenvironment (TME) BMS->TME AntiPD1 Anti-PD-1 TCell Reactivation of Exhausted T-Cells AntiPD1->TCell Synergy Synergistic Anti-Tumor Immunity TME->Synergy TCell->Synergy Result Decreased Tumor Growth & Metastasis Synergy->Result

References

Technical Support Center: Interpreting Unexpected Results with BMS-777607

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BMS-777607.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of BMS-777607?

BMS-777607 is a potent, ATP-competitive inhibitor of the MET receptor tyrosine kinase family. Its primary targets include c-Met, RON (Recepteur d'Origine Nantais), Axl, and Tyro3.[1][2] It binds to the c-Met protein (also known as hepatocyte growth factor receptor or HGFR), preventing the binding of its ligand, hepatocyte growth factor (HGF), and thereby disrupting the MET signaling pathway.[3][4]

Q2: What are the known off-target effects of BMS-777607?

While highly selective, BMS-777607 can inhibit other kinases at higher concentrations. A significant off-target effect is the inhibition of Aurora B kinase.[1][5] This can lead to unexpected phenotypes such as cell polyploidy.[1][5] Other kinases inhibited at higher concentrations include Mer, Flt-3, Lck, and VEGFR2.[1]

Q3: I am not observing the expected inhibition of cell proliferation in my cancer cell line. What could be the reason?

Several factors could contribute to a lack of effect on cell proliferation:

  • Low expression of target kinases: The cell line may not express sufficient levels of the primary targets of BMS-777607 (c-Met, Ron, Axl, Tyro3). It is crucial to verify the expression levels of these kinases in your specific cell line.

  • Redundant signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of the MET pathway.[6][7]

  • Drug concentration and treatment duration: The concentration of BMS-777607 may be too low, or the treatment duration may be insufficient to induce a significant effect. A dose-response and time-course experiment is recommended.

  • Cell line-specific responses: Different cell lines can exhibit varied sensitivity to BMS-777607. For instance, the inhibitor has shown a more potent effect on the growth and survival of breast cancer cells expressing RON compared to those with low RON/MET expression.[1]

Q4: My cells treated with BMS-777607 are becoming larger and multinucleated. What is happening?

This phenomenon is likely due to the induction of polyploidy, a state where cells contain more than two complete sets of chromosomes.[1][5] This has been observed in breast cancer cells treated with BMS-777607 and is attributed to the off-target inhibition of Aurora B kinase.[1][5] This inhibition disrupts mitotic spindle formation, leading to a failure of cytokinesis (cell division) and resulting in enlarged, multinucleated cells.[1][5]

Q5: Does the induction of polyploidy by BMS-777607 have any functional consequences?

Yes. Polyploid cells induced by BMS-777607 have been shown to exhibit increased resistance to cytotoxic chemotherapy agents such as doxorubicin, bleomycin, methotrexate, and paclitaxel.[1][5][8] This is a critical consideration when designing combination therapies involving BMS-777607.

Troubleshooting Guides

Scenario 1: Inconsistent IC50 values in cell viability assays.

Problem: You are observing high variability in the half-maximal inhibitory concentration (IC50) of BMS-777607 in your cell viability assays (e.g., MTT assay) across replicate experiments.

Possible Causes and Troubleshooting Steps:

  • Pipetting Inaccuracy: Ensure proper calibration of pipettes and use correct pipetting techniques, especially for small volumes.

  • Incomplete Reagent Mixing: Thoroughly mix all reagents, including the BMS-777607 dilutions and the MTT reagent, before and after adding them to the wells.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a homogenous cell suspension and accurate cell counting before seeding.

  • Edge Effects: Evaporation from the outer wells of a microplate can alter reagent concentrations. To minimize this, avoid using the outermost wells or fill them with a buffer or sterile water.

  • Incubation Time and Temperature: Maintain consistent incubation times and a stable, calibrated incubator temperature.

  • Compound Stability: Prepare fresh dilutions of BMS-777607 for each experiment from a frozen stock to avoid degradation.

Scenario 2: No inhibition of c-Met phosphorylation in Western Blot.

Problem: Despite treating your cells with BMS-777607, you do not observe a decrease in the phosphorylation of c-Met at its activating tyrosine residues (e.g., Tyr1234/1235).

Possible Causes and Troubleshooting Steps:

  • Inactive Compound: Verify the integrity and activity of your BMS-777607 stock.

  • Suboptimal Ligand Stimulation: If you are studying ligand-induced phosphorylation, ensure that the concentration and incubation time of HGF are optimal for stimulating c-Met phosphorylation in your cell line.

  • Incorrect Antibody: Use a validated phospho-specific antibody for the correct tyrosine residues of c-Met.

  • Lysate Preparation: Prepare cell lysates using a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Insufficient Drug Concentration/Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting c-Met phosphorylation. Pre-incubation with BMS-777607 for 1-2 hours before HGF stimulation is often effective.[4]

  • Resistance Mechanisms: The cells may have acquired resistance, for example, through mutations in the c-Met kinase domain that prevent drug binding.[9]

Scenario 3: Unexpected increase in cell migration or invasion.

Problem: You observe an unexpected increase in cell migration or invasion after treating with low concentrations of BMS-777607.

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: While typically an inhibitor of migration and invasion,[2] low concentrations of kinase inhibitors can sometimes paradoxically activate certain signaling pathways. This can be due to complex feedback loops or off-target effects.

  • Adaptive Resistance: Cells may adapt to the inhibitor by upregulating other pro-migratory pathways.

  • Experimental Artifact: Carefully review your experimental setup for the migration/invasion assay (e.g., Transwell or wound healing assay) to rule out any technical errors. Ensure proper controls are included.

Quantitative Data Summary

Table 1: IC50 Values of BMS-777607 for Various Kinases

KinaseIC50 (nmol/L)
Axl1.1
RON1.8
c-Met3.9
Tyro34.3
Mer14.0
Flt-316
Aurora B78
Lck120
VEGFR2180

Data compiled from multiple sources.[1]

Detailed Experimental Protocols

Western Blot for c-Met Phosphorylation

This protocol is designed to assess the effect of BMS-777607 on HGF-induced c-Met phosphorylation.

Materials:

  • Cell culture reagents

  • BMS-777607

  • Hepatocyte Growth Factor (HGF)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat cells with desired concentrations of BMS-777607 for 1-2 hours. Stimulate with HGF (e.g., 50 ng/mL) for 10-15 minutes.[4]

  • Lysate Preparation: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[4]

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[10]

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody against p-Met overnight at 4°C. Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour. Wash again with TBST.[4][10]

  • Detection: Apply ECL substrate and visualize the bands using an imaging system.[4]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total c-Met and a loading control like β-actin.

MTT Cell Viability Assay

This protocol measures cell viability based on the metabolic conversion of MTT to formazan (B1609692).

Materials:

  • 96-well plates

  • Cell culture reagents

  • BMS-777607

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of medium and allow them to attach overnight.[1]

  • Treatment: Treat cells with a serial dilution of BMS-777607 and incubate for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT stock solution to each well.[1]

  • Incubation: Incubate the plate at 37°C for 4 hours.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Incubate for an additional 4 hours to overnight at 37°C.[11] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and calculate cell viability as a percentage of the untreated control.

Transwell Cell Invasion Assay

This protocol assesses the effect of BMS-777607 on the invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Cell culture reagents

  • BMS-777607

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and incubate at 37°C for at least 1 hour to allow gelation.[12]

  • Cell Preparation: Harvest sub-confluent cells and resuspend them in serum-free medium containing different concentrations of BMS-777607.

  • Assay Setup: Add medium with a chemoattractant to the lower chamber. Add the cell suspension to the upper chamber of the Transwell inserts.[13]

  • Incubation: Incubate the plate at 37°C for 24 hours.[13]

  • Cell Removal and Fixation: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab. Fix the invaded cells on the underside of the membrane with a fixation solution.[12]

  • Staining and Quantification: Stain the invaded cells with Crystal Violet.[12] Wash and air dry the inserts. Count the number of stained cells in several random microscopic fields.

Mandatory Visualizations

G cluster_0 BMS-777607 Action cluster_1 Primary Targets cluster_2 Downstream Pathways cluster_3 Cellular Processes cluster_4 Off-Target cluster_5 Unexpected Outcome BMS777607 BMS-777607 cMet c-Met BMS777607->cMet Inhibits Ron Ron BMS777607->Ron Inhibits Axl Axl BMS777607->Axl Inhibits Tyro3 Tyro3 BMS777607->Tyro3 Inhibits AuroraB Aurora B BMS777607->AuroraB Inhibits (at high conc.) PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Migration Migration cMet->Migration Invasion Invasion cMet->Invasion Ron->PI3K_Akt Axl->PI3K_Akt Tyro3->PI3K_Akt Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Polyploidy Polyploidy AuroraB->Polyploidy Leads to Chemoresistance Chemoresistance Polyploidy->Chemoresistance Induces

Caption: Signaling pathways affected by BMS-777607.

G cluster_0 Initial Checks cluster_1 Investigation of 'No Efficacy' cluster_2 Investigation of 'Polyploidy' start Unexpected Result Observed (e.g., No Efficacy, Polyploidy) check_compound Verify Compound Integrity (Fresh Dilution, Storage) start->check_compound check_cells Confirm Cell Line Identity and Target Expression start->check_cells check_protocol Review Experimental Protocol (Concentrations, Timings) start->check_protocol dose_response Perform Dose-Response & Time-Course Study check_protocol->dose_response If 'No Efficacy' flow_cytometry Flow Cytometry for DNA Content Analysis check_protocol->flow_cytometry If 'Polyploidy' western_blot Western Blot for p-Met/p-Axl Inhibition dose_response->western_blot resistance Investigate Resistance (e.g., Pathway Activation) western_blot->resistance end Interpretation of Results resistance->end microscopy Immunofluorescence for Mitotic Spindles (α/γ-tubulin) flow_cytometry->microscopy aurora_b Assess Aurora B Activity/Expression microscopy->aurora_b aurora_b->end

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: BMS-777607

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the c-Met/Axl/Ron inhibitor, BMS-777607.

Frequently Asked Questions (FAQs)

1. What is the recommended method for preparing a stock solution of BMS-777607?

BMS-777607 is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 75 mM.[1] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM). It is recommended to briefly spin the vial to ensure all powder is at the bottom before adding the solvent. Gentle warming (e.g., at 37°C for 10 minutes) or sonication can aid in dissolution.[2] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[3]

2. What are the recommended storage conditions for BMS-777607 powder and stock solutions?

Proper storage is crucial to maintain the integrity of BMS-777607. The following table summarizes the recommended storage conditions based on information from various suppliers.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°Cup to 2 years
-20°Cup to 1 year

Data compiled from multiple sources. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

3. Is BMS-777607 stable in aqueous solutions like cell culture media?

While BMS-777607 is typically prepared as a stock solution in DMSO, it is diluted in aqueous-based cell culture media for in vitro experiments. The stability in media can be influenced by factors such as pH, temperature, and the presence of other components. It is best practice to prepare fresh dilutions in media for each experiment from a frozen DMSO stock. Avoid prolonged storage of BMS-777607 in aqueous solutions.

4. What is the mechanism of action of BMS-777607?

BMS-777607 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. It also demonstrates significant inhibitory activity against other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, particularly Axl and Ron.[4][5] By binding to the kinase domain, BMS-777607 blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[6] This ultimately interferes with cancer cell proliferation, survival, migration, and invasion.

5. What are the known off-target effects of BMS-777607?

While highly selective for the c-Met family, at higher concentrations, BMS-777607 can inhibit other kinases, including Aurora B, Lck, and VEGFR2.[5][7] Inhibition of Aurora B kinase has been linked to the induction of polyploidy in some cancer cell lines.[7][8] Researchers should be mindful of these potential off-target effects, especially when using high concentrations of the inhibitor.

Troubleshooting Guides

Inconsistent or Unexpected Results in In Vitro Assays
IssuePotential CauseTroubleshooting Steps
Low or no inhibition of c-Met phosphorylation Degraded BMS-777607: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare a fresh stock solution from powder. Ensure proper storage conditions are maintained.
Inactive enzyme: The c-Met kinase in your cell lysate or kinase assay is inactive.Use a fresh batch of cells or recombinant enzyme. Include a positive control inhibitor to validate assay performance.
Incorrect ATP concentration: In biochemical assays, the concentration of ATP can affect the apparent IC50 value of an ATP-competitive inhibitor.Determine the Km of ATP for your kinase and use an ATP concentration at or near the Km for your experiments.
High variability between replicates Pipetting errors: Inaccurate pipetting, especially of small volumes.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in multi-well plates: Evaporation from the outer wells can alter compound concentrations.Avoid using the outermost wells of the plate or fill them with sterile water or media to minimize evaporation.
Incomplete mixing: Poor mixing of reagents in the wells.Ensure thorough but gentle mixing after adding each reagent.
Unexpected cellular phenotypes (e.g., polyploidy) Off-target effects: Inhibition of other kinases, such as Aurora B, at high concentrations.Perform dose-response experiments to determine the lowest effective concentration. Correlate the phenotype with the inhibition of the intended target (c-Met phosphorylation).
Cell line-specific responses: Different cell lines may respond differently to the inhibitor.Characterize the expression and activation status of c-Met, Axl, and Ron in your cell line.
Issues with BMS-777607 Solubility and Precipitation
IssuePotential CauseTroubleshooting Steps
Precipitation of BMS-777607 in stock solution Moisture in DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of the compound.Use fresh, anhydrous, high-quality DMSO. Store DMSO properly to prevent moisture absorption.
Concentration exceeds solubility limit: Attempting to make a stock solution at a concentration higher than its solubility limit.Do not exceed a concentration of 75 mM in DMSO.
Precipitation upon dilution in aqueous media Poor aqueous solubility: BMS-777607 has low solubility in aqueous solutions.Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all experimental conditions. Add the BMS-777607 stock solution to the media with vigorous mixing.

Experimental Protocols

Protocol: Stability Assessment of BMS-777607 in Solution (Forced Degradation Study)

This protocol provides a general framework for conducting a forced degradation study to assess the stability of BMS-777607. The goal is to identify conditions that lead to degradation and to develop a stability-indicating analytical method.

1. Preparation of BMS-777607 Solution:

  • Prepare a 1 mg/mL solution of BMS-777607 in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).

2. Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl to the BMS-777607 solution and incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Add 1N NaOH to the BMS-777607 solution and incubate under the same conditions as acid hydrolysis. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the BMS-777607 solution and incubate at room temperature.

  • Thermal Degradation: Store the BMS-777607 solution at an elevated temperature (e.g., 60-80°C).

  • Photostability: Expose the BMS-777607 solution to a light source (e.g., UV lamp) for a defined period.

3. Analytical Method (HPLC):

  • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate the parent BMS-777607 peak from any degradation products.

  • Column: A reverse-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where BMS-777607 and its potential degradation products have significant absorbance.

  • Method Development: The goal is to achieve baseline separation of all peaks. Adjusting the mobile phase composition, pH, gradient, and column type may be necessary.

4. Data Analysis:

  • Quantify the peak area of BMS-777607 and any degradation products in the stressed samples.

  • Calculate the percentage of degradation for each condition.

  • The sum of the peak areas of the parent compound and all degradation products should ideally be close to the initial peak area of the unstressed sample (mass balance).

Protocol: Western Blot for c-Met Phosphorylation

This protocol describes how to assess the inhibitory effect of BMS-777607 on c-Met phosphorylation in cultured cells.

1. Cell Culture and Treatment:

  • Plate cells (e.g., PC-3 or DU145) and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

  • Pre-treat the cells with various concentrations of BMS-777607 (or DMSO as a vehicle control) for 1-2 hours.

  • Stimulate the cells with Hepatocyte Growth Factor (HGF) for 10-15 minutes to induce c-Met phosphorylation.

2. Cell Lysis:

  • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH).

6. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the extent of c-Met phosphorylation inhibition by BMS-777607.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS BMS777607 BMS-777607 BMS777607->cMet Inhibits Autophosphorylation Akt Akt PI3K->Akt CellResponse Cell Proliferation, Survival, Migration Akt->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: BMS-777607 inhibits c-Met signaling.

G start Start prep_solution Prepare 1 mg/mL BMS-777607 Solution start->prep_solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_solution->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data_analysis Quantify Degradation and Assess Mass Balance hplc->data_analysis end End data_analysis->end

Caption: Forced degradation study workflow.

References

Technical Support Center: Cell Line Resistance to BMS-777607

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges related to cell line resistance to the multi-kinase inhibitor, BMS-777607.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary cellular targets of BMS-777607?

BMS-777607 is a potent, ATP-competitive multi-kinase inhibitor. Its primary targets include the MET receptor tyrosine kinase family (c-Met, RON, Axl, Tyro3) and Aurora B kinase.[1] Inhibition of the MET family kinases disrupts downstream signaling pathways involved in cell proliferation, migration, and invasion.[2] The inhibition of Aurora B kinase, a key regulator of mitosis, can lead to defects in chromosome segregation and cytokinesis.[1]

Q2: What is the most commonly observed cellular phenotype after treating sensitive cancer cell lines with BMS-777607?

While BMS-777607 can inhibit clonogenic growth and induce apoptosis to some extent, a significant and frequently observed phenotype is the induction of extensive polyploidy, where cells contain multiple sets of chromosomes.[1][3] This is primarily due to the inhibition of Aurora B kinase, which leads to a failure in cytokinesis.[1]

Q3: My cells are showing resistance to other chemotherapy drugs after being treated with BMS-777607. Why is this happening?

The polyploid state induced by BMS-777607 can confer resistance to other cytotoxic chemotherapy agents such as doxorubicin, bleomycin, methotrexate, and paclitaxel.[1] Polyploid cells can exhibit a higher tolerance to DNA damage, which may explain this acquired resistance.

Q4: What are the potential mechanisms of acquired resistance directly to BMS-777607?

While the most prominently documented resistance phenomenon is the cross-resistance to other drugs due to polyploidy, other mechanisms of acquired resistance to kinase inhibitors are theoretically possible with BMS-777607. These can be broadly categorized as:

  • On-target alterations: Secondary mutations in the kinase domains of its primary targets (e.g., MET, AXL, AURKB) could prevent BMS-777607 from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of BMS-777607 on the MET pathway. This could involve the upregulation or mutation of other receptor tyrosine kinases (e.g., EGFR) or downstream signaling molecules (e.g., KRAS).

  • Epithelial-to-Mesenchymal Transition (EMT): A shift to a mesenchymal phenotype has been linked to resistance to various kinase inhibitors.[4][5][6][7][8]

Q5: Are there any strategies to overcome resistance to BMS-777607?

Yes, several strategies can be explored:

  • Combination Therapy: Combining BMS-777607 with inhibitors of potential bypass pathways may be effective. For instance, co-treatment with an EGFR inhibitor could be considered if EGFR signaling is upregulated in resistant cells. Additionally, combining BMS-777607 with immunotherapy (e.g., anti-PD-1 antibodies) has shown promise in preclinical models.[9][10][11][12]

  • Targeting Polyploid Cells: Investigating therapeutic agents that specifically target polyploid cells could be a novel approach to overcome the cross-resistance to other chemotherapies.

Section 2: Troubleshooting Guides

This guide provides solutions to common issues encountered when studying cell line resistance to BMS-777607.

Problem Possible Cause Suggested Solution
My cells are not showing the expected growth inhibition with BMS-777607. 1. Sub-optimal drug concentration: The IC50 value can vary between cell lines. 2. Intrinsic resistance: The cell line may not be dependent on the signaling pathways inhibited by BMS-777607. 3. Degraded drug: Improper storage of the BMS-777607 compound.1. Perform a dose-response curve to determine the IC50 for your specific cell line using a cell viability assay (e.g., MTT or clonogenic assay). 2. Characterize the baseline protein expression of BMS-777607 targets (p-MET, p-AXL, p-Aurora B) via Western blot to confirm they are active in your cell line. 3. Ensure proper storage of BMS-777607 (typically at -20°C or -80°C) and use a freshly prepared stock solution.
I observe a significant increase in cell size and multinucleation after BMS-777607 treatment. Induction of polyploidy: This is a known effect of BMS-777607 due to the inhibition of Aurora B kinase, leading to cytokinesis failure.1. Confirm polyploidy using cell cycle analysis by flow cytometry. Look for the appearance of cell populations with >4N DNA content. 2. Visualize the phenotype using immunofluorescence staining for α-tubulin and DAPI to observe the cellular and nuclear morphology.
My BMS-777607-treated cells are now resistant to another cytotoxic drug. Polyploidy-induced cross-resistance: The polyploid state can confer resistance to DNA-damaging agents and other chemotherapeutics.1. Quantify the change in sensitivity by determining the IC50 of the second drug on both the parental and the BMS-777607-pretreated (polyploid) cells. 2. Investigate combination therapies that may re-sensitize the polyploid cells to the second drug.
I have generated a cell line with acquired resistance to BMS-777607, and it is not due to polyploidy. How do I identify the resistance mechanism? 1. On-target mutations: Secondary mutations in the kinase domains of MET, AXL, or Aurora B. 2. Bypass pathway activation: Upregulation of alternative receptor tyrosine kinases or downstream signaling molecules.1. Sequence the kinase domains of the target genes (MET, AXL, AURKB) in both the parental and resistant cell lines to identify any acquired mutations. 2. Perform a phospho-RTK array or Western blot analysis to screen for the activation of common bypass pathways (e.g., EGFR, HER2, PI3K/AKT, MAPK/ERK).

Section 3: Data Presentation

Table 1: Kinase Inhibitory Profile of BMS-777607

Kinase TargetIC50 (nM)
Axl1.1
Ron1.8
c-Met3.9
Tyro34.3
Aurora B78

Data compiled from publicly available sources.

Table 2: Chemosensitivity of Parental vs. BMS-777607-Induced Polyploid Cells

Chemotherapeutic AgentCell LineParental IC50 (µM)Polyploid IC50 (µM)Fold Change in Resistance
DoxorubicinT-47DValueValueValue
PaclitaxelT-47DValueValueValue
DoxorubicinZR-75-1ValueValueValue
PaclitaxelZR-75-1ValueValueValue

Note: Specific IC50 values would be populated from experimental data. The trend shows a significant increase in IC50 for polyploid cells.[1]

Section 4: Experimental Protocols

Protocol 1: Generation of a BMS-777607 Resistant Cell Line (Dose-Escalation Method)

Objective: To generate a cell line with acquired resistance to BMS-777607 through continuous exposure to increasing concentrations of the drug.

Methodology:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of BMS-777607 in the parental cell line.

  • Initial Treatment: Culture the parental cells in medium containing BMS-777607 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the concentration of BMS-777607 in the culture medium by a factor of 1.5 to 2.

  • Repeat: Continue this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the previous concentration until they recover.

  • Establishment of Resistant Line: After several months, a cell line capable of proliferating in a significantly higher concentration of BMS-777607 (e.g., 5-10 times the initial IC50) can be established.

  • Validation: Confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line.

  • Cryopreservation: Freeze aliquots of the resistant cell line at various passages.

Protocol 2: Clonogenic Assay

Objective: To assess the long-term proliferative potential of cells after treatment with BMS-777607.[13][14]

Methodology:

  • Cell Seeding: Plate a known number of single cells (e.g., 500-1000 cells) into 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of BMS-777607 for a specified period (e.g., 7-14 days). Include a vehicle control (DMSO).

  • Colony Formation: Incubate the plates for 1-3 weeks, allowing viable cells to form colonies of at least 50 cells.

  • Fixation and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a solution of 6% glutaraldehyde.

    • Stain the fixed colonies with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies in each well.

  • Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the DNA content of cells and identify polyploidy induced by BMS-777607.[15][16][17][18]

Methodology:

  • Cell Treatment: Treat cells with BMS-777607 at the desired concentration and for the desired time.

  • Cell Harvest: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Incubate at 4°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as any polyploid populations (>4N).

Protocol 4: Western Blot for Signaling Pathway Analysis

Objective: To assess the phosphorylation status of BMS-777607 targets and downstream signaling molecules.

Methodology:

  • Cell Lysis: Treat cells with BMS-777607, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-MET, MET, p-Aurora B, Aurora B, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Section 5: Visualizations

BMS-777607_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitosis Mitosis MET c-Met/AXL/RON PI3K PI3K MET->PI3K RAS RAS MET->RAS HGF HGF (Ligand) HGF->MET Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration BMS777607_MET BMS-777607 BMS777607_MET->MET Inhibits AuroraB Aurora B Kinase Cytokinesis Cytokinesis AuroraB->Cytokinesis Polyploidy Polyploidy & Resistance Cytokinesis->Polyploidy Failure leads to BMS777607_Aurora BMS-777607 BMS777607_Aurora->AuroraB Inhibits

Caption: Signaling pathways inhibited by BMS-777607.

Troubleshooting_Workflow Start Start: Cells show resistance to BMS-777607 CheckPhenotype Observe cell morphology (microscopy) Start->CheckPhenotype Polyploid Polyploid/Multinucleated? CheckPhenotype->Polyploid NormalMorphology Normal Morphology Polyploid->NormalMorphology No ConfirmPolyploidy Confirm with Cell Cycle Analysis (Flow Cytometry) Polyploid->ConfirmPolyploidy Yes InvestigateOnTarget Sequence Kinase Domains (MET, AXL, AURKB) NormalMorphology->InvestigateOnTarget CrossResistance Test for cross-resistance to other chemo agents ConfirmPolyploidy->CrossResistance OutcomePolyploidy Resistance likely due to polyploidy-induced tolerance CrossResistance->OutcomePolyploidy MutationFound Mutation Found? InvestigateOnTarget->MutationFound InvestigateBypass Analyze Bypass Pathways (p-RTK array, Western Blot) BypassActivated Bypass Pathway Activated? InvestigateBypass->BypassActivated MutationFound->InvestigateBypass No OutcomeMutation Resistance due to on-target mutation MutationFound->OutcomeMutation Yes OutcomeBypass Resistance due to bypass pathway activation BypassActivated->OutcomeBypass Yes ConsiderCombination Consider combination therapy BypassActivated->ConsiderCombination No OutcomeMutation->ConsiderCombination OutcomeBypass->ConsiderCombination

Caption: Workflow for investigating BMS-777607 resistance.

References

Technical Support Center: BMS-777607 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the multi-kinase inhibitor BMS-777607 in Western blotting applications.

Troubleshooting Guides

This section addresses common issues encountered during Western blot analysis following treatment with BMS-777607.

Question: Why am I not seeing a decrease in the phosphorylation of my target protein (e.g., p-c-Met, p-Axl) after BMS-777607 treatment?

Answer: There are several potential reasons for the lack of inhibitory effect on your target's phosphorylation. Consider the following factors:

  • Suboptimal Inhibitor Concentration: Ensure you are using an appropriate concentration of BMS-777607. The IC50 values can vary significantly between cell-free assays and cell-based assays. For instance, while the IC50 for c-Met in a cell-free assay is 3.9 nM, it is 20 nM in GTL-16 cell lysates.[1][2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

  • Ligand Concentration (for c-Met): The inhibitory activity of BMS-777607 against c-Met phosphorylation can be influenced by the concentration of its ligand, Hepatocyte Growth Factor (HGF).[3][4] High concentrations of HGF may require higher concentrations of BMS-777607 to achieve effective inhibition.[3][4] If you are stimulating with HGF, consider optimizing the HGF concentration or increasing the BMS-777607 concentration accordingly.

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to BMS-777607. The expression level of the target protein and the activation status of the signaling pathway can influence the inhibitor's effectiveness.

  • Inhibitor Quality and Storage: Ensure the BMS-777607 is of high purity and has been stored correctly according to the manufacturer's instructions to maintain its activity.

  • Experimental Protocol: Review your Western blot protocol for any potential issues in sample preparation (e.g., inadequate phosphatase inhibition), protein transfer, or antibody incubation steps.

Question: I'm observing unexpected bands or changes in protein expression that are not my primary target. What could be the cause?

Answer: BMS-777607 is a multi-kinase inhibitor, and off-target effects can sometimes be observed.

  • Aurora Kinase B Inhibition: At therapeutic doses, BMS-777607 has been shown to inhibit Aurora Kinase B. This can lead to defects in chromosome alignment and segregation, resulting in polyploidy (cells with multiple sets of chromosomes). If you are probing for proteins involved in cell cycle regulation (e.g., cyclins, CDKs) or mitosis, you may observe changes related to this off-target effect.

  • Inhibition of Other Kinases: BMS-777607 also inhibits other kinases such as Ron and Tyro3 with high potency.[1][2][5] Depending on the expression and activity of these kinases in your cell model, you might observe changes in their downstream signaling pathways.

  • Antibody Specificity: Ensure that your primary antibody is specific for the target protein. Run appropriate controls, such as lysates from cells where the target protein is knocked down or knocked out, to validate antibody specificity.

Question: My Western blot for phosphorylated proteins has high background. How can I improve the signal-to-noise ratio?

Answer: High background in phospho-protein Western blots is a common issue. Here are some optimization steps:

  • Blocking Agent: When probing for phosphorylated proteins, it is generally recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of milk. Milk contains casein, a phosphoprotein, which can be recognized by anti-phospho antibodies and lead to high background.

  • Phosphatase Inhibitors: It is critical to include a cocktail of phosphatase inhibitors in your lysis buffer and to keep your samples on ice or at 4°C throughout the preparation process to prevent dephosphorylation of your target proteins.

  • Antibody Concentrations: Optimize the concentrations of both your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding and increased background.

  • Washing Steps: Increase the number and/or duration of your wash steps after antibody incubations to more effectively remove non-specifically bound antibodies.

  • Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause high background.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of BMS-777607?

A1: The primary targets of BMS-777607 are the receptor tyrosine kinases c-Met, Axl, Ron, and Tyro3.[1][2][5]

Q2: What are the recommended starting concentrations for BMS-777607 in cell culture experiments?

A2: Based on published data, effective concentrations in cell-based assays typically range from the low nanomolar to the low micromolar range. For example, inhibition of HGF-triggered c-Met autophosphorylation has been observed with an IC50 of less than 1 nM in PC-3 and DU145 prostate cancer cells.[1][2] In other cell lines, concentrations up to 12.5 µM have been used to inhibit Axl phosphorylation.[6] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How long should I treat my cells with BMS-777607 before lysis?

A3: The optimal treatment time can vary depending on the specific signaling pathway and cellular process being investigated. For inhibiting receptor tyrosine kinase phosphorylation, treatment times are often relatively short, ranging from 30 minutes to a few hours.[7] For studying downstream effects on cell proliferation or apoptosis, longer incubation times (e.g., 24 to 72 hours) may be necessary.

Q4: What are the key downstream signaling pathways affected by BMS-777607?

A4: By inhibiting its primary targets, BMS-777607 can affect several downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion. These include the RAS-ERK (MAPK), PI3K-AKT, and STAT signaling cascades.[8]

Quantitative Data

Table 1: Inhibitory Activity (IC50) of BMS-777607 in Cell-Free Assays

TargetIC50 (nM)
c-Met3.9[1][2]
Axl1.1[1][2]
Ron1.8[1][2]
Tyro34.3[1][2]

Table 2: Inhibitory Activity of BMS-777607 in Cell-Based Assays

Target/ProcessCell LineIC50
c-Met autophosphorylationGTL-1620 nM[1][2]
HGF-triggered c-Met autophosphorylationPC-3, DU145< 1 nM[1][2]
Basal c-Met autophosphorylationKHT10 nM[1]
HGF-induced cell migration and invasionPC-3, DU145< 0.1 µM[1][2]

Experimental Protocols

Detailed Methodology: Western Blot Analysis of Target Phosphorylation Following BMS-777607 Treatment

This protocol provides a general framework. Optimization of specific steps may be required for your particular experimental setup.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • If studying ligand-induced phosphorylation (e.g., HGF for c-Met), serum-starve the cells for 4-24 hours prior to treatment.

    • Prepare a stock solution of BMS-777607 in DMSO. Dilute the stock solution to the desired final concentrations in serum-free or complete media.

    • Pre-treat the cells with the various concentrations of BMS-777607 for the desired duration (e.g., 1-4 hours).

    • If applicable, stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 5-15 minutes). Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-c-Met), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager or X-ray film.

  • Stripping and Re-probing (for Total Protein):

    • To normalize the phosphorylated protein signal, the membrane can be stripped of the bound antibodies and re-probed with an antibody for the total, non-phosphorylated form of the target protein.

    • Incubate the membrane in a stripping buffer according to the manufacturer's protocol.

    • Wash the membrane thoroughly and re-block before incubating with the primary antibody for the total protein.

    • Repeat the secondary antibody and detection steps.

Mandatory Visualization

BMS777607_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cMet c-Met PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_ERK RAS/ERK Pathway cMet->RAS_ERK STAT STAT Pathway cMet->STAT Axl Axl Axl->PI3K_AKT Axl->RAS_ERK Axl->STAT Ron Ron Ron->PI3K_AKT Ron->RAS_ERK Ron->STAT Tyro3 Tyro3 Tyro3->PI3K_AKT Tyro3->RAS_ERK Tyro3->STAT BMS777607 BMS-777607 BMS777607->cMet BMS777607->Axl BMS777607->Ron BMS777607->Tyro3 Survival Survival PI3K_AKT->Survival Migration Migration PI3K_AKT->Migration Proliferation Proliferation RAS_ERK->Proliferation RAS_ERK->Migration STAT->Proliferation STAT->Survival Western_Blot_Workflow cluster_treatment Cell Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection & Analysis Cell_Culture 1. Cell Culture & Treatment with BMS-777607 Cell_Lysis 2. Cell Lysis (with Phosphatase Inhibitors) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-phospho-target) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection (ECL) Secondary_Ab->Detection Stripping 10. Stripping (Optional) Detection->Stripping Re_probing 11. Re-probing for Total Protein (Optional) Stripping->Re_probing Analysis 12. Data Analysis Re_probing->Analysis

References

Technical Support Center: Enhancing BMS-777607 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of BMS-777607.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-777607?

A1: BMS-777607 is a potent, ATP-competitive multi-kinase inhibitor. Its primary targets are members of the c-Met receptor tyrosine kinase family, including c-Met, RON, Axl, and Tyro3. At higher concentrations, it also inhibits other kinases such as Aurora B. This inhibition disrupts downstream signaling pathways involved in tumor cell proliferation, survival, invasion, and metastasis.

Q2: What are the common challenges encountered when using BMS-777607 in vivo?

A2: Researchers may encounter challenges such as suboptimal tumor growth inhibition, the development of resistance, and potential off-target effects. One documented mechanism of resistance is the induction of polyploidy in cancer cells due to Aurora B kinase inhibition, which can lead to increased resistance to certain cytotoxic chemotherapy agents[1].

Q3: What are potential strategies to improve the in vivo efficacy of BMS-777607?

A3: Several strategies can be employed to enhance the in vivo efficacy of BMS-777607:

  • Combination Therapy: Combining BMS-777607 with other anti-cancer agents can lead to synergistic effects. A notable example is the combination with immune checkpoint inhibitors like anti-PD-1 monoclonal antibodies, which has been shown to significantly decrease tumor growth and metastasis in a murine model of triple-negative breast cancer[2][3].

  • Dose Optimization: As with any therapeutic agent, optimizing the dose and administration schedule is critical to maximize efficacy while minimizing toxicity.

  • Targeted Combination with Chemotherapy: While BMS-777607-induced polyploidy can confer resistance to some chemotherapeutic agents, a careful selection of cytotoxic drugs that are effective against polyploid cells could be a viable strategy. However, studies have shown increased IC50 values for doxorubicin, bleomycin, paclitaxel, and methotrexate (B535133) in polyploid cells induced by BMS-777607[1].

  • Combination with other Targeted Therapies: Exploring combinations with inhibitors of other key signaling pathways, such as the EGFR pathway, may offer therapeutic benefits[4].

Troubleshooting Guides

Issue: Suboptimal Tumor Growth Inhibition
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Dose or Dosing Frequency Titrate the dose of BMS-777607. In a glioblastoma xenograft model, 30 mg/kg of BMS-777607 resulted in over 90% tumor reduction[5]. In another study, doses up to 50 mg/kg were used[6].Determine the optimal dose that provides significant tumor growth inhibition with acceptable toxicity.
Suboptimal Drug Formulation and Delivery Ensure proper formulation of BMS-777607 for in vivo administration. A common vehicle is 0.5% HPMC and 0.2% Tween 80 in sterile water for oral gavage[7].Improved bioavailability and consistent drug exposure in the animal model.
Tumor Model Insensitivity Characterize the expression and activation of c-Met, Axl, and other target kinases in your tumor model. BMS-777607 is most effective in tumors dependent on these signaling pathways.Confirm that the tumor model is appropriate for testing a c-Met/TAM inhibitor.
Monotherapy is Insufficient Consider combination therapy. Combining BMS-777607 (25 mg/kg/day) with an anti-PD-1 mAb (100 µ g/mouse every 2-4 days) has shown significantly decreased tumor growth compared to either monotherapy[2][3].Synergistic anti-tumor effect leading to enhanced tumor growth inhibition.
Issue: Development of Drug Resistance
Potential Cause Troubleshooting Step Expected Outcome
Induction of Polyploidy BMS-777607 can inhibit Aurora B kinase, leading to polyploidy and resistance to some chemotherapies[1]. Analyze tumor cells for changes in ploidy during treatment.Understanding the mechanism of resistance in your model.
Activation of Bypass Signaling Pathways Investigate the activation of alternative survival pathways in resistant tumors.Identification of new therapeutic targets for combination therapy to overcome resistance.
Combination with Immunotherapy The combination of BMS-777607 with anti-PD-1 can enhance anti-tumor immunity, potentially overcoming resistance mechanisms by engaging the host immune system[2][3].Increased infiltration of immune cells into the tumor microenvironment and improved tumor control.

Quantitative Data Summary

Parameter Cell Line/Model BMS-777607 Concentration/Dose Observed Effect Reference
IC50 (AXL inhibition) U118MG & SF126 Glioblastoma Cells~12.5 µMSignificant reduction in cell viability and induction of apoptosis.[8]
Tumor Volume Reduction SF126 Glioblastoma XenograftNot specified56% reduction in tumor volume.[8]
Tumor Volume Reduction U118MG Glioblastoma Xenograft30 mg/kgOver 91% tumor remission.[8]
Tumor Growth Inhibition (Combination) E0771 Triple-Negative Breast Cancer25 mg/kg/day (+ anti-PD-1)Significantly decreased tumor growth and lung metastasis.[2][3]
Increased Chemotherapy IC50 (Doxorubicin) T-47D Polyploid Cells5 µmol/L (to induce polyploidy)Significant increase in IC50 value.[1]
Increased Chemotherapy IC50 (Paclitaxel) T-47D Polyploid Cells5 µmol/L (to induce polyploidy)Significant increase in IC50 value.[1]

Experimental Protocols

In Vivo Xenograft Efficacy Study

This protocol is a general guideline for assessing the in vivo efficacy of BMS-777607 in a subcutaneous xenograft mouse model.

1. Cell Culture and Preparation:

  • Culture the desired cancer cell line (e.g., NCI-H226, SF126, U118MG) in the recommended medium with 10% FBS and antibiotics[7][9].
  • Harvest cells during the logarithmic growth phase.
  • Perform a cell count and assess viability using trypan blue exclusion (viability should be >90%)[10].
  • Resuspend cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 7 million cells in 100 µL)[9]. For some cell lines, mixing with Matrigel (1:1) can improve tumor establishment[10].

2. Tumor Cell Implantation:

  • Use immunodeficient mice (e.g., nude Balb/c)[9].
  • Anesthetize the mice.
  • Inject the cell suspension subcutaneously into the flank of each mouse[9].

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring with digital calipers. Calculate tumor volume using the modified ellipsoid formula: (a² × b × 0.5), where 'a' is the greatest transverse diameter and 'b' is the greatest longitudinal diameter[9].
  • When tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups[9].

4. Drug Formulation and Administration:

  • Prepare BMS-777607 fresh daily. A common vehicle for oral gavage is 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% Tween 80 in sterile water[7].
  • Administer BMS-777607 or vehicle control to the respective groups. Dosing can be performed daily via intraperitoneal injection or oral gavage[9]. A typical dose is 20-30 mg/kg[5][9].

5. Efficacy Assessment:

  • Continue to measure tumor volume and body weight regularly throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers)[8].

Signaling Pathway and Experimental Workflow Diagrams

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates BMS777607 BMS-777607 BMS777607->cMet Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.

TAM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gas6 Gas6 / Protein S (Ligands) TAM TAM Receptors (Tyro3, Axl, MerTK) Gas6->TAM Binds PI3K PI3K TAM->PI3K Activates STAT STAT TAM->STAT Activates ERK ERK TAM->ERK Activates BMS777607 BMS-777607 BMS777607->TAM Inhibits AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB CellSurvival Cell Survival Proliferation Immune Suppression AKT->CellSurvival STAT->CellSurvival ERK->CellSurvival NFkB->CellSurvival

Caption: TAM receptor signaling pathway and inhibition by BMS-777607.

AuroraB_and_Resistance BMS777607 BMS-777607 (High Concentration) AuroraB Aurora B Kinase BMS777607->AuroraB Inhibits Polyploidy Polyploidy BMS777607->Polyploidy Induces MitoticSpindle Proper Mitotic Spindle Formation AuroraB->MitoticSpindle Regulates Cytokinesis Successful Cytokinesis AuroraB->Cytokinesis Regulates MitoticSpindle->Cytokinesis Leads to ChemoResistance Increased Resistance to Cytotoxic Agents Polyploidy->ChemoResistance Leads to

Caption: BMS-777607-mediated Aurora B inhibition leading to polyploidy and chemoresistance.

Experimental_Workflow A 1. Cell Culture & Preparation B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment Groups C->D E 5. BMS-777607 Administration D->E F 6. Efficacy Assessment (Tumor Volume, Body Weight) E->F G 7. Tumor Excision & Post-mortem Analysis F->G

Caption: General experimental workflow for an in vivo xenograft study with BMS-777607.

References

Technical Support Center: Managing BMS-777607 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential toxicities of BMS-777607 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is BMS-777607 and what is its primary mechanism of action?

A1: BMS-777607 is a potent, ATP-competitive small-molecule inhibitor of multiple tyrosine kinases. Its primary targets are members of the MET kinase family, including c-Met, RON, AXL, and Tyro3.[1][2] By inhibiting these kinases, BMS-777607 can disrupt key signaling pathways involved in tumor cell proliferation, survival, invasion, and angiogenesis.[3]

Q2: What are the reported toxicities of BMS-777607 in preclinical animal studies?

A2: Preclinical studies in various animal models have generally shown that BMS-777607 is well-tolerated at therapeutically effective doses.[1][2][4] Reports frequently mention "no observed toxicity" or "no apparent systemic toxicity," with no significant weight loss or morbidity observed at doses up to 50 mg/kg in mice.[4][5] However, it is crucial for researchers to conduct their own dose-range finding and toxicity studies for their specific animal model and experimental conditions.

Q3: Have any off-target effects of BMS-777607 been identified?

A3: Yes, at therapeutic concentrations, BMS-777607 can inhibit other kinases besides the MET family. A notable off-target effect is the inhibition of Aurora Kinase B.[6] This can lead to the disruption of mitotic spindle formation, resulting in cells with multiple sets of chromosomes (polyploidy).[6][7] This effect on cell division is an important consideration for long-term studies and for interpreting experimental outcomes.

Q4: What is the Maximum Tolerated Dose (MTD) of BMS-777607 in common animal models?

A4: Specific MTD values for BMS-777607 are not consistently reported across the literature in a standardized format. The MTD is highly dependent on the animal species, strain, administration route, and dosing schedule. Researchers should determine the MTD empirically for their specific study. A general approach to determining the MTD is provided in the Experimental Protocols section.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo studies with BMS-777607.

Issue 1: Unexpected Adverse Events (e.g., weight loss, lethargy, ruffled fur)

  • Possible Cause: The administered dose may be too high for the specific animal model or strain, or the formulation may be suboptimal.

  • Troubleshooting Steps:

    • Immediately reduce the dose or temporarily halt administration.

    • Monitor the animals closely for recovery. Provide supportive care if necessary (e.g., hydration, supplemental nutrition).

    • Review the formulation and administration procedure. Ensure the vehicle is well-tolerated and the compound is properly solubilized or suspended.

    • Conduct a dose-range finding study to establish a better-tolerated dose for your model.

    • Perform a vehicle-only control group to rule out any toxicity associated with the vehicle.

Issue 2: Lack of Efficacy at Previously Reported "Safe" Doses

  • Possible Cause: Differences in the animal model, tumor cell line, or experimental conditions can affect the therapeutic response.

  • Troubleshooting Steps:

    • Verify the activity of your BMS-777607 compound in vitro using a sensitive cell line.

    • Consider increasing the dose in a stepwise manner, while carefully monitoring for any signs of toxicity.

    • Evaluate the pharmacokinetics of BMS-777607 in your animal model to ensure adequate drug exposure.

    • Assess the expression and activation of the target kinases (c-Met, AXL, RON) in your tumor model.

Issue 3: Observation of Cellular Polyploidy in Tumor Samples

  • Possible Cause: This is a known off-target effect of BMS-777607 due to the inhibition of Aurora Kinase B.[6]

  • Implications and Actions:

    • Acknowledge this effect in your data interpretation. Polyploidy can influence tumor growth characteristics and response to other therapies.

    • Consider the potential for drug resistance. Polyploid cells may exhibit increased resistance to cytotoxic chemotherapy agents.[6][7]

    • If studying combination therapies, be aware that this effect of BMS-777607 could impact the efficacy of drugs that target dividing cells.

Quantitative Data

Table 1: Summary of BMS-777607 Dosing in Murine Models from Preclinical Studies

Animal ModelTumor TypeAdministration RouteDose RangeObserved ToxicityReference
Athymic MiceHuman Gastric Tumor Xenografts (GTL-16)Oral6.25 - 50 mg/kgNo observed toxicity[1][2]
C3H/HeJ MiceRodent Fibrosarcoma (KHT)Oral (daily)25 mg/kg/dayNo apparent systemic toxicity[1][5]
CD1NuNu MiceHuman Glioblastoma Xenografts (U118MG, SF126)Intraperitoneal (twice daily)30 - 100 mg/kgNo toxicity defined by weight loss or morbidity at 30-50 mg/kg[4]
Balb/c Nude MiceHuman Mesothelioma Xenografts (NCI-H226)Oral Gavage5, 10, 25 mg/kgNot specified, significant tumor growth inhibition[8]

Experimental Protocols

Protocol 1: General Procedure for Determining the Maximum Tolerated Dose (MTD)

This protocol provides a general framework. Specific details should be adapted based on institutional guidelines and the characteristics of the compound.

  • Animal Model: Use a small cohort of healthy animals (e.g., 3-5 per group) of the same species, strain, and sex as planned for the efficacy studies.

  • Dose Selection: Start with a dose range based on literature reports. If no data is available, a dose-probing study with widely spaced doses in single animals can be performed. Subsequent dose levels can be escalated based on established protocols (e.g., modified Fibonacci series).

  • Administration: Administer BMS-777607 via the intended route for the efficacy study (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.

  • Monitoring:

    • Clinical Observations: Monitor animals at least twice daily for any signs of toxicity, including changes in posture, activity, breathing, and presence of ruffled fur or diarrhea.

    • Body Weight: Record body weight daily. A weight loss of more than 10-15% is often considered a sign of significant toxicity.

    • Food and Water Intake: Monitor daily.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, significant weight loss, or other severe clinical signs of toxicity.

  • Necropsy: At the end of the observation period, perform a gross necropsy to look for any organ abnormalities. For a more detailed analysis, collect organs for histopathology.

Protocol 2: General Toxicity Monitoring During Efficacy Studies

  • Regular Observations:

    • Daily: Observe all animals for any changes in their overall health and behavior.

    • Weekly: Record the body weight of each animal.

  • Blood Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at selected time points during the study.

    • Perform a complete blood count (CBC) to assess for hematological toxicities (e.g., anemia, neutropenia, thrombocytopenia).

    • Perform serum chemistry analysis to evaluate liver function (ALT, AST) and kidney function (BUN, creatinine).

  • Terminal Procedures:

    • At the end of the study, perform a full necropsy on all animals.

    • Record the weights of major organs (e.g., liver, kidneys, spleen, heart).

    • Collect major organs and any gross lesions for histopathological examination to identify any microscopic changes.

Visualizations

BMS777607_Signaling_Pathway cluster_receptors MET Kinase Family cluster_pathways Downstream Signaling cluster_cellular_effects Cellular Effects BMS777607 BMS-777607 cMet c-Met BMS777607->cMet RON RON BMS777607->RON AXL AXL BMS777607->AXL Tyro3 Tyro3 BMS777607->Tyro3 PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT RON->PI3K_AKT RON->RAS_MAPK RON->STAT AXL->PI3K_AKT AXL->RAS_MAPK AXL->STAT Tyro3->PI3K_AKT Tyro3->RAS_MAPK Tyro3->STAT Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion PI3K_AKT->Invasion Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Survival RAS_MAPK->Invasion RAS_MAPK->Angiogenesis STAT->Proliferation STAT->Survival STAT->Invasion STAT->Angiogenesis

Caption: Signaling pathway inhibited by BMS-777607.

Toxicity_Assessment_Workflow start Start dose_range Dose-Range Finding Study start->dose_range mtd_determination Determine MTD dose_range->mtd_determination efficacy_study Efficacy Study with Toxicity Monitoring mtd_determination->efficacy_study daily_obs Daily Clinical Observations & Body Weight efficacy_study->daily_obs weekly_blood Periodic Blood Collection (CBC, Serum Chemistry) efficacy_study->weekly_blood necropsy Terminal Necropsy & Histopathology daily_obs->necropsy weekly_blood->necropsy data_analysis Data Analysis necropsy->data_analysis end End data_analysis->end

Caption: General workflow for in vivo toxicity assessment.

Troubleshooting_Adverse_Events cluster_actions Immediate Actions cluster_investigation Investigation start Adverse Event Observed? reduce_dose Reduce Dose or Halt Treatment start->reduce_dose Yes end Continue Study with Adjusted Protocol start->end No supportive_care Provide Supportive Care reduce_dose->supportive_care monitor Monitor for Recovery supportive_care->monitor review_protocol Review Formulation & Administration Protocol monitor->review_protocol vehicle_control Run Vehicle-Only Control review_protocol->vehicle_control new_mtd Conduct New Dose-Finding Study vehicle_control->new_mtd new_mtd->end

Caption: Decision tree for managing unexpected adverse events.

References

Validation & Comparative

A Comparative Guide to c-Met Inhibitors: BMS-777607 Versus Other Targeted Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, a pivotal player in cell signaling, has emerged as a critical target in oncology. Its aberrant activation is a known driver of tumor growth, proliferation, and metastasis in a variety of cancers. This has spurred the development of numerous small molecule inhibitors aimed at attenuating its activity. This guide provides an objective comparison of BMS-777607, a potent c-Met inhibitor, with other notable c-Met targeted agents: Crizotinib, Cabozantinib, Capmatinib, and Tepotinib. The comparison is based on available preclinical data, focusing on biochemical potency, cellular activity, and in vivo efficacy.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency against its target. The following table summarizes the biochemical IC50 values of BMS-777607 and its counterparts against c-Met and other related kinases. It is important to note that these values are compiled from various studies and may have been determined under slightly different experimental conditions.

Inhibitorc-Met IC50 (nM)Other Key Targets (IC50 in nM)
BMS-777607 3.9[1]Axl (1.1), Ron (1.8), Tyro3 (4.3)[1]
Crizotinib 8[2]ALK (20), ROS1 (<0.025, Ki)[2][3]
Cabozantinib 1.3[3]VEGFR2 (0.035), RET (4), KIT (4.6), AXL (7), FLT3 (11.3), Tie2 (14.3)[3]
Capmatinib 0.13[4]Highly selective for c-Met[4]
Tepotinib ~1.7Highly selective for c-Met

Cellular Activity: Inhibiting c-Met Signaling and Function

The efficacy of a c-Met inhibitor in a cellular context is crucial for its potential therapeutic application. The following table summarizes the cellular activities of these inhibitors, focusing on their ability to inhibit c-Met phosphorylation and key cellular processes like proliferation, migration, and invasion. Direct comparative data is limited, and the presented values are from different studies.

InhibitorInhibition of c-Met Phosphorylation (IC50)Anti-proliferative Activity (IC50)Inhibition of Migration/Invasion (IC50)
BMS-777607 <1 nM (PC-3, DU145 cells)[1]; 20 nM (GTL-16 cell lysates)[1]Modest effect on proliferation in some cell lines[5]<0.1 µM (PC-3, DU145 cells)[5]
Crizotinib 11 nM (cell-based assay)[2]5.16 µM (MDA-MB-231), 1.5 µM (MCF-7), 3.85 µM (SK-BR-3)[6]Dose-dependent inhibition in MDA-MB-231 cells[6]
Cabozantinib Dose-dependent inhibition in E98NT cells[7]89 nM (E98NT cells)[7]Significant inhibition of migration in E98NT cells[7]
Capmatinib Potent inhibition in MET-dependent models[4]Effective in MET-amplified/mutated cell lines[8]Data not readily available in a comparative context.
Tepotinib Effective in MET-driven tumor models[9]Effective in MET-amplified/mutated cell linesData not readily available in a comparative context.

In Vivo Efficacy: Performance in Xenograft Models

The anti-tumor activity of c-Met inhibitors in preclinical animal models provides valuable insights into their potential clinical utility. The following is a summary of the in vivo efficacy of BMS-777607 and other c-Met inhibitors in various xenograft models.

BMS-777607:

  • Significantly reduces tumor volumes in GTL-16 human tumor xenografts in athymic mice at doses of 6.25-50 mg/kg with no observed toxicity.

  • At 25 mg/kg/day, it decreased the number of KHT lung tumor nodules by 28.3% in a murine fibrosarcoma model.[10]

Crizotinib:

  • Demonstrated marked regression of large established GTL-16 tumors at 50 mg/kg/day and 75 mg/kg/day.[2]

Cabozantinib:

  • Exerts antitumor effects in mice injected with cells expressing MET and VEGF.[11]

Capmatinib:

  • Causes regression of MET-dependent tumor models in animals at well-tolerated doses.[4]

Tepotinib:

  • Demonstrates strong antitumor activity in subcutaneous and orthotopic brain metastasis models.[9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the c-Met signaling pathway and a general experimental workflow for inhibitor characterization.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met PI3K/AKT PI3K/AKT c-Met->PI3K/AKT Activates RAS/MAPK RAS/MAPK c-Met->RAS/MAPK Activates STAT3 STAT3 c-Met->STAT3 Activates HGF HGF HGF->c-Met Binds Cell Survival Cell Survival PI3K/AKT->Cell Survival Proliferation Proliferation RAS/MAPK->Proliferation Invasion Invasion STAT3->Invasion BMS-777607 BMS-777607 BMS-777607->c-Met Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Assays Cell-Based Assays (Phosphorylation, Proliferation, Migration, Invasion) Kinase_Assay->Cell_Assays Lead_Optimization Lead_Optimization Cell_Assays->Lead_Optimization Xenograft Xenograft Tumor Models (Efficacy and Toxicity) Preclinical_Candidate Preclinical_Candidate Xenograft->Preclinical_Candidate Compound_Discovery Inhibitor Discovery Compound_Discovery->Kinase_Assay Lead_Optimization->Xenograft

References

A Head-to-Head Comparison of BMS-777607 and Foretinib for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, small molecule inhibitors of receptor tyrosine kinases (RTKs) have emerged as a cornerstone of precision medicine. Among the critical targets are the MET and VEGFR signaling pathways, which are pivotal in tumor growth, invasion, and angiogenesis. This guide provides a detailed, objective comparison of two prominent inhibitors: BMS-777607, a selective MET-related inhibitor, and Foretinib, a multi-kinase inhibitor targeting MET and VEGFR2. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available preclinical data.

Executive Summary

BMS-777607 distinguishes itself with high selectivity for the MET-related kinase family, including c-Met, Axl, Ron, and Tyro3, demonstrating potent inhibition at low nanomolar concentrations. Its focused target profile suggests a more precise therapeutic window with potentially fewer off-target effects. In contrast, Foretinib presents a broader inhibitory profile, potently targeting both c-Met and VEGFR2, offering a dual-pronged approach by simultaneously attacking tumor cell proliferation and angiogenesis. The choice between these two inhibitors would likely depend on the specific cancer model and the relative importance of the targeted pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for BMS-777607 and Foretinib, providing a direct comparison of their inhibitory activities and anti-tumor effects.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Kinase TargetBMS-777607 IC50 (nM)Foretinib IC50 (nM)
c-Met3.9[1][2][3]0.4[4][5][6]
Axl1.1[1][2][3]-
Ron1.8[1][2][3]3[5]
Tyro34.3[1][2][3]-
VEGFR2 (KDR)180[7]0.9[4][6]
Flt-1-6.8[4][5]
Flt-316[8]-
Tie-2-Lower affinity[9]
c-Kit-Lower affinity[9]
PDGFRβ-Lower affinity[9]
Lck120[7]-
Aurora B78[7]-

Table 2: In Vitro Cellular and In Vivo Anti-Tumor Activity

ParameterBMS-777607Foretinib
Cellular Effects
Inhibition of c-Met AutophosphorylationIC50 <1 nM (PC-3, DU145 cells)[1][2][3]; IC50 = 20 nM (GTL-16 cell lysates)[1][2]Potent inhibition of MET phosphorylation[9]
Inhibition of Cell Migration/InvasionIC50 < 0.1 µM (PC-3, DU145 cells)[1][10]Blocks migration and invasion[9]
Inhibition of Cell ProliferationSelective inhibition in Met-driven tumor cell lines (GTL-16, H1993, U87)[1][2][3]Reduces proliferation via G2/M arrest[9]
In Vivo Efficacy
Tumor ModelGTL-16 gastric carcinoma xenograftSKOV3ip1 ovarian cancer xenograft
Dosage6.25-50 mg/kg (oral)[1][2]30 mg/kg (oral)[9][11]
Tumor Growth InhibitionSignificant reduction in tumor volume[1][2]86% inhibition of tumor weight[9][11]
Metastasis Inhibition28.3% decrease in KHT lung tumor nodules (25 mg/kg)[1][2]67% inhibition of metastatic nodules[9][11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

Signaling Pathways

Signaling_Pathways cluster_BMS777607 BMS-777607 Inhibition cluster_Foretinib Foretinib Inhibition BMS777607 BMS-777607 cMet_BMS c-Met BMS777607->cMet_BMS Axl Axl BMS777607->Axl Ron_BMS Ron BMS777607->Ron_BMS Tyro3 Tyro3 BMS777607->Tyro3 PI3K_Akt_BMS Cell Survival & Proliferation cMet_BMS->PI3K_Akt_BMS PI3K/Akt Pathway RAS_ERK_BMS Cell Growth & Migration cMet_BMS->RAS_ERK_BMS RAS/ERK Pathway Foretinib Foretinib cMet_For c-Met Foretinib->cMet_For VEGFR2 VEGFR2 Foretinib->VEGFR2 Ron_For Ron Foretinib->Ron_For PI3K_Akt_For Cell Survival & Proliferation cMet_For->PI3K_Akt_For PI3K/Akt Pathway RAS_ERK_For Cell Growth & Migration cMet_For->RAS_ERK_For RAS/ERK Pathway Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Targeted signaling pathways of BMS-777607 and Foretinib.

Experimental Workflows

Experimental_Workflows cluster_MTT MTT Cell Viability Assay cluster_Transwell Transwell Invasion Assay MTT1 Seed cells in 96-well plate MTT2 Treat with inhibitor (serial dilutions) MTT1->MTT2 MTT3 Incubate (e.g., 24-96h) MTT2->MTT3 MTT4 Add MTT reagent MTT3->MTT4 MTT5 Incubate (2-4h) MTT4->MTT5 MTT6 Solubilize formazan (B1609692) crystals (DMSO) MTT5->MTT6 MTT7 Measure absorbance (570 nm) MTT6->MTT7 TW1 Coat Transwell insert with Matrigel TW2 Seed cells in upper chamber (serum-free) TW1->TW2 TW3 Add inhibitor to upper chamber TW2->TW3 TW4 Add chemoattractant to lower chamber TW3->TW4 TW5 Incubate (e.g., 24-48h) TW4->TW5 TW6 Remove non-invading cells TW5->TW6 TW7 Fix and stain invading cells TW6->TW7 TW8 Count cells and quantify invasion TW7->TW8

Caption: Workflow for key in vitro experimental assays.

Detailed Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A typical kinase reaction is performed in a buffer containing the recombinant kinase, a substrate (e.g., poly(Glu/Tyr)), ATP, and the inhibitor (BMS-777607 or Foretinib) at varying concentrations. The reaction is initiated by adding ATP and incubated at 30°C for a specified time. The amount of substrate phosphorylation is then quantified, often using a method that detects ATP consumption (e.g., Kinase-Glo) or a radiolabeled phosphate (B84403) transfer. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability/Proliferation (MTT) Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of BMS-777607 or Foretinib. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for a predetermined period (e.g., 72 or 96 hours) at 37°C.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 is calculated.

Transwell Invasion Assay
  • Insert Preparation: The upper chambers of Transwell inserts (with an 8 µm pore membrane) are coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.

  • Cell Seeding: Cancer cells are starved overnight, then resuspended in serum-free medium and seeded into the upper chamber. The inhibitor (BMS-777607 or Foretinib) is also added to the upper chamber.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

  • Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the membrane to the lower surface are fixed and stained with a dye like crystal violet.

  • Quantification: The number of invaded cells is counted in several microscopic fields, and the results are expressed as the percentage of invasion relative to the control.

In Vivo Tumor Xenograft Study
  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Drug Administration: BMS-777607 or Foretinib is administered to the treatment groups, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle solution.

  • Monitoring: Tumor size and mouse body weight are measured regularly (e.g., twice a week).

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

Western Blotting for Phospho-Protein Analysis
  • Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time. For analyzing receptor phosphorylation, cells are often stimulated with the corresponding ligand (e.g., HGF for c-Met) for a short period before lysis. Cells are then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-c-Met). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection: The signal is visualized using a chemiluminescent substrate. The membrane can then be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Conclusion

Both BMS-777607 and Foretinib are potent inhibitors of the c-Met signaling pathway with significant anti-tumor activity in preclinical models. The key differentiator lies in their selectivity profiles. BMS-777607 offers a targeted approach against the MET-related kinase family, which may be advantageous in cancers driven primarily by the activation of these specific kinases. Foretinib's broader spectrum of activity, encompassing both c-Met and VEGFR2, provides a rationale for its use in tumors where both proliferation and angiogenesis are critical drivers of malignancy. The detailed data and protocols provided in this guide are intended to assist researchers in making informed decisions about the selection and application of these inhibitors in their specific experimental contexts.

References

A Head-to-Head Comparison of BMS-777607 and Cabozantinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, small molecule tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of precision medicine. Among these, BMS-777607 and cabozantinib (B823) have garnered significant attention from the research community for their potent inhibition of key oncogenic signaling pathways. This guide provides a detailed, objective comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing work.

At a Glance: Key Differences and Mechanisms of Action

BMS-777607 is a selective ATP-competitive inhibitor of the MET kinase superfamily, which includes MET, RON, AXL, and Tyro3.[1][2] Its mechanism of action revolves around binding to the c-Met protein (hepatocyte growth factor receptor or HGFR), thereby preventing the binding of its ligand, hepatocyte growth factor (HGF), and disrupting the MET signaling cascade.[2] This pathway is crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[2]

Cabozantinib, on the other hand, is a multi-targeted TKI that inhibits a broader range of receptor tyrosine kinases.[3] Its primary targets include VEGFR2, MET, RET, AXL, KIT, and FLT3.[3][4] By simultaneously blocking these pathways, cabozantinib exerts a multi-pronged attack on tumor growth, angiogenesis, and metastasis.[5]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of BMS-777607 and cabozantinib across various cancer models.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
Target KinaseBMS-777607 IC50 (nM)Cabozantinib IC50 (nM)
MET 3.9[1]1.3[4]
AXL 1.1[1]7[4]
RON 1.8[1]124[6]
Tyro3 4.3[1]-
VEGFR2 >40-fold selective vs. MET[1]0.035[4]
RET -5.2[4]
KIT -4.6[4]
FLT3 -11.3[4]
TIE2 -14.3[4]

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in cell-free assays. A lower IC50 value indicates greater potency.

Table 2: In Vitro Cellular Proliferation and Viability (IC50)
Cell LineCancer TypeBMS-777607 IC50 (µM)Cabozantinib IC50 (µM)
GTL-16 Gastric CarcinomaPotent Inhibition (IC50 not specified)[2]-
Hs746T Gastric Carcinoma-2.3[7]
SNU5 Gastric Carcinoma-0.37[7]
CE81T Esophageal Squamous Cell CarcinomaNot Determined (> highest conc. tested)[8]4.61[8]
KYSE-70 Esophageal Squamous Cell CarcinomaNot Determined (> highest conc. tested)[8]IC50 determined, value not specified[8]
U118MG GlioblastomaIC50 determined, value not specified[9]2 - 34 (range across 9 GBM CSC lines)[5]
SF126 GlioblastomaIC50 determined, value not specified[9]2 - 34 (range across 9 GBM CSC lines)[5]
Neuroblastoma Cell Lines (various) Neuroblastoma-1.6 - 16.2[10]
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
Cancer ModelDrug and DosageOutcome
GTL-16 Gastric Carcinoma Xenograft BMS-777607 (6.25-50 mg/kg, oral, daily)Significant reduction in tumor volume[2]
KHT Sarcoma Lung Metastasis Model BMS-777607 (25 mg/kg/day, daily)Significant decrease in the number of lung tumor nodules[11]
SF126 Glioblastoma Xenograft BMS-777607 (30-100 mg/kg, i.p., twice daily)56% tumor volume reduction[9]
U118MG Glioblastoma Xenograft BMS-777607 (30 mg/kg, i.p., twice daily)>90% tumor remission[9]
Papillary Renal Cell Carcinoma PDX (MET mutated) CabozantinibStriking tumor regression and inhibition of lung metastasis[12]
Colorectal Cancer PDX Cabozantinib (30 mg/kg, oral, daily for 28 days)Potent inhibition of tumor growth in 80% of treated tumors[13]
Neuroendocrine Prostate Cancer PDX (LuCaP 93 & 173.1) Cabozantinib (30 mg/kg, daily)Significant decrease in tumor volume[4]
Glioblastoma Orthotopic Xenografts (HF2587) CabozantinibSignificant tumor growth reduction and improved survival[5]

Signaling Pathway Inhibition

Both BMS-777607 and cabozantinib effectively inhibit the MET and AXL signaling pathways, which are critical drivers of tumor progression and resistance to therapy.

Signaling_Pathway cluster_BMS BMS-777607 cluster_Cabo Cabozantinib BMS BMS-777607 MET_BMS MET BMS->MET_BMS AXL_BMS AXL BMS->AXL_BMS RON_BMS RON BMS->RON_BMS Tyro3_BMS Tyro3 BMS->Tyro3_BMS Downstream_BMS Proliferation, Survival, Invasion, Angiogenesis MET_BMS->Downstream_BMS AXL_BMS->Downstream_BMS RON_BMS->Downstream_BMS Tyro3_BMS->Downstream_BMS Cabo Cabozantinib MET_Cabo MET Cabo->MET_Cabo AXL_Cabo AXL Cabo->AXL_Cabo VEGFR2_Cabo VEGFR2 Cabo->VEGFR2_Cabo RET_Cabo RET Cabo->RET_Cabo KIT_Cabo KIT Cabo->KIT_Cabo FLT3_Cabo FLT3 Cabo->FLT3_Cabo Downstream_Cabo Proliferation, Survival, Invasion, Angiogenesis MET_Cabo->Downstream_Cabo AXL_Cabo->Downstream_Cabo VEGFR2_Cabo->Downstream_Cabo RET_Cabo->Downstream_Cabo KIT_Cabo->Downstream_Cabo FLT3_Cabo->Downstream_Cabo

Caption: Simplified signaling pathways inhibited by BMS-777607 and cabozantinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of BMS-777607 and cabozantinib.

In Vitro Cell Viability/Proliferation Assays

Cell_Viability_Workflow start Seed cancer cells in 96-well plates treatment Treat with serial dilutions of BMS-777607 or cabozantinib start->treatment incubation Incubate for a defined period (e.g., 72h) treatment->incubation assay Add viability reagent (e.g., MTT, MTS) incubation->assay readout Measure absorbance with a plate reader assay->readout analysis Calculate IC50 values using dose-response curves readout->analysis end Determine drug potency analysis->end

Caption: General workflow for in vitro cell viability and proliferation assays.

  • Cell Seeding: Cancer cells are seeded at a specific density in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of BMS-777607 or cabozantinib, typically prepared by serial dilution in culture medium. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a predetermined period, often 72 hours, to allow the drugs to exert their effects.

  • Viability Assay: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to the wells. Viable cells metabolize these compounds, resulting in a color change.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are then determined by plotting the viability against the drug concentration and fitting the data to a dose-response curve.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Cells treated with the inhibitors are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-MET, total MET, phospho-ERK, total ERK) and a loading control (e.g., GAPDH, β-actin).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection via chemiluminescence or fluorescence.

  • Analysis: The intensity of the protein bands is quantified to determine the effect of the inhibitors on protein expression and phosphorylation.

In Vivo Xenograft Studies

Xenograft_Workflow start Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer BMS-777607, cabozantinib, or vehicle (oral gavage or i.p. injection) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Euthanize mice at study endpoint and collect tumors for analysis monitoring->endpoint analysis Analyze tumor tissue (IHC, Western blot, etc.) endpoint->analysis end Evaluate in vivo antitumor efficacy analysis->end

Caption: A typical workflow for in vivo xenograft studies.

  • Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomly assigned to treatment groups and receive daily or intermittent doses of BMS-777607, cabozantinib, or a vehicle control via oral gavage or intraperitoneal injection.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) to assess treatment efficacy and toxicity.

  • Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised.

  • Ex Vivo Analysis: The collected tumors can be analyzed by various methods, including immunohistochemistry (IHC) for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and western blotting for target engagement.

Summary and Conclusion

Both BMS-777607 and cabozantinib are potent inhibitors of key oncogenic pathways, with demonstrated preclinical efficacy across a range of cancer models. The primary distinction lies in their target selectivity: BMS-777607 is a more focused inhibitor of the MET kinase superfamily, while cabozantinib possesses a broader inhibitory profile that includes VEGFR and other important receptor tyrosine kinases.

The choice between these two inhibitors in a research setting will depend on the specific scientific question being addressed. For studies focused on dissecting the role of the MET/AXL signaling axis, the more selective profile of BMS-777607 may be advantageous. Conversely, for investigating the effects of simultaneous inhibition of multiple oncogenic pathways, or for modeling clinical scenarios where multi-targeted agents are employed, cabozantinib provides a relevant tool.

The experimental data presented here, while not from direct head-to-head comprehensive trials in most cases, provides a valuable starting point for comparative analysis. Researchers are encouraged to consider the specific cellular context and tumor model when interpreting these findings and designing future experiments. The detailed protocols provided should facilitate the robust and reproducible evaluation of these and other novel targeted therapies.

References

Validating BMS-777607 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-777607's performance in engaging its primary kinase targets, alongside alternative inhibitors. Detailed experimental protocols and visual representations of key cellular pathways and workflows are included to support your research and development efforts.

Introduction to BMS-777607

BMS-777607 is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases within the MET and TAM (Tyro3, Axl, Mer) families.[1][2][3] Its primary targets include c-Met, Axl, Ron, and Tyro3, kinases often implicated in cancer cell proliferation, survival, invasion, and metastasis.[1][2][4] By binding to the kinase domain of these receptors, BMS-777607 blocks their autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting tumor growth and progression.[1][2]

Comparative Analysis of Kinase Inhibition

The inhibitory activity of BMS-777607 against its key targets has been quantified through various in vitro and cell-based assays. The following tables present a comparative summary of its potency (IC50 values) alongside other known inhibitors of c-Met, Axl, Ron, and Tyro3.

Table 1: Comparative IC50 Values for c-Met Kinase Inhibition

CompoundIC50 (nM, cell-free)IC50 (nM, cell-based)
BMS-777607 3.9 [1][2]<1 (HGF-stimulated p-Met) [1][2]
Crizotinib824
Cabozantinib1.34
Capmatinib0.42-
Savolitinib5-

Table 2: Comparative IC50 Values for Axl Kinase Inhibition

CompoundIC50 (nM, cell-free)
BMS-777607 1.1 [1][2]
R428 (BGB324)14
Gilteritinib0.73[5]
Cabozantinib7[6]
Merestinib3.5

Table 3: Comparative IC50 Values for Ron Kinase Inhibition

CompoundIC50 (nM, cell-free)
BMS-777607 1.8 [1][2]
MGCD-2651[7]
Foretinib13
Crizotinib-
Narnatumab-

Table 4: Comparative IC50 Values for Tyro3 Kinase Inhibition

CompoundIC50 (nM, cell-free)
BMS-777607 4.3 [1][2][3]
UNC2250~102
LDC126728
Foretinib23

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments to validate the target engagement of BMS-777607.

In Vitro Kinase Assay (c-Met)

This assay quantifies the direct inhibitory effect of BMS-777607 on the enzymatic activity of the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • BMS-777607

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of BMS-777607 in Kinase Assay Buffer.

  • In a 96-well plate, add the diluted inhibitor solutions.

  • Add the c-Met kinase and the Poly(Glu, Tyr) substrate to each well.

  • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot for c-Met Phosphorylation

This method assesses the ability of BMS-777607 to inhibit the autophosphorylation of c-Met in a cellular context.

Materials:

  • Cancer cell line with high c-Met expression (e.g., GTL-16, MKN-45)

  • Cell culture medium and supplements

  • BMS-777607

  • Hepatocyte Growth Factor (HGF)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of BMS-777607 for 2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the anti-phospho-c-Met primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total-c-Met antibody as a loading control.

Cell Viability Assay (MTT Assay)

This assay determines the effect of BMS-777607 on the proliferation and viability of cancer cells.[8]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • BMS-777607

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat the cells with a serial dilution of BMS-777607 for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[9]

Materials:

  • Cancer cell line of interest

  • BMS-777607

  • PBS supplemented with protease inhibitors

  • Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Western blotting reagents and antibodies for the target protein (e.g., c-Met, Axl)

Procedure:

  • Treat cultured cells with BMS-777607 or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by Western blot to detect the amount of the target protein remaining at each temperature.

  • A shift in the melting curve to a higher temperature in the presence of BMS-777607 indicates target engagement and stabilization.

Visualizing Pathways and Workflows

c-Met Signaling Pathway and BMS-777607 Inhibition

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met cMet->P_cMet Autophosphorylation GRB2 GRB2 P_cMet->GRB2 PI3K PI3K P_cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion AKT->Invasion BMS777607 BMS-777607 BMS777607->P_cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of BMS-777607.

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: A generalized workflow for Western Blot analysis.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_treatment Treat Cells with BMS-777607 or Vehicle harvest Harvest & Resuspend Cells cell_treatment->harvest heat Heat Cells at Varying Temperatures harvest->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble Fraction lysis->centrifugation western_blot Western Blot Analysis centrifugation->western_blot curve Generate Melting Curve western_blot->curve

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Comparative Analysis of BMS-777607 and Alternative c-Met/Ron Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental results for BMS-777607, a potent inhibitor of the c-Met and Ron receptor tyrosine kinases, and other commercially available inhibitors targeting similar pathways. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of research compounds.

Performance Comparison of Kinase Inhibitors

The following table summarizes the in vitro potency of BMS-777607 and selected alternative compounds against their primary kinase targets. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, are compiled from various cell-free enzymatic assays. Lower values indicate higher potency.

CompoundTarget KinaseIC50 / Ki (nM)Selectivity Profile
BMS-777607 c-Met 3.9 Axl (1.1 nM), Ron (1.8 nM), Tyro3 (4.3 nM). Over 40-fold more selective for Met-family kinases versus Lck, VEGFR-2, and TrkA/B.
Ron 1.8
Axl 1.1
Tyro3 4.3
PHA665752c-Met9 (IC50), 4 (Ki)Over 50-fold selective for c-Met compared to a panel of other tyrosine and serine-threonine kinases. Also inhibits Ron (IC50: 68 nM).
Ron68
INCB28060 (Capmatinib)c-Met0.13Highly selective for c-Met with over 10,000-fold selectivity against a large panel of human kinases; no activity against Ron.
Tivantinib (ARQ 197)c-Met355 (Ki)A non-ATP-competitive, selective inhibitor of c-Met.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanism of action and experimental procedures, the following diagrams were generated using the Graphviz DOT language.

BMS777607_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met / Ron Receptor Tyrosine Kinase HGF->cMet Binds & Activates ADP ADP cMet->ADP PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT BMS777607 BMS-777607 BMS777607->cMet Inhibits ATP Binding ATP ATP ATP->cMet Phosphorylation AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Migration, Invasion) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription

Figure 1: c-Met/Ron Signaling Pathway Inhibition by BMS-777607.

MTT_Assay_Workflow start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate until cells adhere and reach desired confluency step1->step2 step3 Treat cells with varying concentrations of BMS-777607 and control compounds step2->step3 step4 Incubate for a specified period (e.g., 24-72 hours) step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 2-4 hours to allow formazan (B1609692) formation step5->step6 step7 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals step6->step7 step8 Measure absorbance at ~570 nm using a microplate reader step7->step8 end Analyze Data (Calculate IC50) step8->end

Figure 2: General Experimental Workflow for an MTT Cell Viability Assay.

Detailed Experimental Protocols

Reproducibility of experimental results is paramount in scientific research. The following are detailed protocols for key assays used to evaluate the performance of BMS-777607 and its alternatives.

In Vitro Kinase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Objective: To calculate the IC50 value of the inhibitor against a specific kinase.

  • Materials:

    • Purified recombinant kinase (e.g., c-Met, Ron, Axl).

    • Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., ³³P-γ-ATP).

    • Kinase buffer (e.g., 20 mM Tris-HCl, 5 mM MnCl₂, 0.1 mg/mL BSA, 0.5 mM DTT).

    • Test compound (BMS-777607 or alternative) dissolved in DMSO.

    • Trichloroacetic acid (TCA) for stopping the reaction.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A common starting stock concentration is 10 mM.

    • In a reaction well, combine the kinase buffer, purified kinase enzyme, and the peptide substrate.

    • Add the diluted test compound to the wells. Include a DMSO-only control (vehicle).

    • Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of ³³P-γ-ATP). A typical ATP concentration is 1 μM.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the enzyme's activity.

    • Stop the reaction by adding cold TCA to precipitate the substrate.

    • Transfer the reaction mixture to a filtermat, wash to remove unincorporated ³³P-γ-ATP, and measure the remaining radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Objective: To assess the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., PC-3, DU145, GTL-16).

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

    • 96-well tissue culture plates.

    • Test compound (BMS-777607 or alternative) dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (e.g., 5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

    • Incubate the cells for a specified duration (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.

    • Add 10-20 µL of MTT labeling reagent to each well and incubate for an additional 4 hours.

    • During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Cell Migration Assay (Wound Healing / Scratch Assay)

This assay is used to study cell migration, a key process in cancer metastasis.

  • Objective: To evaluate the effect of the inhibitor on the migratory capacity of cancer cells.

  • Materials:

    • Cancer cell line of interest.

    • 6-well or 12-well tissue culture plates.

    • Sterile 200 µL pipette tip or a specialized wound-making tool.

    • Serum-free or low-serum culture medium.

    • Test compound (BMS-777607 or alternative).

    • Microscope with a camera.

  • Procedure:

    • Seed cells in a plate and grow them until they form a confluent monolayer.

    • Create a "wound" or "scratch" in the monolayer by scraping a straight line with a sterile pipette tip.

    • Gently wash the cells with PBS to remove detached cells and debris.

    • Replace the medium with fresh, low-serum medium containing the test compound at various concentrations. A vehicle control should be included.

    • Place the plate on a microscope stage (preferably within an incubator) and capture an image of the wound at time zero (T=0).

    • Continue to capture images of the same wound area at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control well is nearly closed.

    • Analyze the images by measuring the area of the cell-free gap at each time point.

    • Calculate the rate of wound closure or the percentage of migration inhibition for each treatment compared to the control. The IC50 for migration inhibition can be determined from dose-response data.

Conclusion

BMS-777607 is a potent, multi-targeted inhibitor of the c-Met kinase family, effectively blocking key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Its performance is comparable or, in some cases, more potent than other inhibitors like PHA665752, particularly in its activity against Ron. INCB28060 stands out for its exceptional potency and selectivity for c-Met. The choice of inhibitor will depend on the specific research question, such as the need for multi-kinase inhibition versus highly selective single-target inhibition. The provided protocols offer a standardized framework for conducting reproducible in vitro experiments to further investigate these compounds.

A Comparative Guide to the Kinase Inhibitor BMS-777607: Profiling its Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-777607 is a potent, ATP-competitive small molecule inhibitor primarily targeting the c-Met receptor tyrosine kinase and its family members. Its efficacy in preclinical models has established it as a valuable tool for cancer research. However, a thorough understanding of its kinase selectivity is crucial for interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of BMS-777607's cross-reactivity profile, supported by available experimental data, and offers a detailed look at the methodologies used for such assessments.

Kinase Inhibition Profile of BMS-777607

BMS-777607 is recognized as a multi-targeted kinase inhibitor with high affinity for the c-Met family of receptor tyrosine kinases. In cell-free assays, it demonstrates potent inhibition of its primary targets with the following half-maximal inhibitory concentrations (IC50):

KinaseIC50 (nM)
Axl 1.1[1][2][3]
Ron 1.8[1][2][3]
c-Met 3.9[1][2][3]
Tyro3 4.3[1][2][3]
Mer 14[1]

Beyond its primary targets, BMS-777607 has been shown to be highly selective. It is reportedly 40-fold more selective for these Met-related targets compared to kinases such as Lck, VEGFR-2, and TrkA/B, and exhibits over 500-fold greater selectivity against a broader range of other receptor and non-receptor kinases[1][2][3].

A notable off-target activity of BMS-777607 is its inhibition of Aurora B kinase. This interaction is believed to be responsible for the observed induction of polyploidy in breast cancer cells, a phenomenon where cells contain more than two complete sets of chromosomes[4]. This finding highlights the importance of comprehensive kinase profiling to understand the full spectrum of a compound's biological activities.

Comparison with Alternative Inhibitors

For instance, in a study comparing the effects on the TAM kinase family (Tyro3, Axl, Mer), BMS-777607 was shown to be a broad-based pan-TAM inhibitor, with similar low to mid-nanomolar IC50 values for Tyro3, Axl, and Mer. In the same study, another inhibitor, BGB324, displayed greater selectivity towards Axl[5].

Crizotinib is another well-known inhibitor with activity against c-Met, in addition to its primary target, ALK. While extensive clinical data exists for crizotinib, particularly in the context of ALK-rearranged non-small cell lung cancer[6][7][8], a direct biochemical comparison of its kinome-wide selectivity against BMS-777607 is not yet published. Such data would be invaluable for researchers to select the most appropriate tool compound for their specific experimental needs.

Signaling Pathways and Experimental Workflows

To visually represent the interactions of BMS-777607 and the methodologies for its characterization, the following diagrams are provided.

BMS-777607 Signaling Pathway Inhibition cluster_primary Primary Targets cluster_off_target Known Off-Targets c-Met c-Met Axl Axl Ron Ron Tyro3 Tyro3 Aurora B Aurora B Lck Lck VEGFR-2 VEGFR-2 TrkA/B TrkA/B BMS-777607 BMS-777607 BMS-777607->c-Met IC50 = 3.9 nM BMS-777607->Axl IC50 = 1.1 nM BMS-777607->Ron IC50 = 1.8 nM BMS-777607->Tyro3 IC50 = 4.3 nM BMS-777607->Aurora B

Caption: Primary and known off-targets of BMS-777607 with IC50 values for its primary targets.

Kinase Inhibition Assay Workflow Kinase Kinase Reaction Mixture Reaction Mixture Kinase->Reaction Mixture Substrate Substrate Substrate->Reaction Mixture Radiolabeled ATP Radiolabeled ATP Radiolabeled ATP->Reaction Mixture Inhibitor (BMS-777607) Inhibitor (BMS-777607) Inhibitor (BMS-777607)->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Separation Separation Incubation->Separation Stop Reaction Quantification Quantification Separation->Quantification e.g., filter binding IC50 Determination IC50 Determination Quantification->IC50 Determination Phosphorimaging

Caption: A generalized workflow for a radiometric kinase inhibition assay.

Experimental Protocols

The determination of a kinase inhibitor's selectivity and potency relies on robust and standardized biochemical assays. The following is a generalized protocol for a radiometric kinase inhibition assay, a gold-standard method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., BMS-777607) against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • [γ-³³P]ATP or [γ-³²P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA) or other stop solution

  • Filter paper (e.g., phosphocellulose)

  • Scintillation fluid

  • Scintillation counter or phosphorimager

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase reaction buffer. A typical starting concentration might be 10 µM, with 10-fold serial dilutions.

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the diluted test compound. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of radiolabeled and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as TCA, which precipitates the proteins and larger peptides.

  • Separation of Phosphorylated Substrate: Spot the reaction mixtures onto filter paper. The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will be washed away. Perform several wash steps with a suitable buffer (e.g., phosphoric acid).

  • Quantification: After drying the filter paper, quantify the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This guide provides a snapshot of the current understanding of BMS-777607's cross-reactivity. As more comprehensive and comparative kinome-wide profiling data becomes available, a more refined picture of its selectivity will emerge, further aiding researchers in its effective and precise application.

References

Combination of BMS-777607 with Other Chemotherapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-777607 is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases, including the MET family (c-Met, RON) and the TAM (Tyro3, Axl, Mer) family of kinases.[1][2][3] Its ability to modulate key signaling pathways involved in tumor cell proliferation, survival, migration, and immune regulation has led to investigations into its efficacy both as a monotherapy and in combination with other chemotherapeutic agents. This guide provides a comparative analysis of the performance of BMS-777607 in combination with various classes of anti-cancer drugs, supported by preclinical experimental data.

Data Presentation

Combination with Immune Checkpoint Inhibitors

Preclinical studies have shown that combining BMS-777607 with an anti-PD-1 monoclonal antibody results in a significant enhancement of anti-tumor activity in a syngeneic mouse model of triple-negative breast cancer (E0771).[4][5] This combination not only leads to a marked reduction in tumor growth and lung metastasis but also enhances the infiltration of immune-stimulatory T cells into the tumor microenvironment.[4][5]

Table 1: In Vivo Efficacy of BMS-777607 in Combination with Anti-PD-1 mAb in the E0771 Mouse Model of Triple-Negative Breast Cancer [4]

Treatment GroupMean Tumor Volume (mm³) at Day 28Reduction in Tumor Volume vs. Vehicle (%)Incidence of Lung Metastasis
Vehicle~2000-High
BMS-777607 (25 mg/kg/day)~120040%Reduced
Anti-PD-1 mAb~100050%Reduced
BMS-777607 + Anti-PD-1 mAb~25087.5%Significantly Reduced
Combination with Cytotoxic Chemotherapies

Contrary to the synergistic effects observed with immunotherapy, studies on the combination of BMS-777607 with conventional cytotoxic chemotherapies in breast cancer cell lines have revealed an antagonistic interaction. Treatment with BMS-777607 was found to induce polyploidy in breast cancer cells, a state characterized by multiple sets of chromosomes. This induction of polyploidy is associated with a significant increase in resistance to various cytotoxic agents.[6][7][8]

Table 2: IC50 Values of Cytotoxic Agents in Control and BMS-777607-Induced Polyploid Breast Cancer Cells [6][8]

Chemotherapeutic AgentCell LineIC50 in Control Cells (nmol/L)IC50 in Polyploid Cells (nmol/L)Fold Increase in Resistance
Doxorubicin T-47D12511509.2
ZR-75-118012006.7
Paclitaxel T-47D8587.3
ZR-75-112655.4
Bleomycin T-47D5783>10000>1.7
ZR-75-16134>10000>1.6
Methotrexate T-47D15855.7
ZR-75-1201105.5
Proposed Combinations with Other Targeted Therapies

Combination with HER2/3 Inhibitors: Inhibition of the Axl receptor by BMS-777607 can lead to a compensatory upregulation and activation of the HER3 receptor, a member of the epidermal growth factor receptor (EGFR) family. This activation can serve as an escape mechanism for cancer cells. Therefore, a dual-inhibition strategy combining BMS-777607 with a HER2/3 inhibitor, such as lapatinib, has been proposed to overcome this resistance mechanism. While quantitative data for this specific combination is not yet available in the reviewed literature, the strong biological rationale warrants further investigation.

Combination with EGFR Inhibitors in Glioblastoma: BMS-777607 has demonstrated potent anti-cancer effects in preclinical models of glioblastoma (GBM), a disease often characterized by EGFR alterations.[3][9][10] Given the complexity and heterogeneity of GBM, it is suggested that a combination therapy approach targeting both AXL and EGFR could yield a synergistic anti-tumor effect.[9]

Experimental Protocols

Cell Viability and Clonogenic Survival Assays

MTS Assay for Cell Viability: This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of BMS-777607, the chemotherapeutic agent of interest, or a combination of both for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan (B1609692) product generated is proportional to the number of viable cells.

Clonogenic Survival Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.[11][12][13][14][15]

  • Cell Plating: Plate a low density of cells (e.g., 200-1000 cells) in 6-well plates.

  • Drug Treatment: Treat the cells with the desired concentrations of the drugs for a specified period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

In Vivo Tumor Xenograft Studies

Triple-Negative Breast Cancer Syngeneic Model (E0771): [4][16]

  • Cell Implantation: Inject 1 x 10^6 E0771 cells orthotopically into the mammary fat pad of female C57BL/6 mice.

  • Tumor Growth: Allow tumors to reach a volume of approximately 80-100 mm³.

  • Treatment Administration:

    • BMS-777607 is administered daily via intraperitoneal (i.p.) injection at a dose of 25 mg/kg.

    • Anti-PD-1 antibody is administered every two days for a total of four doses via i.p. injection.

  • Monitoring: Measure tumor volume every 3 days using calipers. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Lungs can be harvested to assess the incidence of metastasis.

Mandatory Visualization

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gas6 Gas6 TAM Receptor TAM Receptor (Axl, Tyro3, Mer) Gas6->TAM Receptor activates Apoptotic Cell Apoptotic Cell PS Phosphatidylserine Apoptotic Cell->PS exposes PS->Gas6 binds PI3K PI3K TAM Receptor->PI3K STAT STAT TAM Receptor->STAT Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival SOCS SOCS STAT->SOCS Immune Suppression Immune Suppression SOCS->Immune Suppression BMS-777607 BMS-777607 BMS-777607->TAM Receptor inhibits

Caption: TAM Receptor Signaling Pathway and Inhibition by BMS-777607.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cancer Cell Lines Treatment BMS-777607 +/- Chemotherapy Cell Culture->Treatment Viability Assay MTS Assay Treatment->Viability Assay Survival Assay Clonogenic Assay Treatment->Survival Assay IC50 Determine IC50 Values Viability Assay->IC50 Synergy Assess Synergy/Antagonism Survival Assay->Synergy Mouse Model Syngeneic Mouse Model (e.g., E0771) Tumor Implantation Orthotopic Tumor Cell Implantation Mouse Model->Tumor Implantation Tumor Growth Monitor Tumor Growth Tumor Implantation->Tumor Growth Combination Therapy BMS-777607 + Anti-PD-1 mAb Tumor Growth->Combination Therapy Efficacy Tumor Volume & Metastasis Combination Therapy->Efficacy Immune Analysis Analyze Tumor Infiltrating Immune Cells Combination Therapy->Immune Analysis

Caption: Preclinical Evaluation Workflow for BMS-777607 Combinations.

AXL_HER3_Crosstalk cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Axl Axl HER3 HER3 Axl->HER3 inhibition leads to upregulation of PI3K/Akt Pathway PI3K/Akt Pathway Axl->PI3K/Akt Pathway activates HER3->PI3K/Akt Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival BMS-777607 BMS-777607 BMS-777607->Axl inhibits Lapatinib HER2/3 Inhibitor (e.g., Lapatinib) Lapatinib->HER3 inhibits

Caption: Axl and HER3 Crosstalk as a Resistance Mechanism.

References

A Comparative Meta-Analysis of TAM Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Tyro3, Axl, and MerTK (TAM) kinase inhibitors for researchers, scientists, and drug development professionals. We delve into the preclinical and clinical data, offering a meta-view of the current landscape of TAM-targeted cancer therapies. Our analysis is supported by structured data tables for easy comparison, detailed experimental protocols for key studies, and visualizations of critical signaling pathways and workflows.

The Rationale for Targeting TAM Kinases in Cancer

The TAM family of receptor tyrosine kinases—Tyro3, Axl, and MerTK—are crucial players in the tumor microenvironment.[1][2][3][4] Their overexpression is a hallmark of numerous solid and hematological malignancies and is often correlated with poor prognosis.[2][5][6] TAM kinases drive cancer progression through multiple mechanisms:

  • Direct Tumor Cell Effects: Activation of TAM signaling pathways, such as PI3K/AKT and MAPK/ERK, promotes tumor cell survival, proliferation, migration, and invasion.[7][8]

  • Therapeutic Resistance: TAM kinases are implicated in the development of resistance to a wide range of cancer therapies, including chemotherapy, targeted therapies, and radiation.[1][3][9][10][11]

  • Immune Evasion: By modulating the function of innate immune cells like macrophages and dendritic cells, TAM kinases foster an immunosuppressive tumor microenvironment, enabling tumors to evade immune surveillance.[2][3][12][13][14][15] They have been shown to negatively regulate the activity of natural killer (NK) cells, which are critical for anti-tumor immunity.[1][3]

The dual role of TAM kinases in promoting tumor growth and suppressing anti-tumor immunity makes them highly attractive therapeutic targets.[2][12] Inhibition of TAM signaling can simultaneously exert direct anti-tumor effects and render the tumor more susceptible to immune attack, creating a strong rationale for their use in combination with immune checkpoint inhibitors.[11][12][16]

Comparative Efficacy of TAM Inhibitors: Preclinical Data

A variety of small-molecule inhibitors targeting one or more TAM kinases have been evaluated in preclinical cancer models. These studies provide a foundation for their clinical development.

InhibitorTarget(s)Cancer Model(s)Key FindingsReference(s)
Bemcentinib (BGB324/R428) AxlNon-small cell lung cancer (NSCLC), Breast cancer, Acute myeloid leukemia (AML)Blocks proliferation and metastasis; enhances apoptosis mediated by chemotherapy; reverses chemoresistance.[17][18]
Sitravatinib TAM family, VEGFR, c-MetTriple-negative breast cancer (TNBC), HER2+ breast cancerSignificantly sensitizes TNBC to CDK4/6 inhibitors; effective against drug-resistant HER2+ breast cancer.[19][20]
MRX-2843 MerTKNon-small cell lung cancer (NSCLC), Acute myeloid leukemia (AML), Acute lymphoblastic leukemia (ALL)Synergizes with EGFR inhibitors in NSCLC; extends survival in leukemia models.[21]
UNC2025 MerTK, Flt3Glioblastoma (GBM)Sensitizes GBM cells to cytotoxic chemotherapy.[10]
ONO-7475 MerTKMultipleNot specified in provided abstracts
Cabozantinib VEGFR, MET, AXL, RETMultipleEfficacy in combination with immune checkpoint inhibitors is being explored.[16]

Clinical Landscape of TAM Inhibitors

Several TAM inhibitors have progressed into clinical trials, primarily focusing on Axl and MerTK inhibition, both as monotherapies and in combination with other anti-cancer agents.

InhibitorTarget(s)PhaseCancer Type(s)Combination TherapyKey Reported OutcomesNCT IdentifierReference(s)
Bemcentinib (BGB324) AxlPhase IIAdvanced NSCLCPembrolizumabORR of 26% in all patients, 38% in AXL-positive tumors.NCT03184571[6]
Bemcentinib (BGB324) AxlPhase IIAdvanced NSCLCErlotinibInvestigating overcoming resistance to EGFR inhibitors.NCT02424617
Sitravatinib TAM family, VEGFR, c-MetPhase IIINSCLCNivolumabBeing evaluated in patients who have progressed on prior checkpoint inhibitor therapy.NCT03906071
MRX-2843 MerTKPhase IAdvanced Solid TumorsOsimertinibEvaluating safety and efficacy in Osimertinib-resistant NSCLC.NCT03510104[11][21]
ASLAN-002 Axl, MerTKPhase ISolid TumorsNot specifiedDetermined a well-tolerated dose for Phase II.Not specified[15]
Enapotamab Vedotin (HuMax-AXL-ADC) AxlPhase I/IISolid TumorsMonotherapyAntibody-drug conjugate targeting Axl-expressing tumors.NCT02988817[5]

Key Experimental Methodologies

The following protocols are representative of the experimental approaches used to evaluate TAM inhibitors in the cited studies.

In Vitro Cell-Based Assays
  • Cell Viability and Proliferation: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the TAM inhibitor. Cell viability is assessed after 72 hours using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or by direct cell counting.

  • Apoptosis Assays: Apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Cells are treated with the inhibitor for 48-72 hours, harvested, and stained according to the manufacturer's protocol.

  • Migration and Invasion Assays: Transwell assays (e.g., Boyden chambers) are used to assess cell migration and invasion. Cells are seeded in the upper chamber of the transwell insert, and the lower chamber contains a chemoattractant. After incubation, migrated/invaded cells on the lower surface of the membrane are stained and counted.

  • Western Blotting: To assess the inhibition of TAM signaling, cells are treated with the inhibitor for a short period (e.g., 2-4 hours), followed by lysis. Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated and total TAM kinases (Axl, MerTK) and downstream effectors like AKT and ERK.

In Vivo Animal Models
  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, mice are randomized to receive vehicle control or the TAM inhibitor via oral gavage or intraperitoneal injection. Tumor growth is monitored over time by caliper measurements.

  • Syngeneic Models: For studying the effects on the tumor microenvironment and in combination with immunotherapy, syngeneic mouse cancer cell lines are implanted into immunocompetent mice (e.g., C57BL/6 or BALB/c). Treatment and tumor monitoring are performed as in xenograft models. At the end of the study, tumors and spleens may be harvested for immunophenotyping by flow cytometry or immunohistochemistry.

Clinical Trial Evaluation
  • Patient Population: Eligibility criteria typically include patients with advanced or metastatic solid tumors who have progressed on standard therapies. For some trials, tumor expression of the target (e.g., Axl) may be required.

  • Treatment Regimen: Patients receive the TAM inhibitor orally at a specified dose and schedule, either as a monotherapy or in combination with another agent like an immune checkpoint inhibitor.

  • Efficacy Assessment: Tumor responses are evaluated every 6-8 weeks using imaging (e.g., CT or MRI) and assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST). Key endpoints include Overall Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).

  • Safety and Tolerability: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Visualizing TAM Signaling and Therapeutic Intervention

The following diagrams illustrate the key signaling pathways and the logic of therapeutic intervention with TAM inhibitors.

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligands (Gas6, Protein S) TAM_Receptor TAM Receptors (Tyro3, Axl, MerTK) Ligand->TAM_Receptor Activates PtdSer Phosphatidylserine (on apoptotic cells) PtdSer->Ligand Binds to PI3K PI3K TAM_Receptor->PI3K MAPK MAPK/ERK TAM_Receptor->MAPK STAT STAT TAM_Receptor->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Resistance Therapy Resistance AKT->Resistance MAPK->Proliferation Migration Migration & Invasion MAPK->Migration ImmuneSuppression Immune Suppression STAT->ImmuneSuppression

Caption: Canonical TAM signaling pathway activated by ligands Gas6 and Protein S.

TAM_Inhibitor_MoA cluster_therapy Therapeutic Intervention cluster_tumor Tumor Cell cluster_immune Immune Cell (e.g., Macrophage) TAM_Inhibitor TAM Inhibitor Tumor_TAM TAM Receptors TAM_Inhibitor->Tumor_TAM Inhibits Immune_TAM TAM Receptors TAM_Inhibitor->Immune_TAM Inhibits Tumor_Effects Decreased Proliferation Increased Apoptosis Reversal of Resistance Tumor_TAM->Tumor_Effects Immune_Effects Decreased Immunosuppression (e.g., M2 to M1 shift) Enhanced Anti-Tumor Immunity Immune_TAM->Immune_Effects

Caption: Dual mechanism of action of TAM inhibitors on tumor and immune cells.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Assays (Proliferation, Apoptosis, Migration) In_Vivo In Vivo Animal Models (Xenografts, Syngeneic) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Safety & Dosing) Tox->Phase1 IND Filing Phase2 Phase II (Efficacy in Specific Cancers) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Approval Approval Phase3->Approval Regulatory Approval

References

Unlocking Synergistic Potential: A Comparative Guide to BMS-777607 and Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of targeted therapy and immunotherapy is paving new avenues for cancer treatment. This guide provides a detailed comparison of BMS-777607, a potent MET tyrosine kinase inhibitor, and anti-PD-1 therapy, a cornerstone of immune checkpoint blockade. We delve into their mechanisms of action, preclinical and clinical data, and the promising synergistic potential of their combination, supported by experimental evidence.

Section 1: Mechanism of Action

BMS-777607: Targeting the MET Signaling Pathway

BMS-777607 is a small-molecule inhibitor that competitively binds to the ATP-binding site of the c-Met receptor tyrosine kinase.[1][2] The MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[3][4] Dysregulation of this pathway is implicated in the development and progression of numerous solid tumors.[3] BMS-777607 also exhibits inhibitory activity against other related kinases, including Axl, Ron, and Tyro3.[5][6] By blocking MET signaling, BMS-777607 can induce cell death in tumor cells that are dependent on this pathway.[1][2]

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET Receptor MET Receptor HGF->MET Receptor Binds GRB2 GRB2 MET Receptor->GRB2 Activates PI3K PI3K MET Receptor->PI3K Activates BMS-777607 BMS-777607 BMS-777607->MET Receptor Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion mTOR->Invasion PD1_Signaling_Pathway cluster_tcell T-Cell cluster_tumorcell Tumor Cell TCR TCR T-Cell Activation T-Cell Activation TCR->T-Cell Activation Leads to PD-1 Receptor PD-1 Receptor T-Cell Exhaustion T-Cell Exhaustion PD-1 Receptor->T-Cell Exhaustion Leads to Anti-PD-1 Anti-PD-1 Anti-PD-1->PD-1 Receptor Blocks Binding MHC MHC MHC->TCR Antigen Presentation PD-L1 PD-L1 PD-L1->PD-1 Receptor Binds & Inhibits T-Cell Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines IC50_Assay IC50 Determination (MTT Assay) Cell_Culture->IC50_Assay Western_Blot Target Inhibition (Western Blot) Cell_Culture->Western_Blot Tumor_Implantation Tumor Implantation (Syngeneic Model) IC50_Assay->Tumor_Implantation Western_Blot->Tumor_Implantation Treatment_Groups Randomization to Treatment Groups Tumor_Implantation->Treatment_Groups Tumor_Measurement Tumor Growth Measurement Treatment_Groups->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC

References

Safety Operating Guide

Navigating the Disposal of PD0176078: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of the N-type calcium channel blocker, PD0176078, this document outlines procedural guidance to ensure the safety of laboratory personnel and compliance with regulations.

It is critical to note that in the absence of a specific Safety Data Sheet (SDS) for this compound, this compound should be treated as a potentially hazardous substance. All handling and disposal steps should be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and local regulations for chemical waste.

Quantitative Data Summary

Due to the limited availability of public data, a comprehensive quantitative profile for this compound is not available. The following table summarizes the known information. Researchers are advised to consult their chemical supplier for a complete Safety Data Sheet (SDS) if available.

PropertyValue
Physical State Solid
Solubility Soluble in DMSO
Storage Temperature -20°C

Experimental Protocols: General Disposal Procedure

The disposal of this compound should follow a multi-step process designed to ensure safety and compliance. This protocol is based on standard practices for the disposal of research chemicals with unknown toxicity and environmental impact.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following PPE:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

Step 2: Waste Segregation

Proper segregation of chemical waste is paramount to prevent accidental reactions.

  • Solid Waste: Unused or expired this compound solid compound should be collected in a dedicated, clearly labeled hazardous waste container. This container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid hazardous waste.

Step 3: Waste Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The date the waste was first added to the container

  • The name of the principal investigator or responsible person

Step 4: Storage of Waste

Waste containers should be stored in a designated satellite accumulation area within the laboratory.

  • Keep containers securely closed except when adding waste.

  • Store in a well-ventilated area.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

Step 5: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash. Professional disposal by a licensed hazardous waste management company is required.

Signaling Pathway of N-type Calcium Channels

This compound functions as an N-type calcium channel blocker. These channels play a crucial role in neuronal signaling by regulating the influx of calcium ions into the cell, which in turn triggers neurotransmitter release. The following diagram illustrates a simplified signaling pathway involving N-type calcium channels.

N_type_Calcium_Channel_Pathway Simplified N-type Calcium Channel Signaling Pathway Depolarization Membrane Depolarization N_type_Channel N-type Calcium Channel (CaV2.2) Depolarization->N_type_Channel activates Ca_Influx Ca²⁺ Influx N_type_Channel->Ca_Influx This compound This compound This compound->N_type_Channel blocks Synaptic_Vesicle Synaptic Vesicle Ca_Influx->Synaptic_Vesicle triggers fusion Neurotransmitter_Release Neurotransmitter Release Synaptic_Vesicle->Neurotransmitter_Release

Caption: this compound blocks N-type calcium channels, inhibiting calcium influx and subsequent neurotransmitter release.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is a critical component of laboratory safety. This workflow ensures that all necessary steps are considered and followed.

Disposal_Workflow This compound Disposal Workflow start Start: Unused or Waste this compound ppe Don Appropriate PPE start->ppe assess_form Assess Physical Form (Solid or Liquid) ppe->assess_form solid_waste Collect in Labeled Solid Hazardous Waste Container assess_form->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container assess_form->liquid_waste Liquid contaminated_waste Dispose of Contaminated Materials as Solid Waste solid_waste->contaminated_waste liquid_waste->contaminated_waste storage Store in Designated Satellite Accumulation Area contaminated_waste->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: A step-by-step workflow for the safe disposal of this compound from initial handling to final pickup.

Safeguarding Your Research: Essential Protocols for Handling PD0176078

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with PD0176078, a potent N-type calcium channel blocker. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on the precautionary principle, treating the compound as potentially hazardous upon acute and chronic exposure. Adherence to these protocols is mandatory to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE): A Multi-layered Defense

The primary route of exposure to potent compounds in a laboratory setting is through inhalation of airborne particles and dermal contact. Therefore, a robust PPE strategy is your first line of defense. The required level of PPE escalates with the potential for exposure.

Activity Minimum Required PPE Enhanced Precautions (for weighing and handling powders)
General Laboratory Operations Nitrile gloves (double-gloving recommended), Safety glasses with side shields, Fully-buttoned laboratory coatN/A
Weighing and Transfer of Powders Double nitrile gloves, Chemical splash goggles, Face shield, Disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders)All manipulations should be performed within a certified chemical fume hood, ventilated balance enclosure, or glove box.
Preparation of Solutions Double nitrile gloves, Chemical splash goggles, Face shield, Chemical-resistant apron over a lab coatWork should be conducted in a chemical fume hood.
Conducting Reactions Double nitrile gloves (select glove material based on all reactants), Chemical splash goggles, Laboratory coatAll reactions must be performed in a certified chemical fume hood.
Waste Disposal Double nitrile gloves, Chemical splash goggles, Laboratory coatN/A

Experimental Protocols: A Step-by-Step Guide to Safe Handling

A clear, methodical approach to handling this compound is essential to minimize risk.

1. Designated Work Area:

  • All work with this compound, in solid or solution form, must be conducted in a designated and clearly labeled area within a certified chemical fume hood.

  • Ensure that a spill kit and appropriate waste containers are readily accessible before beginning any work.

2. Weighing and Aliquoting:

  • Whenever possible, use a ventilated balance enclosure or a glove box for weighing solid this compound to contain any airborne particles.

  • If a ventilated enclosure is not available, perform weighing in a chemical fume hood.

  • Use anti-static weigh boats and tools to prevent dispersal of the powder.

  • Prepare stock solutions directly from the weighed solid to minimize the handling of the powder.

3. Solution Preparation:

  • Slowly add the solvent to the solid compound to avoid splashing.

  • Ensure the container is securely capped and vortex or sonicate to fully dissolve the compound.

  • Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.

4. Decontamination:

  • All surfaces and equipment that come into contact with this compound must be decontaminated.

  • Use a suitable solvent (e.g., 70% ethanol) to wipe down surfaces, followed by a standard laboratory disinfectant.

  • Dispose of all contaminated wipes and disposable labware as hazardous waste.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Proper management of this compound extends from its receipt to its final disposal.

Storage
  • Store solid this compound and its solutions in a secure, locked, and clearly labeled secondary container in a designated, well-ventilated area.

  • Consult the supplier's information for specific storage temperature and light sensitivity recommendations.

Spill Response
  • In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional safety office.

  • Do not attempt to clean up a large spill without appropriate training and PPE, including respiratory protection.

  • For small spills, use a spill kit containing absorbent pads, and decontaminate the area as described above. All spill cleanup materials must be disposed of as hazardous waste.

Waste Disposal

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1][2][3]

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[3][4] After rinsing, deface the label and dispose of the container as instructed by your safety office.[4]

  • Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and a description of the contents (e.g., "solid waste contaminated with this compound").[3]

  • Segregation: Store hazardous waste containers in a designated satellite accumulation area, segregated from incompatible materials.[1][2]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[3]

Visualizing Safe Handling and Mechanism of Action

To further clarify these critical procedures and the compound's biological context, the following diagrams have been generated.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Decontamination cluster_waste Waste Management prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh Solid in Ventilated Enclosure prep_area->prep_weigh prep_sol Prepare Stock Solution prep_weigh->prep_sol exp_run Conduct Experiment in Fume Hood prep_sol->exp_run cleanup_decon Decontaminate Surfaces and Equipment exp_run->cleanup_decon waste_collect_liquid Collect Liquid Waste in Labeled Container exp_run->waste_collect_liquid cleanup_dispose_labware Dispose of Contaminated Labware as Hazardous Waste cleanup_decon->cleanup_dispose_labware waste_collect_solid Collect Solid Waste in Labeled Container cleanup_dispose_labware->waste_collect_solid waste_store Store Waste in Satellite Accumulation Area waste_collect_solid->waste_store waste_collect_liquid->waste_store waste_pickup Schedule EHS Waste Pickup waste_store->waste_pickup

Caption: Workflow for the safe handling and disposal of this compound.

G General Signaling Pathway of an N-type Calcium Channel Blocker cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron action_potential Action Potential Arrives depolarization Membrane Depolarization action_potential->depolarization ca_channel N-type Ca2+ Channel depolarization->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx This compound This compound This compound->ca_channel vesicle_fusion Synaptic Vesicle Fusion ca_influx->vesicle_fusion neurotransmitter_release Neurotransmitter Release vesicle_fusion->neurotransmitter_release receptor Receptor Binding neurotransmitter_release->receptor Neurotransmitters postsynaptic_effect Postsynaptic Effect (e.g., Pain Signal Propagation) receptor->postsynaptic_effect

Caption: General mechanism of this compound as an N-type calcium channel blocker.

References

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